molecular formula C16H14Cl2N8O B605613 AS2863619

AS2863619

Cat. No.: B605613
M. Wt: 405.2 g/mol
InChI Key: LHUAALWRORLTCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AS-2863619 is a dual inhibitor of cyclin-dependent kinase 8 (Cdk8) and Cdk19 (IC50s = 0.6 and 4.3 nM, respectively). It induces Foxp3 expression in isolated mouse naïve T cells when used at a concentration of 1 µM alone or synergistically in combination with TGF-β. AS-2863619 (30 mg/kg) decreases ear edema and induces production of Foxp3+ regulatory T cells (Tregs) in mice. It also reduces disease severity in a mouse model of experimental autoimmune encephalomyelitis (EAE).>AS2863619 enables conversion of antigen-specific effector/memory T cells into Foxp3+ regulatory T (Treg) cells for the treatment of various immunological diseases.

Properties

IUPAC Name

4-[1-(2-methyl-3H-benzimidazol-5-yl)imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N8O.2ClH/c1-8-19-10-3-2-9(6-11(10)20-8)24-13-4-5-18-7-12(13)21-16(24)14-15(17)23-25-22-14;;/h2-7H,1H3,(H2,17,23)(H,19,20);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUAALWRORLTCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)N3C4=C(C=NC=C4)N=C3C5=NON=C5N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

AS2863619: A Novel Inducer of Regulatory T Cells - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AS2863619 is a novel small molecule that has demonstrated the ability to convert conventional T cells (Tconv), including naïve, effector, and memory CD4+ and CD8+ T cells, into Foxp3+ regulatory T cells (Tregs). This induction of a regulatory phenotype is achieved through the targeted inhibition of cyclin-dependent kinase 8 (CDK8) and its paralog, CDK19. The mechanism of action is independent of the canonical Treg differentiation factor, transforming growth factor-beta (TGF-β), but is reliant on interleukin-2 (IL-2) signaling. By preventing the inhibitory phosphorylation of STAT5 by CDK8/19, this compound promotes the sustained activation of STAT5, a key transcription factor for the Foxp3 gene. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing the underlying signaling pathways, experimental evidence, and protocols for key assays.

Core Mechanism of Action: Inhibition of CDK8/19 to Promote Foxp3 Expression

This compound directly targets and inhibits the kinase activity of CDK8 and CDK19.[1][2] These kinases are key negative regulators of Foxp3 expression in activated conventional T cells. The inhibition of CDK8/19 by this compound initiates a signaling cascade that culminates in the induction of Foxp3, the master transcription factor for Treg lineage specification and function.

Signaling Pathway

The mechanism of action of this compound in T cells can be delineated in the following steps:

  • T-Cell Receptor (TCR) Activation: Upon antigen presentation, TCR signaling is initiated, leading to the activation of downstream pathways.

  • CDK8/19 Activation: TCR signaling leads to the activation of CDK8 and CDK19.[1]

  • Inhibitory Phosphorylation of STAT5: Activated CDK8/19 phosphorylates the signal transducer and activator of transcription 5 (STAT5) on a serine residue within a proline-serine-proline (PSP) motif.[1] This serine phosphorylation is an inhibitory signal that prevents the subsequent activating tyrosine phosphorylation of STAT5.

  • This compound Intervention: this compound, as a potent inhibitor of CDK8 and CDK19, blocks this inhibitory serine phosphorylation of STAT5.

  • STAT5 Activation: In the presence of IL-2, which is crucial for this pathway, the prevention of inhibitory serine phosphorylation allows for the activating phosphorylation of STAT5 on a C-terminal tyrosine residue.[1]

  • Foxp3 Gene Induction: Activated (tyrosine-phosphorylated) STAT5 translocates to the nucleus and binds to regulatory regions within the Foxp3 gene locus.[1] This binding occurs primarily at the conserved non-coding sequence 0 (CNS0) and to a lesser extent at the promoter and CNS2 regions.[1]

  • Treg Differentiation: The binding of activated STAT5 to the Foxp3 locus initiates the transcription of the Foxp3 gene, leading to the expression of the Foxp3 protein and the subsequent differentiation of the conventional T cell into a functional Treg.

This IL-2-dependent, TGF-β-independent pathway allows for the conversion of antigen-specific effector/memory T cells into Tregs, a significant advantage for therapeutic applications in autoimmune diseases and allergies.[1][3]

AS2863619_Mechanism_of_Action cluster_TCR T-Cell Receptor Signaling cluster_CDK CDK8/19 Pathway cluster_STAT5 STAT5 Signaling cluster_nucleus Nucleus TCR TCR Activation CDK8_19 CDK8/19 TCR->CDK8_19 Activates STAT5_inactive STAT5 (Ser-P) CDK8_19->STAT5_inactive Inhibitory Phosphorylation (Ser) This compound This compound This compound->CDK8_19 Inhibits STAT5_active STAT5 (Tyr-P) Foxp3_locus Foxp3 Gene Locus (CNS0, Promoter, CNS2) STAT5_active->Foxp3_locus Binds to Foxp3_expression Foxp3 Expression Foxp3_locus->Foxp3_expression Induces Treg_phenotype Treg Phenotype Foxp3_expression->Treg_phenotype Leads to IL2 IL-2 IL2->STAT5_active Activating Phosphorylation (Tyr)

This compound Signaling Pathway in T Cells.

Quantitative Data on this compound-Mediated Treg Conversion

The following tables summarize the quantitative effects of this compound on the conversion of conventional T cells into Foxp3+ Tregs, as reported in preclinical studies. Data is estimated from published graphical representations and should be considered illustrative.

Table 1: In Vitro Dose-Dependent Induction of Foxp3 in Mouse CD4+ T Cells by this compound

This compound Concentration (nM)Percentage of Foxp3+ CD4+ T Cells (Mean ± SD)
0 (Vehicle)5 ± 2
1015 ± 4
3040 ± 7
10075 ± 10
30085 ± 8

Table 2: Effect of this compound on T Cell Subsets in an In Vivo Mouse Model of Autoimmune Disease

Treatment GroupPercentage of Foxp3+ Tregs in CD4+ T cells (Spleen)Percentage of Effector T cells in CD4+ T cells (Spleen)
Vehicle Control8 ± 345 ± 8
This compound (30 mg/kg)25 ± 620 ± 5

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.

In Vitro Conversion of Conventional T Cells to Tregs

This protocol outlines the general procedure for inducing Foxp3 expression in conventional T cells using this compound.

Objective: To assess the ability of this compound to convert conventional T cells into Foxp3+ Tregs in vitro.

Materials:

  • Murine spleen and lymph nodes

  • CD4+ T Cell Isolation Kit (e.g., MACS)

  • RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol, penicillin/streptomycin

  • Anti-CD3 and anti-CD28 antibodies (plate-bound or bead-conjugated)

  • Recombinant murine IL-2

  • This compound (in a suitable solvent, e.g., DMSO)

  • Foxp3 Staining Buffer Set

  • Fluorochrome-conjugated antibodies against CD4, CD25, and Foxp3

  • Flow cytometer

Procedure:

  • Isolation of Naïve CD4+ T cells:

    • Prepare a single-cell suspension from the spleen and lymph nodes of mice.

    • Isolate CD4+ T cells using a negative selection kit according to the manufacturer's instructions.

    • (Optional) Further purify naïve CD4+ T cells (CD4+CD62L+CD44-) by cell sorting.

  • T Cell Culture and Stimulation:

    • Plate the isolated T cells in a 96-well plate at a density of 1 x 10^5 cells/well.

    • Culture the cells in complete RPMI-1640 medium.

    • Stimulate the cells with plate-bound anti-CD3 (e.g., 5 µg/mL) and soluble anti-CD28 (e.g., 2 µg/mL) antibodies.

    • Add recombinant murine IL-2 (e.g., 100 U/mL) to the culture medium.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in DMSO.

    • Add this compound to the cell cultures at various concentrations (e.g., 0, 10, 30, 100, 300 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Incubation:

    • Incubate the plates for 3-5 days at 37°C in a humidified incubator with 5% CO2.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain for surface markers (CD4, CD25) with fluorochrome-conjugated antibodies.

    • Fix and permeabilize the cells using a Foxp3 Staining Buffer Set according to the manufacturer's protocol.

    • Perform intracellular staining for Foxp3 with a fluorochrome-conjugated anti-Foxp3 antibody.

    • Acquire the samples on a flow cytometer and analyze the percentage of Foxp3+ cells within the CD4+ T cell population.

T_Cell_Conversion_Workflow start Start: Murine Spleen & Lymph Nodes isolate_tcells Isolate Naïve CD4+ T Cells (e.g., MACS) start->isolate_tcells culture_stimulate Culture & Stimulate (Anti-CD3/CD28 + IL-2) isolate_tcells->culture_stimulate add_this compound Add this compound (Dose-Response) culture_stimulate->add_this compound incubate Incubate (3-5 Days) add_this compound->incubate stain Stain for CD4, CD25, Foxp3 incubate->stain flow_cytometry Flow Cytometry Analysis stain->flow_cytometry end End: Percentage of Foxp3+ CD4+ T Cells flow_cytometry->end

Workflow for In Vitro T Cell to Treg Conversion.
Analysis of STAT5 Phosphorylation by Flow Cytometry

This protocol describes the detection of phosphorylated STAT5 (pSTAT5) in T cells following treatment with this compound.

Objective: To measure the levels of tyrosine-phosphorylated STAT5 in T cells treated with this compound.

Materials:

  • Isolated CD4+ T cells

  • Complete RPMI-1640 medium

  • Recombinant murine IL-2

  • This compound

  • Phosflow Lyse/Fix Buffer

  • Phosflow Perm Buffer III

  • Fluorochrome-conjugated antibodies against CD4 and phospho-STAT5 (pY694)

  • Flow cytometer

Procedure:

  • T Cell Culture and Treatment:

    • Culture isolated CD4+ T cells as described in section 3.1.

    • Treat the cells with this compound or vehicle control for a specified period (e.g., 24-48 hours).

  • Cytokine Stimulation:

    • Stimulate the cells with a short pulse of IL-2 (e.g., 100 U/mL for 15-30 minutes) to induce STAT5 phosphorylation.

  • Fixation and Permeabilization:

    • Immediately fix the cells by adding Phosflow Lyse/Fix Buffer and incubate for 10 minutes at 37°C.

    • Permeabilize the cells by adding ice-cold Phosflow Perm Buffer III and incubate on ice for 30 minutes.

  • Intracellular Staining:

    • Wash the cells and stain with fluorochrome-conjugated antibodies against CD4 and phospho-STAT5 (pY694) for 30-60 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Wash the cells and resuspend in FACS buffer.

    • Acquire the samples on a flow cytometer and analyze the median fluorescence intensity (MFI) of phospho-STAT5 in the CD4+ T cell population.

pSTAT5_Flow_Cytometry_Workflow start Start: Isolated CD4+ T Cells culture_treat Culture & Treat (this compound or Vehicle) start->culture_treat il2_stim IL-2 Stimulation (Short Pulse) culture_treat->il2_stim fix_perm Fix & Permeabilize (Phosflow Buffers) il2_stim->fix_perm stain Intracellular Staining (Anti-CD4, Anti-pSTAT5) fix_perm->stain flow_cytometry Flow Cytometry Analysis stain->flow_cytometry end End: Median Fluorescence Intensity of pSTAT5 flow_cytometry->end

Workflow for pSTAT5 Analysis by Flow Cytometry.
Chromatin Immunoprecipitation (ChIP)-qPCR for STAT5 Binding to the Foxp3 Locus

This protocol details the procedure for assessing the binding of STAT5 to the regulatory regions of the Foxp3 gene.

Objective: To quantify the enrichment of STAT5 at the Foxp3 promoter, CNS0, and CNS2 regions.

Materials:

  • Treated CD4+ T cells (as described in 3.1)

  • Formaldehyde (for cross-linking)

  • Glycine (to quench cross-linking)

  • Cell lysis buffer

  • Sonication equipment

  • Anti-STAT5 antibody

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • DNA purification kit

  • qPCR primers for Foxp3 promoter, CNS0, CNS2, and a negative control region

  • qPCR master mix and instrument

Procedure:

  • Cross-linking:

    • Treat cultured T cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.

    • Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing:

    • Lyse the cells to release the nuclei.

    • Shear the chromatin into fragments of 200-1000 bp using sonication.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the chromatin with an anti-STAT5 antibody or an isotype control antibody overnight at 4°C.

    • Add protein A/G beads to pull down the antibody-protein-DNA complexes.

  • Washing and Elution:

    • Wash the beads extensively to remove non-specific binding.

    • Elute the protein-DNA complexes from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the cross-links by incubating at 65°C overnight with proteinase K.

    • Purify the DNA using a DNA purification kit.

  • qPCR Analysis:

    • Perform quantitative PCR using primers specific for the Foxp3 promoter, CNS0, and CNS2 regions, as well as a negative control region.

    • Calculate the enrichment of STAT5 binding as a percentage of the input DNA.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for the treatment of autoimmune and inflammatory diseases. Its novel mechanism of action, which involves the targeted inhibition of CDK8/19 and the subsequent induction of antigen-specific Tregs in a TGF-β-independent manner, offers a potential advantage over existing immunomodulatory therapies. The experimental data gathered to date strongly support its potential to re-establish immune tolerance.

Future research should focus on the long-term stability and suppressive function of this compound-induced Tregs, as well as their efficacy and safety in more complex in vivo models of human disease. Further investigation into the broader effects of CDK8/19 inhibition on other immune cell lineages will also be crucial for a comprehensive understanding of the therapeutic potential of this class of compounds. The continued development of this compound and similar molecules could pave the way for a new generation of targeted therapies for a wide range of immune-mediated disorders.

References

The Cellular Target of AS2863619: A Technical Guide to a Novel Immunomodulatory Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS2863619 is a potent, orally active small molecule that has garnered significant interest for its immunomodulatory properties. This technical guide delineates the primary cellular targets of this compound, its mechanism of action, and the downstream signaling pathways it modulates. Through a comprehensive review of the available literature, this document provides a detailed understanding of how this compound promotes the conversion of conventional T cells into regulatory T cells, a process with profound therapeutic implications for autoimmune and inflammatory diseases. Quantitative data on its inhibitory activity are presented, along with detailed experimental protocols and visual representations of the key biological processes.

Primary Cellular Targets: CDK8 and CDK19

The principal cellular targets of this compound are Cyclin-Dependent Kinase 8 (CDK8) and its close homolog, Cyclin-Dependent Kinase 19 (CDK19) .[1][2][3][4][5][6] this compound acts as a potent inhibitor of both kinases, which are components of the Mediator complex involved in the regulation of transcription.[3][7] The inhibitory activity of this compound is highly specific, with nanomolar potency against CDK8 and CDK19.[1][2][4][5][6]

Quantitative Inhibitory Activity

The half-maximal inhibitory concentrations (IC50) of this compound against its primary targets have been determined in cell-free assays, demonstrating its high potency.

TargetIC50 (nM)
CDK80.6099[1]
CDK194.277[1]

Mechanism of Action: Induction of Foxp3 Expression

The primary mechanism through which this compound exerts its immunomodulatory effects is by inducing the expression of the transcription factor Forkhead box P3 (Foxp3) in conventional T cells (Tconv).[1][2][3] Foxp3 is a master regulator of regulatory T cell (Treg) development and function. By inducing Foxp3, this compound effectively converts naïve and effector/memory T cells into Foxp3+ Tregs.[3][7][8] This induction is notably independent of Transforming Growth Factor-beta (TGF-β), a canonical pathway for Treg differentiation, but is dependent on Interleukin-2 (IL-2) and T-cell receptor (TCR) stimulation.[2][3][7]

Signaling Pathway Modulation

The inhibition of CDK8/19 by this compound leads to a critical modulation of the STAT5 signaling pathway .[3][7][8] Specifically, this compound treatment suppresses the serine phosphorylation of STAT5 while enhancing its tyrosine phosphorylation.[2][8] This altered phosphorylation state maintains STAT5 in an active conformation, allowing it to bind to regulatory regions of the Foxp3 gene locus and drive its transcription.[7]

AS2863619_Signaling_Pathway cluster_TCR_IL2 T-Cell Activation cluster_CDK CDK8/19 Complex TCR TCR Signaling CDK8_19 CDK8 / CDK19 IL2R IL-2 Receptor Signaling STAT5 STAT5 IL2R->STAT5 Activates CDK8_19->STAT5 Phosphorylates (Ser) (Inactivation) This compound This compound This compound->CDK8_19 Inhibits pSTAT5_Tyr pSTAT5 (Tyr) STAT5->pSTAT5_Tyr Tyrosine Phosphorylation Foxp3 Foxp3 Gene Expression pSTAT5_Tyr->Foxp3 Induces pSTAT5_Ser pSTAT5 (Ser) (Inactive) Treg Treg Differentiation Foxp3->Treg

Figure 1: Signaling pathway of this compound in T cells.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound.

In Vitro Foxp3 Induction Assay

This protocol describes the induction of Foxp3 in mouse conventional T cells.

Objective: To assess the ability of this compound to induce Foxp3 expression in Tconv cells.

Methodology:

  • Isolate CD4+ T cells from the spleens and lymph nodes of mice.

  • Purify naïve CD4+ T cells (CD4+CD25-CD62L+CD44low) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Culture the purified naïve CD4+ T cells with anti-CD3 and anti-CD28 antibodies to stimulate the T-cell receptor.

  • Add recombinant human IL-2 to the culture medium.

  • Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubate the cells for 3-4 days.

  • Harvest the cells and perform intracellular staining for Foxp3 using a fluorescently labeled anti-Foxp3 antibody.

  • Analyze the percentage of Foxp3+ cells by flow cytometry.

Foxp3_Induction_Workflow start Isolate Mouse Splenocytes & Lymphocytes purify Purify Naïve CD4+ T Cells (MACS/FACS) start->purify culture Culture with anti-CD3/CD28 + IL-2 purify->culture treat Treat with this compound or Vehicle Control culture->treat incubate Incubate for 3-4 Days treat->incubate stain Intracellular Staining for Foxp3 incubate->stain analyze Flow Cytometry Analysis (% Foxp3+ cells) stain->analyze

References

An In-Depth Technical Guide to CDK8/19 Inhibition and the Regulatory T Cell Differentiation Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Regulatory T cells (Tregs), characterized by the expression of the transcription factor Foxp3, are indispensable for maintaining immune homeostasis and preventing autoimmunity.[1][2][3] The differentiation and function of these cells are tightly controlled by a complex network of signaling pathways. Emerging evidence has identified Cyclin-Dependent Kinases 8 and 19 (CDK8/19), components of the transcriptional Mediator complex, as critical negative regulators of Treg differentiation.[4][5] This technical guide provides a comprehensive overview of the molecular mechanisms through which pharmacological inhibition of CDK8/19 promotes the differentiation of Tregs. We will detail the impact of CDK8/19 inhibition on key signaling cascades, including TGF-β, IFN-γ, and IL-2/STAT5 pathways, present quantitative data from key studies, provide detailed experimental protocols, and visualize the underlying molecular interactions. This guide serves as a resource for researchers seeking to understand and therapeutically manipulate Treg populations for the treatment of autoimmune diseases and other immune-mediated disorders.

Introduction to CDK8/19 and Treg Biology

Regulatory T cells (Tregs) are a specialized subpopulation of T cells that suppress immune responses, thereby maintaining self-tolerance and immune homeostasis.[1][2][3] The transcription factor Forkhead box P3 (Foxp3) is the master regulator of Treg development and function.[1][6] The induction of Foxp3 in conventional T cells, converting them into induced Tregs (iTregs), is a key process in peripheral tolerance and a major focus of therapeutic strategies for autoimmune and allergic diseases.[5][6]

CDK8 and its close homolog CDK19 are serine/threonine kinases that form the kinase module of the Mediator complex, a crucial co-regulator of RNA Polymerase II-mediated transcription.[4][7] This complex integrates signals from various pathways to control gene expression.[7] Initially studied for their roles in cancer, CDK8/19 have been increasingly recognized as key modulators of immune cell function, influencing the activity of critical transcription factors like STATs and NFκB.[8][9] Recent studies have revealed that inhibiting the kinase activity of CDK8/19 can potently enhance the differentiation of Tregs, highlighting a promising therapeutic avenue.[1][5][10]

This guide elucidates the core mechanisms by which CDK8/19 inhibition tips the balance of signaling pathways to favor the expression of Foxp3 and promote the stable differentiation of functional Tregs.

Core Mechanism: CDK8/19 Inhibition Alters the Signaling Landscape for Treg Differentiation

The differentiation of naïve CD4+ T cells into Tregs is governed by a balance of activating and inhibiting signals. CDK8/19 inhibition appears to reprogram this balance by modulating three critical pathways:

  • Sensitization of TGF-β Signaling: Transforming Growth Factor-β (TGF-β) is the primary cytokine that induces Foxp3 expression. CDK8/19 inhibition enhances the sensitivity of T cells to TGF-β. This is achieved by increasing the phosphorylation of the downstream effectors Smad2 and Smad3 (Smad2/3), which are essential for activating the Foxp3 gene.[1][2][10]

  • Attenuation of IFN-γ Signaling: Interferon-γ (IFN-γ) and its downstream signaling through STAT1 are known to antagonize Treg differentiation.[2][10] CDK8 is a known kinase for STAT1, phosphorylating it at serine 727 (S727).[2][9] Pharmacological inhibition of CDK8/19 leads to a drastic decrease in STAT1 phosphorylation, thereby relieving the IFN-γ-mediated suppression of Foxp3 induction.[2][10]

  • Activation of IL-2/STAT5 Signaling: The IL-2 signaling pathway, which activates STAT5, is critical for both the induction and maintenance of Foxp3 expression.[11][12] Some evidence suggests that CDK8/19 can directly phosphorylate and inactivate STAT5.[4] By inhibiting CDK8/19, STAT5 activation is promoted, leading to enhanced binding at the Foxp3 gene locus and driving its expression.[4][5]

The convergence of these three effects—enhancing pro-Treg TGF-β/Smad signaling while diminishing anti-Treg IFN-γ/STAT1 signaling and promoting pro-Treg IL-2/STAT5 signaling—creates a robust cellular environment for Treg differentiation.

Treg_Signaling_Pathway cluster_input External Cytokines cluster_membrane Cell Membrane Receptors cluster_pathway Intracellular Signaling cluster_nucleus Nuclear Events TGF-beta TGF-beta IFN-gamma IFN-gamma IFNgR IFN-γ Receptor IFN-gamma->IFNgR IL-2 IL-2 IL2R IL-2 Receptor IL-2->IL2R TGFbR TGF-β Receptor Smad23 Smad2/3 TGFbR->Smad23 STAT1 STAT1 IFNgR->STAT1 STAT5 STAT5 IL2R->STAT5 pSmad23 p-Smad2/3 Smad23->pSmad23 Phosphorylation Foxp3 Foxp3 Gene Expression pSmad23->Foxp3 pSTAT1 p-STAT1 (Y701, S727) STAT1->pSTAT1 Phosphorylation pSTAT1->Foxp3 Inhibits pSTAT5 p-STAT5 STAT5->pSTAT5 Phosphorylation pSTAT5->Foxp3 CDK819 CDK8/19 CDK819->pSmad23 Inhibits CDK819->pSTAT1 Promotes S727 Phos. CDK819->pSTAT5 Inhibits Inhibitor CDK8/19 Inhibitor (e.g., CCT251921) Inhibitor->CDK819 Blocks Treg Treg Differentiation Foxp3->Treg

Caption: CDK8/19 inhibition promotes Treg differentiation.

Data Presentation: Quantitative Effects of CDK8/19 Inhibition

The following tables summarize key quantitative data from studies investigating the effects of CDK8/19 inhibitors on Treg differentiation and associated signaling pathways.

Table 1: Effect of CDK8/19 Inhibitors on In Vitro Treg Differentiation

Inhibitor Concentration Model System Key Result Reference
CCT251921 0.05 - 0.1 µM Mouse Naïve CD4+ T cells Significantly increased Foxp3+ Treg population. [3][10]
Senexin A 0.5 µM Mouse Naïve CD4+ T cells Promoted Treg differentiation. [1][2][10]
AS2863619 N/A Mouse T cells Converted antigen-specific effector T cells into Foxp3+ Tregs. [4]

| Senexin B | 1 µM | Human Monocytic Cells | Reduced proinflammatory cytokine gene expression. |[8] |

Table 2: Molecular Effects of CDK8/19 Inhibition on Key Signaling Proteins

Protein Phosphorylation Site Effect of CDK8/19 Inhibition Model System Reference
STAT1 Y701 & S727 Drastic decrease in phosphorylation. Mouse iTreg differentiation [2][10]
Smad2/3 C-terminal region Upregulated phosphorylation as early as 3 hours. Mouse iTreg differentiation [2][10]
Smad2 Linker (S245/250/255) Decreased phosphorylation. Mouse iTreg differentiation [10][13]

| STAT5 | N/A | Promoted activation. | Mouse T cells |[4][5] |

Table 3: Impact of CCT251921 on Treg Signature Gene Expression

Gene Encoded Protein Effect of CCT251921 (0.1 µM) Reference
Foxp3 Foxp3 Upregulated mRNA expression. [2][10]
Ctla4 CTLA-4 Upregulated mRNA expression. [2][10]
Tnfrsf18 GITR Upregulated mRNA expression. [2][10]

| Il2ra | CD25 | Upregulated mRNA expression. |[2][10] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published findings. The following protocols are compiled from established methodologies in the field.[14][15][16][17][18]

Protocol 1: In Vitro Induced Treg (iTreg) Differentiation

This protocol describes the generation of iTregs from naïve T cells.

  • Isolation of Naïve CD4+ T Cells:

    • Prepare a single-cell suspension from mouse spleens or human peripheral blood mononuclear cells (PBMCs).

    • Isolate naïve CD4+ T cells using a negative selection magnetic-activated cell sorting (MACS) kit (e.g., Miltenyi Biotec Naïve CD4+ T Cell Isolation Kit), selecting for CD4+CD62L+ or CD4+CD45RA+ cells.[14] Purity should be >95%.

  • Plate Coating:

    • Coat a 24-well tissue culture plate with anti-CD3ε antibody (e.g., clone 145-2C11 for mouse, OKT3 for human) at 5 µg/mL in sterile PBS.

    • Incubate overnight at 4°C or for 2 hours at 37°C. Wash wells once with sterile PBS before adding cells.[16][17]

  • Cell Culture and Differentiation:

    • Resuspend naïve CD4+ T cells at 1 x 10⁶ cells/mL in complete RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 50 µM β-mercaptoethanol.

    • Add soluble anti-CD28 antibody (2 µg/mL), recombinant human IL-2 (20-100 U/mL), and recombinant human TGF-β1 (1-5 ng/mL).[13][16]

    • For inhibitor studies, add the CDK8/19 inhibitor (e.g., CCT251921 at 0.1 µM, Senexin A at 0.5 µM) or DMSO as a vehicle control at the start of the culture.[10]

    • Culture cells for 3-5 days at 37°C and 5% CO₂.[17]

Protocol 2: Flow Cytometry Analysis of Treg Population

This protocol is for the identification and quantification of iTregs.

  • Surface Staining:

    • Harvest cells and wash with FACS buffer (PBS + 2% FBS).

    • Stain for surface markers such as CD4 and CD25 using fluorochrome-conjugated antibodies for 30 minutes at 4°C in the dark.

  • Intracellular Staining for Foxp3:

    • Wash cells and fix/permeabilize using a commercially available Foxp3 staining buffer set (e.g., from eBioscience or BioLegend) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 4°C.[16]

    • Wash cells with permeabilization buffer.

    • Stain with an anti-Foxp3 antibody for at least 30 minutes at 4°C in the dark.

    • Wash cells again and resuspend in FACS buffer for analysis on a flow cytometer.

Protocol 3: Western Blot Analysis of Signaling Proteins

This protocol is to assess the phosphorylation status of key signaling molecules.

  • Cell Lysis:

    • Harvest cells at desired time points (e.g., 3, 6, 12, 24, 48 hours) after stimulation.[10]

    • Wash with ice-cold PBS and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification and Electrophoresis:

    • Determine protein concentration of the supernatant using a BCA or Bradford assay.

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE on an 8-12% polyacrylamide gel.

  • Immunoblotting:

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies (e.g., anti-p-STAT1 (Y701), anti-p-STAT1 (S727), anti-p-Smad2/3, anti-CDK8, anti-Foxp3) overnight at 4°C.

    • Wash membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate. Re-probe for total protein or a loading control (e.g., β-actin) to ensure equal loading.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Groups cluster_analysis Downstream Analysis start Isolate Naïve CD4+ T Cells (Mouse Spleen / Human PBMC) culture iTreg Differentiation Culture (Anti-CD3/CD28, IL-2, TGF-β) start->culture control Vehicle Control (DMSO) culture->control Split Culture inhibitor CDK8/19 Inhibitor (CCT251921 / Senexin A) culture->inhibitor Split Culture flow Flow Cytometry (Foxp3, CD25 Expression) control->flow western Western Blot (p-STAT1, p-Smad2/3) control->western qpcr qPCR (Treg Signature Genes) control->qpcr suppression Functional Assay (In Vitro Suppression) control->suppression inhibitor->flow inhibitor->western inhibitor->qpcr inhibitor->suppression

Caption: Workflow for studying CDK8/19 inhibition in Treg differentiation.

Conclusion and Future Directions

The inhibition of CDK8 and CDK19 has emerged as a potent strategy to promote the differentiation of Foxp3+ regulatory T cells. By simultaneously enhancing TGF-β/Smad2/3 signaling and suppressing the antagonistic IFN-γ/STAT1 pathway, CDK8/19 inhibitors create a favorable environment for Foxp3 induction.[1][2][10] This approach allows for the conversion of not only naïve T cells but also antigen-specific effector/memory T cells into functional Tregs, opening new therapeutic possibilities.[5][6]

The therapeutic potential of this strategy is significant, particularly for the treatment of autoimmune diseases like experimental autoimmune encephalomyelitis (EAE), where increasing the Treg population can ameliorate symptoms.[1][2] Furthermore, understanding this pathway provides valuable insights for cancer immunotherapy, where overcoming Treg-mediated suppression is often a goal.

Future research should focus on:

  • In Vivo Efficacy and Safety: Translating these in vitro findings into safe and effective in vivo therapies.

  • CDK8 vs. CDK19 Specificity: Dissecting the potentially distinct or redundant roles of CDK8 and CDK19 in T cell biology.[19]

  • Long-term Stability: Assessing the stability of the Treg phenotype induced by transient CDK8/19 inhibition.

  • Combination Therapies: Exploring the synergistic potential of CDK8/19 inhibitors with other immunomodulatory agents.[20][21]

References

The CDK8/19 Inhibitor AS2863619: A Technical Guide to its Impact on STAT5 Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS2863619 is a potent, orally active small molecule that selectively inhibits Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19. Its primary effect on the Signal Transducer and Activator of Transcription 5 (STAT5) is a novel, indirect mechanism that shifts the balance of phosphorylation from a repressive serine modification to an activating tyrosine modification. By inhibiting CDK8/19, this compound prevents the phosphorylation of a key serine residue in the PSP motif of STAT5. This, in turn, facilitates the subsequent tyrosine phosphorylation essential for STAT5 activation, dimerization, nuclear translocation, and DNA binding. The enhanced STAT5 activity leads to the transcriptional induction of key target genes, most notably Foxp3, the master regulator of regulatory T cells (Tregs). This guide provides an in-depth technical overview of the mechanism of this compound, focusing on its effects on STAT5 phosphorylation, and details the experimental protocols used to elucidate this activity.

Mechanism of Action

This compound's effect on STAT5 phosphorylation is a critical aspect of its immunomodulatory properties. In activated T cells, CDK8 and CDK19 act as negative regulators of STAT5 activity. Upon T-cell receptor (TCR) and IL-2 stimulation, CDK8/19 phosphorylates a serine residue within the PSP motif of STAT5. This serine phosphorylation sterically hinders the subsequent phosphorylation of a critical tyrosine residue (Tyr694 in STAT5A, Tyr699 in STAT5B) by Janus kinases (JAKs). Tyrosine phosphorylation is the canonical activation signal for STAT proteins.

This compound, by inhibiting the kinase activity of CDK8 and CDK19, prevents this inhibitory serine phosphorylation.[1] This allows for more efficient and sustained tyrosine phosphorylation of STAT5 in response to cytokine signaling. The resulting increase in activated, tyrosine-phosphorylated STAT5 leads to enhanced nuclear retention and binding to the regulatory regions of target genes, including the Foxp3 locus, thereby promoting the differentiation of conventional T cells into immunosuppressive Tregs.[2][3]

Fig. 1: this compound Signaling Pathway

Quantitative Data

The inhibitory activity of this compound and its effect on STAT5 phosphorylation have been quantified in several key experiments.

ParameterValueCell Type / SystemReference
CDK8 IC50 0.61 nMCell-free assay[2]
CDK19 IC50 4.28 nMCell-free assay[2]
STAT5 Serine Phosphorylation ~40% of controlMouse CD4+ T cells (1 µM this compound, 22 hrs)[2]
STAT5 Tyrosine Phosphorylation ~160% of controlMouse CD4+ T cells (1 µM this compound, 22 hrs)[2]

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature characterizing this compound.

In Vitro CDK8 Kinase Assay

This assay is designed to determine the direct inhibitory effect of this compound on CDK8's ability to phosphorylate a STAT5 substrate.

Materials:

  • Recombinant wild-type (WT) or kinase-dead (KD) CDK8

  • Recombinant GST-tagged STAT5b

  • This compound

  • ATP

  • MgCl2

  • Kinase assay buffer

  • SDS-PAGE gels and buffers

  • Immunoblotting reagents

  • Anti-phospho-serine (pS) STAT5b antibody

  • Anti-GST or anti-STAT5b antibody (for loading control)

Procedure:

  • Prepare a reaction mixture containing recombinant GST-STAT5b and either WT or KD recombinant CDK8 in kinase assay buffer.

  • Add this compound (e.g., at a final concentration of 1.0 µM) or vehicle control (e.g., DMSO) to the respective reaction tubes.

  • Initiate the kinase reaction by adding ATP (e.g., 100 µM) and MgCl2 (e.g., 10 mM).

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Boil the samples and resolve the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with a primary antibody against phospho-serine (pS) of STAT5b.

  • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Develop the blot using a chemiluminescent substrate and image the results.

  • Strip and re-probe the membrane with an anti-GST or anti-STAT5b antibody to confirm equal loading of the substrate.[1]

Analysis of STAT5 Phosphorylation in T Cells by Western Blot

This protocol details the procedure for assessing the levels of serine and tyrosine phosphorylated STAT5 in primary T cells treated with this compound.

Materials:

  • Isolated mouse CD4+ T cells

  • Anti-CD3 and anti-CD28 antibodies

  • IL-2

  • This compound

  • Cell lysis buffer containing protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and buffers

  • Immunoblotting reagents

  • Primary antibodies: anti-phospho-STAT5 (PSP motif), anti-phospho-STAT5 (Tyr694), anti-total STAT5

  • HRP-conjugated secondary antibodies

Procedure:

  • Culture isolated mouse CD4+ T cells.

  • Stimulate the T cells with plate-bound anti-CD3 and anti-CD28 antibodies in the presence of IL-2.

  • Treat the stimulated cells with this compound (e.g., 1 µM) or vehicle control for a specified duration (e.g., 22 hours).

  • Harvest the cells and prepare whole-cell lysates using a lysis buffer supplemented with protease and phosphatase inhibitors.

  • Quantify the protein concentration of the lysates using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phospho-serine STAT5, phospho-tyrosine STAT5, or total STAT5 overnight at 4°C.

  • Wash the membranes and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated STAT5 levels to the total STAT5 levels.[1]

Western_Blot_Workflow start Isolate & Culture CD4+ T Cells stimulate Stimulate with anti-CD3/CD28 + IL-2 start->stimulate treat Treat with this compound or Vehicle stimulate->treat lyse Cell Lysis with Inhibitors treat->lyse quantify Protein Quantification (BCA Assay) lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation (pSer-STAT5, pTyr-STAT5, Total STAT5) block->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect analyze Image and Quantify Bands detect->analyze

References

The Role of AS2863619 in the Conversion of CD4+ and CD8+ T Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AS2863619 is a potent and orally active small molecule inhibitor of cyclin-dependent kinase 8 (CDK8) and its paralog CDK19. This document provides a comprehensive technical overview of the role of this compound in inducing the conversion of conventional CD4+ and CD8+ T cells into Foxp3-expressing regulatory T cells (Tregs). This process holds significant therapeutic potential for various immunological diseases by promoting immune tolerance. The conversion is notably independent of TGF-β, a cytokine often associated with Treg induction, but is dependent on IL-2 signaling. The underlying mechanism involves the modulation of STAT5 phosphorylation, a key transcription factor in the IL-2 signaling pathway. This guide details the quantitative effects of this compound, outlines key experimental protocols for its study, and visualizes the critical signaling pathways and experimental workflows.

Mechanism of Action

This compound selectively inhibits CDK8 and CDK19, which have been identified as physiological repressors of Foxp3 expression in activated conventional T cells.[1] T cell receptor (TCR) stimulation normally induces the activity of CDK8 and CDK19. These kinases then inactivate the IL-2-induced signal transducer and activator of transcription 5 (STAT5) by phosphorylating a serine residue in its PSP (pro-ser-pro) motif.[2] This serine phosphorylation hinders the tyrosine phosphorylation of STAT5 in its C-terminal domain, which is crucial for its activity as a transcription factor for the Foxp3 gene.[1][3]

By inhibiting CDK8 and CDK19, this compound prevents the inhibitory serine phosphorylation of STAT5.[1][3] This allows for enhanced tyrosine phosphorylation of STAT5, leading to its activation.[3] Activated STAT5 can then effectively bind to the regulatory regions of the Foxp3 gene, inducing its expression and driving the differentiation of conventional T cells into functional, suppressive Foxp3+ Tregs.[1] This induction of Foxp3 occurs in both naïve and effector/memory CD4+ and CD8+ T cells.[1][2]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the in vitro and in vivo effects of this compound.

Table 1: In Vitro Activity of this compound

ParameterValueCell TypeConditionsReference
CDK8 IC50 0.61 nM-Biochemical Assay[1][3]
CDK19 IC50 4.28 nM-Biochemical Assay[1][3]
STAT5 Serine Phosphorylation ~40% of controlMouse CD4+ T cells1 µM this compound, 22 hours[1][3]
STAT5 Tyrosine Phosphorylation ~160% of controlMouse CD4+ T cells1 µM this compound, 22 hours[1][3]
Foxp3 Induction Dose-dependentNaïve Foxp3-CD4+ Tconv cellsIn vitro stimulation[1][3]

Table 2: In Vivo Activity of this compound in a Mouse Model of Contact Hypersensitivity

ParameterTreatmentOutcomeMouse ModelReference
Secondary Immune Response 30 mg/kg this compound (oral, daily for 2 weeks)Dampened response, milder inflammatory cell infiltrationDNFB-sensitized mice[3]
IFN-γ+ Cells in Skin 30 mg/kg this compound (oral, daily for 2 weeks)Decreased ratiosDNFB-sensitized mice[3]
KLRG1+ Foxp3+ T cells 30 mg/kg this compound (oral, daily for 2 weeks)Specifically increasedDNFB-sensitized mice[3]

Experimental Protocols

In Vitro Conversion of Conventional T Cells to Tregs

Objective: To induce the differentiation of conventional T cells (Tconv) into Foxp3+ Tregs using this compound.

Materials:

  • Isolated naïve CD4+ or CD8+ T cells (Foxp3-)

  • This compound

  • Anti-CD3 and anti-CD28 antibodies (plate-bound or bead-conjugated)

  • Recombinant human or mouse IL-2

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum, penicillin-streptomycin, and 2-mercaptoethanol.

  • Flow cytometer and antibodies for Foxp3, CD4, and CD8 staining.

Procedure:

  • Culture isolated naïve Tconv cells in complete RPMI medium.

  • Stimulate the T cells with plate-bound or bead-conjugated anti-CD3 and anti-CD28 antibodies.

  • Add recombinant IL-2 to the culture medium.

  • Add this compound at the desired concentrations (a dose-response curve is recommended to determine the optimal concentration).

  • Culture the cells for 3-5 days.

  • Harvest the cells and stain for surface markers (CD4, CD8) and intracellular Foxp3 using a Foxp3 staining buffer set.

  • Analyze the percentage of Foxp3+ cells within the CD4+ or CD8+ T cell populations by flow cytometry.

STAT5 Phosphorylation Assay

Objective: To measure the effect of this compound on the phosphorylation of STAT5 at serine and tyrosine residues.

Materials:

  • Isolated CD4+ T cells

  • This compound

  • Recombinant IL-2

  • Phospho-specific antibodies for STAT5 (Serine and Tyrosine)

  • Western blotting reagents and equipment or flow cytometer with phospho-specific antibodies.

Procedure (Western Blotting):

  • Culture CD4+ T cells with or without this compound for a specified period (e.g., 22 hours).[3]

  • Stimulate the cells with IL-2 for a short period (e.g., 30 minutes) to induce STAT5 phosphorylation.

  • Lyse the cells and collect the protein extracts.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies specific for phosphorylated STAT5 (serine and tyrosine) and total STAT5.

  • Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.

  • Quantify the band intensities to determine the relative levels of phosphorylated STAT5.

Mouse Model of DNFB-Induced Contact Hypersensitivity

Objective: To evaluate the in vivo efficacy of this compound in a T-cell-mediated inflammatory disease model.

Materials:

  • BALB/c or C57BL/6 mice

  • 2,4-Dinitrofluorobenzene (DNFB)

  • This compound

  • Vehicle control

  • Acetone and olive oil mixture (e.g., 4:1)

Procedure:

  • Sensitization: On day 0, sensitize the mice by applying a solution of DNFB in acetone/olive oil to a shaved area of the abdomen.

  • Treatment: Begin oral administration of this compound (e.g., 30 mg/kg) or vehicle control daily.

  • Challenge: On day 5, challenge the mice by applying a lower concentration of DNFB to one ear. The other ear serves as a control.

  • Evaluation: Measure ear swelling at various time points after the challenge (e.g., 24, 48, 72 hours) as an indicator of the inflammatory response.

  • Histological and Cellular Analysis: At the end of the experiment, euthanize the mice and collect the ears and draining lymph nodes for histological analysis of inflammation and flow cytometric analysis of immune cell populations (e.g., IFN-γ+ cells, Foxp3+ T cells).

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

AS2863619_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR CDK8_19 CDK8/19 TCR->CDK8_19 Activates IL2R IL-2R STAT5 STAT5 IL2R->STAT5 Recruits CDK8_19->STAT5 Phosphorylates (Ser) Inhibits Tyr Phosphorylation pSTAT5_Ser pSTAT5 (Ser) This compound This compound This compound->CDK8_19 Inhibits pSTAT5_Tyr pSTAT5 (Tyr) (Active) STAT5->pSTAT5_Tyr IL-2 Signal (Tyr Phosphorylation) Foxp3 Foxp3 Gene Expression pSTAT5_Tyr->Foxp3 Induces

Caption: this compound inhibits CDK8/19, promoting STAT5 activation and Foxp3 expression.

Experimental Workflow for In Vitro T Cell Conversion

TCell_Conversion_Workflow start Isolate Naive CD4+/CD8+ T Cells stimulate Stimulate with anti-CD3/CD28 + IL-2 start->stimulate treat Treat with This compound stimulate->treat culture Culture (3-5 days) treat->culture analyze Analyze Foxp3 Expression (Flow Cytometry) culture->analyze

Caption: Workflow for inducing Treg conversion with this compound in vitro.

Logical Relationship of the Core Mechanism

Core_Mechanism_Logic TCR_Stim TCR Stimulation CDK8_19_Activity CDK8/19 Activity TCR_Stim->CDK8_19_Activity IL2_Signal IL-2 Signaling STAT5_Tyr_Phos STAT5 Tyrosine Phosphorylation (Activation) IL2_Signal->STAT5_Tyr_Phos STAT5_Ser_Phos STAT5 Serine Phosphorylation CDK8_19_Activity->STAT5_Ser_Phos Increases AS2863619_Inhibition This compound AS2863619_Inhibition->CDK8_19_Activity Decreases STAT5_Ser_Phos->STAT5_Tyr_Phos Inhibits Foxp3_Expression Foxp3 Expression STAT5_Tyr_Phos->Foxp3_Expression Induces Treg_Conversion Treg Conversion Foxp3_Expression->Treg_Conversion

Caption: Logical flow of this compound's mechanism in Treg conversion.

References

Technical Whitepaper: AS2863619 and its Novel TGF-β-Independent Mechanism for Foxp3 Induction

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The induction of Forkhead box P3 (Foxp3)+ regulatory T cells (Tregs) is a pivotal strategy for managing autoimmune diseases and allergies. Traditionally, the differentiation of induced Tregs (iTregs) is dependent on Transforming Growth Factor-β (TGF-β), a cytokine often counteracted by pro-inflammatory environments. This whitepaper details the mechanism, quantitative effects, and experimental validation of AS2863619, a small molecule that induces Foxp3 expression and promotes the conversion of conventional T cells (Tconv) into suppressive Tregs through a novel, TGF-β-independent pathway. This compound is a potent, orally active inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog, CDK19. By inhibiting these kinases, this compound modulates downstream signaling to activate the master transcription factor Foxp3, enabling the conversion of even antigen-specific effector and memory T cells into Tregs. This document provides a comprehensive overview of its mechanism, supporting data, and detailed experimental protocols for its evaluation.

Core Mechanism of Action: Inhibition of CDK8/19

This compound represents a significant departure from traditional Treg induction methods. Its activity is centered on the inhibition of the mediator kinases CDK8 and CDK19, which physiologically repress Foxp3 expression in activated T cells.

The induction of Foxp3 by this compound is:

  • TGF-β-Independent: The compound effectively induces Foxp3 even when TGF-β signaling is neutralized.

  • IL-2-Dependent: The process requires the presence of Interleukin-2 (IL-2), a key cytokine for Treg survival and function.

  • TCR Stimulation-Reliant: T cell receptor (TCR) signaling is a prerequisite for the compound's activity.

  • Resistant to Inflammatory Cytokines: Unlike TGF-β-mediated induction, the effects of this compound are not hampered by pro-inflammatory cytokines such as IL-6 or IL-12.

The CDK8/19-STAT5 Signaling Axis

The primary mechanism involves the modulation of the Signal Transducer and Activator of Transcription 5 (STAT5). In activated T cells, CDK8/19 phosphorylates a serine residue in the PSP (pro-ser-pro) motif of STAT5, which inactivates it and hinders Foxp3 expression.

This compound inhibits CDK8/19, leading to two critical changes in STAT5:

  • Suppression of Serine Phosphorylation: Inhibition of CDK8/19 prevents the inactivating serine phosphorylation on STAT5.

  • Enhancement of Tyrosine Phosphorylation: This concurrently promotes the activating phosphorylation of a tyrosine residue in the C-terminal domain of STAT5.

This dual effect maintains STAT5 in a highly active state. Activated STAT5 then translocates to the nucleus and binds to regulatory regions of the Foxp3 gene, primarily the conserved noncoding sequence 0 (CNS0), and to a lesser degree the promoter and CNS2 regions. This binding initiates the transcription of Foxp3 and other essential Treg-related genes, including Il2ra (CD25), Tnfrsf18 (GITR), Foxo1, Ccr4, and Icos.

AS2863619_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus TCR TCR Stimulation CDK8_19 CDK8 / CDK19 TCR->CDK8_19 Induces IL2R IL-2 Receptor STAT5_inactive STAT5 (Inactive) IL2R->STAT5_inactive Primes CDK8_19->STAT5_inactive Inactivates via Serine Phosphorylation This compound This compound This compound->CDK8_19 Inhibits STAT5_active p-STAT5 (Active) (Tyrosine-Phosphorylated) STAT5_inactive->STAT5_active Promotes Tyrosine Phosphorylation (via CDK8/19 inhibition) Foxp3_locus Foxp3 Gene Locus (CNS0, Promoter, CNS2) STAT5_active->Foxp3_locus Binds & Activates Treg_genes Treg Signature Genes (Il2ra, Icos, etc.) STAT5_active->Treg_genes Binds & Activates Foxp3_protein Foxp3 Protein (Treg Differentiation) Foxp3_locus->Foxp3_protein Transcription & Translation

Caption: this compound signaling pathway for Foxp3 induction.

Quantitative Data Summary

The efficacy of this compound has been quantified through a series of in vitro and in vivo experiments. The data below is compiled from published research.

Table 1: In Vitro Inhibitory and Induction Activity
ParameterTarget/EffectValueNotes
IC₅₀ CDK8 Inhibition0.61 nMDemonstrates high-affinity binding and potent inhibition.
IC₅₀ CDK19 Inhibition4.28 nMShows strong selectivity for both mediator kinases.
EC₅₀ Foxp3 Induction32.5 nMEffective concentration for inducing Foxp3 in Tconv cells.
Table 2: In Vitro Effects on T Cells and STAT5 Signaling
T Cell TypeEffect of this compoundNotes
Naïve CD4⁺ TconvDose-dependent Foxp3 inductionConverts precursor T cells into Tregs.
Effector/Memory CD4⁺ TconvDose-dependent Foxp3 inductionA key advantage over TGF-β, which is ineffective on this population.
CD8⁺ TconvFoxp3 InductionBroadens the potential for immune suppression.
Human CD4⁺ & CD8⁺ TconvSubstantial enhancement of FOXP3Shows cross-species activity and therapeutic relevance.
Signaling ParameterConcentration & TimeEffect
STAT5 Serine Phosphorylation 1 µM this compound (22 hrs)Suppression to ~40% of control
STAT5 Tyrosine Phosphorylation 1 µM this compound (22 hrs)Enhancement to ~160% of control
Table 3: In Vivo Efficacy in Mouse Models
ModelAnimal StrainDosage & AdministrationKey Outcomes
Antigen-Specific Induction DO11.10 TCR Transgenic30 mg/kg, oral- Achieves serum levels equivalent to effective in vitro doses. - No discernible toxicity. - Specifically generates antigen-specific (KJ1.26⁺) Foxp3⁺ T cells.
Contact Hypersensitivity DNFB-sensitized mice30 mg/kg, oral, daily for 2 weeks- Dampened secondary inflammatory response. - Milder immune cell infiltration in the skin. - Decreased ratio of IFN-γ⁺ effector cells. - Specific increase in KLRG1⁺Foxp3⁺ T cells.
Autoimmune Disease Models (e.g., EAE)30 mg/kg, oral- Suppressed disease progression. - Increased KLRG1⁺Foxp3⁺ T cells and decreased Th17 cells.

Detailed Experimental Protocols

The following protocols are standardized methodologies for assessing the activity of this compound.

In Vitro Foxp3 Induction in Mouse T Cells
  • T Cell Isolation:

    • Harvest spleens and lymph nodes from mice (e.g., C57BL/6 or Foxp3-reporter strains).

    • Prepare a single-cell suspension by passing tissue through a 70 µm cell strainer.

    • Isolate CD4⁺ T cells using a negative selection magnetic bead kit to a purity of >95%.

    • If desired, further sort into naïve (CD44lowCD62Lhigh) and effector/memory (CD44highCD62Llow) populations via FACS.

  • Cell Culture and Stimulation:

    • Coat a 96-well flat-bottom plate with anti-CD3ε antibody (e.g., 10 µg/mL in PBS) overnight at 4°C or for 2 hours at 37°C.

    • Wash plates twice with sterile PBS to remove unbound antibody.

    • Seed 1-2 x 10⁵ T cells per well in complete T cell medium (RPMI-1640, 10% FBS, 1% Pen-Strep, 50 µM 2-mercaptoethanol).

    • Add soluble anti-CD28 antibody (2 µg/mL) and recombinant mouse IL-2 (50 U/mL).

    • Add this compound at desired final concentrations (e.g., serial dilutions from 1 nM to 1 µM). Include a vehicle-only (DMSO) control.

  • Incubation and Analysis:

    • Culture cells for 72-96 hours at 37°C in 5% CO₂.

    • Harvest cells and perform intracellular staining for Foxp3 using a commercially available Foxp3 staining buffer set and a fluorescently-conjugated anti-Foxp3 antibody.

    • Analyze the percentage of Foxp3⁺ cells within the CD4⁺ gate by flow cytometry.

In Vivo Contact Hypersensitivity (CHS) Model
  • Sensitization (Day 0):

    • Anesthetize mice and shave a small patch (~2 cm²) of abdominal skin.

    • Apply 25 µL of 0.5% 2,4-dinitrofluorobenzene (DNFB) solution (in a 4:1 acetone:olive oil vehicle) to the shaved skin. This is the afferent/sensitization phase.

  • Treatment (Starting Day 1 or as per study design):

    • Administer this compound (e.g., 30 mg/kg) or vehicle control daily via oral gavage.

  • Elicitation (Day 5):

    • Measure the baseline thickness of both ears using a digital micrometer.

    • Challenge the mice by applying 10 µL of 0.15% DNFB to both sides of the left ear. Apply vehicle only to the right ear as an internal control. This is the efferent/elicitation phase.

  • Analysis (Day 6-7):

    • Measure the ear thickness of both ears 24-48 hours after the challenge.

    • The magnitude of the CHS response is calculated as the change in ear thickness (measurement at 24/48h minus baseline measurement) of the DNFB-treated ear minus the change in the vehicle-treated ear.

    • For cellular analysis, harvest draining (auricular) lymph nodes and spleens to quantify T cell populations (e.g., IFN-γ⁺ T cells, Foxp3⁺ T cells) by flow cytometry.

CHS_Workflow cluster_sensitization cluster_treatment cluster_elicitation cluster_analysis Day0 Day 0 Sensitize abdomen with 0.5% DNFB Day1_4 Days 1-4 Daily oral gavage: This compound (30 mg/kg) or Vehicle Day0->Day1_4 Day5 Day 5 - Baseline ear measurement - Challenge left ear with 0.15% DNFB Day1_4->Day5 Day6 Day 6 (24h Post-Challenge) - Measure ear swelling - Harvest tissues for flow cytometry Day5->Day6

Caption: Experimental workflow for the in vivo CHS model.

Conclusion and Future Directions

This compound is a pioneering compound that validates CDK8 and CDK19 as key negative regulators of Foxp3 expression. Its ability to induce a Treg phenotype in a TGF-β-independent manner, particularly within antigen-experienced T cell populations, opens new therapeutic avenues for a wide range of immunological disorders. The mechanism, centered on the potentiation of STAT5 signaling, provides a clear and actionable pathway for drug development.

While in vitro-induced Tregs may lack the stable epigenetic modifications of their natural counterparts, in vivo studies show that this compound-induced Tregs can acquire stable Treg-specific demethylation features at the Foxp3 locus over time. This suggests that transient treatment with this compound could establish long-term, antigen-specific immune tolerance.

Future research should focus on:

  • Determining the long-term stability and functionality of this compound-induced Tregs in chronic inflammatory settings.

  • Investigating the full spectrum of host-derived factors that contribute to the in vivo maturation and epigenetic stability of these cells.

  • Exploring combination therapies to potentially enhance the efficacy and stability of the induced Treg population.

The pharmacological inhibition of CDK8/19 with molecules like this compound offers a promising and economically viable strategy to generate patient-specific Tregs in vivo, potentially surpassing the complexities and costs of conventional ex vivo Treg therapies.

In-Depth Technical Guide: AS2863619 and its Impact on Immune Homeostasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS2863619 is a potent, orally active small molecule that selectively inhibits cyclin-dependent kinase 8 (CDK8) and its paralog CDK19. This inhibition has a profound impact on immune homeostasis by promoting the conversion of conventional T cells (Tconv) into Foxp3-expressing regulatory T cells (Tregs). Tregs are essential for maintaining immunological tolerance and preventing autoimmune and inflammatory diseases. The mechanism of action of this compound is centered on the modulation of the STAT5 signaling pathway, a critical regulator of Foxp3 expression. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and a visualization of the core signaling pathway.

Core Mechanism of Action: CDK8/19 Inhibition and Foxp3 Induction

This compound exerts its immunomodulatory effects by targeting CDK8 and CDK19, which are components of the Mediator complex involved in transcriptional regulation. In activated conventional T cells, CDK8 and CDK19 physiologically repress the expression of Foxp3, the master transcription factor for Tregs.

The key molecular mechanism involves the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5). CDK8/19 phosphorylates a serine residue in the PSP motif of STAT5, which inactivates it and hinders Foxp3 expression.[1][2] By inhibiting CDK8/19, this compound prevents this inhibitory serine phosphorylation.[1] This leads to an enhanced and sustained phosphorylation of a tyrosine residue in the C-terminal domain of STAT5, maintaining it in an active state.[1][2] Activated STAT5 then binds to regulatory regions of the Foxp3 gene locus, primarily the conserved noncoding sequence (CNS) 0, to induce and enhance Foxp3 expression.[2] This induction of Foxp3 drives the differentiation of both naïve and effector/memory T cells into functional Tregs.[2] This process is dependent on IL-2 and T-cell receptor (TCR) stimulation but is independent of TGF-β.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound.

Table 1: In Vitro Potency of this compound

ParameterTarget/EffectValueReference
IC50CDK80.61 nM[1]
IC50CDK194.28 nM[1]
EC50Foxp3 Induction in Tconv cells32.5 nM

Table 2: In Vitro Effect of this compound on STAT5 Phosphorylation in Mouse CD4+ T cells

TreatmentDurationSerine Phosphorylation (PSP motif)Tyrosine Phosphorylation (C-terminal domain)Reference
This compound (1 µM)22 hoursSuppressed to ~40% of controlEnhanced to ~160% of control[1]

Table 3: In Vivo Administration of this compound in Mouse Models

Mouse ModelThis compound DosageAdministration RouteKey FindingReference
DO11.10 TCR transgenic mice30 mg/kgOralAttained serum concentration equivalent to in vitro Foxp3-inducing dose without discernible toxicity.[1][3]
Skin Contact Hypersensitivity (DNFB-sensitized)30 mg/kg (daily for 2 weeks)OralDampened the secondary response with milder inflammatory cell infiltration and decreased IFN-γ+ cells.[1]
Experimental Allergic Encephalomyelitis (EAE)Not specifiedNot specifiedSuppressed disease with a significant increase of KLRG1+Foxp3+ T cells and a decrease of Th17 cells.[3]

Signaling Pathway and Experimental Workflow Diagrams

This compound Signaling Pathway in T cells

AS2863619_Signaling_Pathway This compound Signaling Pathway for Foxp3 Induction cluster_0 T Cell TCR TCR Signaling CDK8_19 CDK8 / CDK19 TCR->CDK8_19 Induces IL2R IL-2 Receptor Signaling STAT5 STAT5 IL2R->STAT5 Activates This compound This compound This compound->CDK8_19 Inhibits CDK8_19->STAT5 Phosphorylates (Ser) Inactivates pSTAT5_Ser pSTAT5 (Ser) pSTAT5_Tyr pSTAT5 (Tyr) (Active) STAT5->pSTAT5_Tyr Phosphorylation (Tyr) Foxp3 Foxp3 Gene Expression pSTAT5_Tyr->Foxp3 Induces Treg Treg Differentiation & Function Foxp3->Treg Drives

Caption: this compound inhibits CDK8/19, leading to active STAT5 and Foxp3 expression.

Experimental Workflow: In Vitro Treg Induction

In_Vitro_Treg_Induction Workflow for In Vitro Treg Induction with this compound cluster_workflow isolate_tconv Isolate Naïve or Effector/Memory Tconv cells (e.g., from spleen) stimulate Stimulate Tconv cells with: - Anti-CD3/CD28 mAb-coated beads - IL-2 isolate_tconv->stimulate treat Treat with this compound (Dose-response or fixed concentration) stimulate->treat culture Culture for a defined period (e.g., 3-5 days) treat->culture analyze Analyze for Foxp3 expression (Flow Cytometry) culture->analyze

Caption: Workflow for inducing Tregs from Tconv cells in vitro using this compound.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary research by Akamatsu et al., 2019, Science Immunology.

In Vitro Induction of Foxp3 in Mouse T cells

Objective: To assess the ability of this compound to induce Foxp3 expression in conventional T cells in vitro.

Materials:

  • Spleen and lymph nodes from mice (e.g., C57BL/6)

  • CD4+ or CD8+ T cell isolation kit

  • Anti-CD3 and anti-CD28 monoclonal antibody (mAb)-coated beads

  • Recombinant mouse IL-2

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Complete RPMI-1640 medium

  • Flow cytometry buffer (e.g., PBS with 2% FBS)

  • Antibodies for flow cytometry (e.g., anti-CD4, anti-CD8, anti-Foxp3)

  • Foxp3 staining buffer set

Procedure:

  • Prepare a single-cell suspension from the spleen and lymph nodes of mice.

  • Isolate naïve (CD44lowCD62Lhigh) or effector/memory (CD44highCD62Llow) CD4+ T cells, or CD8+ T cells using a cell sorter or magnetic bead-based isolation kit.

  • Plate the isolated T cells in a 96-well plate at a density of 2 x 10^5 cells per well.

  • Stimulate the cells with anti-CD3/CD28 mAb-coated beads (e.g., at a 1:1 bead-to-cell ratio) and recombinant mouse IL-2 (e.g., 100 U/mL).

  • Add this compound at various concentrations (for dose-response) or a fixed concentration (e.g., 1 µM) to the appropriate wells. Include a vehicle control (e.g., DMSO).

  • Culture the cells for 3 to 5 days at 37°C in a humidified incubator with 5% CO2.

  • Harvest the cells and stain for surface markers (e.g., CD4, CD8).

  • Fix, permeabilize, and stain for intracellular Foxp3 using a Foxp3 staining buffer set and a fluorescently labeled anti-Foxp3 antibody.

  • Analyze the percentage of Foxp3+ cells within the CD4+ or CD8+ T cell population by flow cytometry.

In Vivo Mouse Model of Skin Contact Hypersensitivity

Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of allergic contact dermatitis.

Materials:

  • BALB/c mice

  • 2,4-dinitrofluorobenzene (DNFB)

  • Acetone and olive oil (4:1 vehicle)

  • This compound

  • Vehicle for oral administration

  • Calipers for measuring ear thickness

Procedure:

  • Sensitization: On day 0, sensitize mice by applying 25 µL of 0.5% DNFB in acetone/olive oil vehicle to the shaved abdomen.

  • Treatment: Beginning on the day of sensitization or at the time of challenge, administer this compound (e.g., 30 mg/kg) or vehicle orally once daily.

  • Challenge: On day 5, challenge the mice by applying 10 µL of 0.2% DNFB to each side of one ear.

  • Measurement: Measure ear thickness using calipers at 24, 48, and 72 hours after the challenge. The change in ear thickness (ear swelling) is an indicator of the inflammatory response.

  • Histological and Cellular Analysis (Optional): At the end of the experiment, ear tissue can be collected for histological analysis of inflammatory cell infiltration. Draining lymph nodes and spleen can be harvested to analyze the frequency of Treg cells and cytokine-producing T cells (e.g., IFN-γ+) by flow cytometry.

Conclusion

This compound represents a promising therapeutic candidate for a range of immunological diseases characterized by excessive or inappropriate T cell responses. Its novel mechanism of action, which involves the targeted inhibition of CDK8/19 to promote the generation of antigen-specific regulatory T cells, offers a potential new avenue for restoring immune homeostasis. The data presented in this guide highlight the potent and specific effects of this compound in both in vitro and in vivo settings. Further preclinical and clinical development will be crucial to fully elucidate the therapeutic potential of this compound.

References

Unraveling the AS2863619 Signaling Cascade: A Technical Guide to a Novel Immunomodulatory Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS2863619 is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). This technical guide provides an in-depth exploration of the signaling cascade initiated by this compound, culminating in the induction of the transcription factor Foxp3 and the conversion of conventional T cells into regulatory T cells (Tregs). This guide summarizes key quantitative data, provides detailed experimental protocols for the foundational research, and visualizes the core signaling pathway and experimental workflows.

Introduction

The modulation of immune responses holds immense therapeutic potential for a wide range of diseases, including autoimmune disorders, allergies, and transplant rejection. Regulatory T cells (Tregs), characterized by the expression of the master transcription factor Foxp3, are crucial for maintaining immune homeostasis and self-tolerance. The discovery of small molecules that can induce the conversion of conventional T cells (Tconvs) into Tregs represents a significant advancement in immunotherapy. This compound has emerged as a key compound in this area, offering a novel mechanism to bolster the Treg population. This document serves as a comprehensive technical resource on the signaling pathway activated by this compound.

Core Mechanism of Action

This compound exerts its immunomodulatory effects by selectively inhibiting the kinase activity of CDK8 and its close homolog, CDK19. This inhibition sets off a downstream signaling cascade that directly impacts the expression of Foxp3 in T cells. The key molecular events are:

  • Inhibition of CDK8/19: this compound binds to the ATP-binding pocket of CDK8 and CDK19, potently inhibiting their phosphotransferase activity.[1][2]

  • Modulation of STAT5 Phosphorylation: In activated T cells, CDK8/19 normally phosphorylates the Signal Transducer and Activator of Transcription 5 (STAT5) on a serine residue within a PSP (proline-serine-proline) motif. This serine phosphorylation is inhibitory. By inhibiting CDK8/19, this compound prevents this inhibitory phosphorylation.[2]

  • Enhanced STAT5 Tyrosine Phosphorylation and Activation: The absence of inhibitory serine phosphorylation allows for enhanced and sustained phosphorylation of STAT5 on a critical C-terminal tyrosine residue. This tyrosine phosphorylation is essential for the dimerization, nuclear translocation, and DNA-binding activity of STAT5.[2]

  • Induction of Foxp3 Expression: Activated, tyrosine-phosphorylated STAT5 directly binds to the promoter and conserved non-coding sequence (CNS) regions of the Foxp3 gene, driving its transcription.[3]

  • Conversion of Tconv to Tregs: The induced expression of Foxp3 reprograms conventional T cells, conferring upon them the characteristic phenotype and suppressive function of regulatory T cells. This conversion occurs in an IL-2 and T-cell receptor (TCR) stimulation-dependent manner, but is independent of TGF-β, a canonical inducer of Tregs.[2]

Quantitative Data

The following tables summarize the key quantitative data associated with the activity of this compound.

Parameter Value Assay Conditions
CDK8 IC50 0.61 nMCell-free kinase assay
CDK19 IC50 4.28 nMCell-free kinase assay
Foxp3 Induction EC50 32.5 nMIn vitro in mouse Tconv cells

Table 1: In Vitro Potency of this compound. [1][2]

Treatment STAT5 Serine Phosphorylation (PSP motif) STAT5 Tyrosine Phosphorylation (C-terminal) Assay Conditions
This compound (1 µM)~40% of control~160% of controlMouse CD4+ T cells, 22 hours

Table 2: Effect of this compound on STAT5 Phosphorylation. [2]

Signaling Pathway and Experimental Workflow Visualizations

This compound Signaling Cascade

AS2863619_Signaling_Cascade This compound This compound CDK8_19 CDK8 / CDK19 This compound->CDK8_19 Inhibits STAT5_Ser_P STAT5 (Ser-P) Inhibited CDK8_19->STAT5_Ser_P Phosphorylates (Inhibitory) STAT5_Tyr_P STAT5 (Tyr-P) Activated STAT5_Ser_P->STAT5_Tyr_P Foxp3 Foxp3 Gene Expression STAT5_Tyr_P->Foxp3 Induces Treg Treg Conversion Foxp3->Treg IL2_TCR IL-2 / TCR Signal IL2_TCR->STAT5_Tyr_P Activates

Caption: this compound signaling cascade leading to Treg conversion.

Experimental Workflow for In Vitro Foxp3 Induction

In_Vitro_Foxp3_Induction_Workflow start Isolate Mouse CD4+ Tconv Cells stimulate Stimulate with anti-CD3/CD28 + IL-2 start->stimulate treat Treat with this compound (or vehicle control) stimulate->treat culture Culture for 3-4 days treat->culture analyze Analyze Foxp3 Expression (Flow Cytometry) culture->analyze

Caption: Workflow for in vitro induction of Foxp3 by this compound.

Chemical Proteomics Workflow for Target Identification

Chemical_Proteomics_Workflow lysate T-cell Lysate incubation Incubation & Affinity Purification lysate->incubation probe This compound-conjugated Affinity Probe probe->incubation wash Wash to remove non-specific binders incubation->wash elution Elution of bound proteins wash->elution ms LC-MS/MS Analysis elution->ms identification Protein Identification (CDK8/19) ms->identification

Caption: Chemical proteomics workflow to identify this compound targets.

Detailed Experimental Protocols

Disclaimer: The following protocols are representative examples based on the available literature. For precise details, refer to the materials and methods section of the primary research articles.

In Vitro Induction of Foxp3 in Mouse T Cells

Objective: To assess the ability of this compound to induce Foxp3 expression in primary mouse CD4+ T cells.

Materials:

  • Spleen and lymph nodes from C57BL/6 mice

  • CD4+ T Cell Isolation Kit (e.g., Miltenyi Biotec)

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 µM 2-mercaptoethanol

  • 96-well flat-bottom culture plates

  • Anti-CD3ε antibody (clone 145-2C11)

  • Anti-CD28 antibody (clone 37.51)

  • Recombinant mouse IL-2

  • This compound (stock solution in DMSO)

  • Foxp3/Transcription Factor Staining Buffer Set (e.g., eBioscience)

  • Fluorochrome-conjugated antibodies: anti-CD4, anti-Foxp3

  • Flow cytometer

Protocol:

  • T Cell Isolation:

    • Prepare a single-cell suspension from the spleen and lymph nodes of C57BL/6 mice.

    • Isolate CD4+ T cells using a negative selection kit according to the manufacturer's instructions to obtain untouched conventional T cells.

  • Plate Coating:

    • Coat a 96-well plate with anti-CD3ε antibody at a concentration of 2 µg/mL in sterile PBS.

    • Incubate the plate at 37°C for 2 hours or at 4°C overnight.

    • Wash the wells three times with sterile PBS before adding cells.

  • Cell Culture and Treatment:

    • Resuspend the isolated CD4+ T cells in complete RPMI-1640 medium.

    • Add the cells to the anti-CD3-coated plate at a density of 1 x 10^5 cells per well.

    • Add soluble anti-CD28 antibody to a final concentration of 2 µg/mL.

    • Add recombinant mouse IL-2 to a final concentration of 100 U/mL.

    • Add this compound at various concentrations (e.g., 0.1 nM to 1 µM) or vehicle (DMSO) as a control.

  • Incubation:

    • Culture the cells for 3 to 4 days at 37°C in a humidified incubator with 5% CO2.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain for surface CD4 expression.

    • Fix and permeabilize the cells using a Foxp3 staining buffer set according to the manufacturer's protocol.

    • Stain for intracellular Foxp3.

    • Analyze the percentage of Foxp3+ cells within the CD4+ T cell population using a flow cytometer.

Western Blot for STAT5 Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation status of STAT5 at serine and tyrosine residues.

Materials:

  • Isolated mouse CD4+ T cells

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-STAT5 (Tyr694)

    • Rabbit anti-phospho-STAT5 (Ser726 - representative serine site)

    • Rabbit anti-total STAT5

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Culture isolated mouse CD4+ T cells with anti-CD3/CD28 stimulation and IL-2 as described in protocol 5.1.

    • Treat the cells with this compound (e.g., 1 µM) or vehicle for the desired time (e.g., 22 hours).

    • Harvest the cells, wash with cold PBS, and lyse in ice-cold lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT5 Tyr694) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with antibodies for total STAT5 and β-actin to ensure equal loading.

Conclusion

This compound represents a promising immunomodulatory agent that operates through a distinct signaling pathway involving the inhibition of CDK8/19 and the subsequent activation of the STAT5-Foxp3 axis. This technical guide provides a foundational understanding of this cascade for researchers and drug developers. The detailed protocols and visualizations serve as a practical resource for further investigation into this novel therapeutic strategy. Future research will likely focus on the in vivo efficacy and safety of this compound and similar molecules in various disease models, as well as the long-term stability and function of the induced regulatory T cells.

References

The Role of AS2863619 in the Generation of Antigen-Specific Peripheral Regulatory T Cells (pTregs): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

AS2863619 is a potent, orally active small molecule that selectively inhibits cyclin-dependent kinase 8 (CDK8) and its paralog CDK19.[1] This compound has emerged as a significant pharmacological tool for its ability to induce the expression of Foxp3, the key transcription factor controlling the differentiation and function of regulatory T (Treg) cells.[2] By promoting the conversion of conventional T cells (Tconv) into antigen-specific, peripherally induced Tregs (pTregs), this compound represents a promising therapeutic strategy for restraining aberrant immune responses in autoimmune diseases and allergies.[2][3] This technical guide provides an in-depth overview of the mechanism, efficacy, and experimental basis of this compound's role in generating pTregs.

Core Mechanism of Action: CDK8/19 Inhibition and STAT5 Activation

This compound's primary mechanism involves the direct inhibition of the kinase activity of CDK8 and CDK19.[3] In activated conventional T cells, CDK8/19 acts as a physiological repressor of Foxp3 gene expression.[2][4] Following T-cell receptor (TCR) and Interleukin-2 (IL-2) signaling, CDK8/19 phosphorylates the signal transducer and activator of transcription 5 (STAT5) at a serine residue within its PSP (pro-ser-pro) motif.[3] This serine phosphorylation event inactivates STAT5, preventing it from binding to the Foxp3 gene locus and thereby hindering Foxp3 expression.[3]

This compound blocks this negative regulation. By inhibiting CDK8/19, it prevents the inhibitory serine phosphorylation of STAT5.[1] This maintains STAT5 in an active state, characterized by tyrosine phosphorylation in its C-terminal domain.[1][3] Activated STAT5 can then bind to regulatory regions of the Foxp3 locus, primarily the conserved noncoding sequence (CNS)0, to drive the transcription of Foxp3 and promote the differentiation of Tconv cells into pTregs.[3] This induction is critically dependent on IL-2 but occurs independently of transforming growth factor-beta (TGF-β), a canonical pathway for in vitro Treg generation.[1][3]

AS2863619_Signaling_Pathway cluster_TCR T Cell Activation cluster_CDK CDK8/19 Regulation cluster_STAT5 STAT5 Pathway cluster_Gene Gene Expression TCR TCR Stimulation CDK8_19 CDK8 / CDK19 TCR->CDK8_19 Induces IL2R IL-2 Receptor Signaling STAT5_active STAT5 (Tyr-Phosphorylated) IL2R->STAT5_active Activates CDK8_19->STAT5_active Phosphorylates (Ser) Inactivates This compound This compound This compound->CDK8_19 Inhibits STAT5_inactive STAT5 (Ser-Phosphorylated) Foxp3_gene Foxp3 Gene Locus (CNS0, Promoter) STAT5_active->Foxp3_gene Binds & Activates Foxp3_protein Foxp3 Expression (pTreg Conversion) Foxp3_gene->Foxp3_protein Leads to

This compound signaling pathway for Foxp3 induction.

Quantitative Data Summary

The efficacy of this compound has been quantified in both in vitro and in vivo settings.

Table 1: In Vitro Inhibitory Activity and Foxp3 Induction

Parameter Value / Condition Cell Type Source
IC₅₀ (CDK8) 0.61 nM N/A [1]
IC₅₀ (CDK19) 4.28 nM N/A [1]
Effective Dose Dose-dependent Mouse Naïve Foxp3⁻CD4⁺ Tconv [1]
Cellular Targets Naïve (CD44lowCD62Lhigh) Tconv cells Mouse CD4⁺ T cells [4]
Effector/Memory (CD44highCD62Llow) Tconv cells Mouse CD4⁺ T cells [4]
CD8⁺ Tconv cells Mouse & Human [1][4]
Key Conditions IL-2 Dependent Mouse Tconv cells [1]
TGF-β Independent Mouse Tconv cells [1]
TCR Stimulation Required Mouse Tconv cells [1]
STAT5 Modulation Suppresses Serine phosphorylation to ~40% Mouse CD4⁺ T cells [1]

| | Enhances Tyrosine phosphorylation to ~160% | Mouse CD4⁺ T cells |[1] |

Table 2: In Vivo Efficacy in Preclinical Models

Animal Model This compound Regimen Key Outcomes Source
DO11.10 TCR Transgenic Mice 30 mg/kg, oral, daily Specifically generates antigen-specific KJ1.26⁺ Foxp3⁺ T cells. [1][4]
DNFB-Sensitized Mice Not specified Specifically increases KLRG1⁺ Foxp3⁺ T cells; suppresses contact hypersensitivity. [1][4]
NOD Mice (Autoimmune Diabetes) Not specified Suppressed spontaneous diabetes development; increased KLRG1⁺Foxp3⁺ T cells. [4]

| EAE (Multiple Sclerosis Model) | Not specified | Suppressed disease; increased KLRG1⁺Foxp3⁺ T cells and decreased Th17 cells. |[4] |

Characteristics of this compound-Induced Tregs

In Vitro (iTregs):

  • This compound converts both naïve and effector/memory CD4⁺ and CD8⁺ T cells into Foxp3⁺ cells.[3]

  • The induction is not negatively affected by inflammatory cytokines like IL-6 or IL-12.[3]

  • Similar to Tregs induced by TGF-β, these in vitro-generated cells lack Treg-specific DNA hypomethylation at key gene loci.[3]

In Vivo (pTregs):

  • The pTregs generated in vivo are functionally stable and exhibit robust suppressive activity.[4]

  • Unlike their in vitro counterparts, they possess stable Treg-specific demethylation at the Foxp3 and Helios gene loci.[3][4]

  • They display a distinct phenotype, with high expression of KLRG1 and low expression of Neuropilin 1 (NRP1), characteristic of peripherally-derived Tregs.[1][4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon these findings.

Protocol 1: In Vitro Induction of Foxp3⁺ T Cells

This protocol outlines the conversion of conventional T cells into Foxp3⁺ cells using this compound.

  • Cell Isolation: Isolate naïve (CD4⁺CD62LhighCD44low) or total CD4⁺/CD8⁺ conventional T cells (Tconv) from the spleens and lymph nodes of mice using magnetic-activated cell sorting (MACS).

  • Cell Culture: Culture the isolated Tconv cells in complete RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol, and antibiotics.

  • Stimulation: Coat culture plates or beads with anti-CD3 (e.g., 2C11, 5 µg/ml) and anti-CD28 (e.g., 37.51, 2 µg/ml) monoclonal antibodies. Add Tconv cells to the coated wells.

  • Treatment: Add recombinant human IL-2 (10 ng/ml) to the culture. Add this compound at the desired final concentration (e.g., 0.1 - 1 µM) or DMSO as a vehicle control.

  • Incubation: Culture the cells for 3-4 days at 37°C in a 5% CO₂ incubator.

  • Analysis: Harvest cells and stain for surface markers (e.g., CD4, CD8, CD25) and intracellular Foxp3 using a Foxp3 staining buffer kit. Analyze the percentage of Foxp3⁺ cells within the CD4⁺ or CD8⁺ population by flow cytometry.

In_Vitro_Workflow start Isolate Tconv Cells (Spleen/LN, MACS) culture Plate cells with anti-CD3/CD28 Ab start->culture treat Add IL-2 (10 ng/ml) & This compound (e.g., 1 µM) culture->treat incubate Incubate (3-4 days, 37°C) treat->incubate analyze Stain for CD4, Foxp3, etc. Analyze by Flow Cytometry incubate->analyze

Workflow for in vitro pTreg induction and analysis.
Protocol 2: In Vivo Generation of Antigen-Specific pTregs

This protocol describes the in vivo induction of pTregs in an antigen-specific mouse model.

  • Animal Model: Use DO11.10 TCR transgenic mice on a RAG2-deficient background, which have T cells specific for an ovalbumin (OVA) peptide.

  • Immunization: Subcutaneously immunize mice with OVA peptide (e.g., 100 µg) emulsified in Complete Freund's Adjuvant (CFA) at the base of the tail.

  • Drug Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose). Administer this compound orally via gavage at a dose of 30 mg/kg daily for a period of 7-8 days, starting from the day of immunization. Administer vehicle to the control group.

  • Tissue Harvesting: On day 8, euthanize the mice and harvest the draining inguinal lymph nodes.

  • Cell Preparation: Prepare single-cell suspensions from the lymph nodes.

  • Flow Cytometry Analysis: Stain the cells with antibodies against CD4, Foxp3, and the clonotypic TCR (e.g., KJ1.26) to identify the antigen-specific pTreg population (CD4⁺KJ1.26⁺Foxp3⁺). Additional markers like KLRG1, CD25, and NRP1 can be included for further characterization.

In_Vivo_Workflow start DO11.10 RAG2-/- Mice immunize Immunize with OVA peptide in CFA start->immunize treat Administer this compound (30 mg/kg, oral, daily) immunize->treat harvest Harvest Draining Lymph Nodes (Day 8) treat->harvest 7 days analyze Stain for CD4, KJ1.26, Foxp3 Analyze by Flow Cytometry harvest->analyze

Workflow for in vivo antigen-specific pTreg generation.

Summary and Future Directions

This compound is a selective CDK8/19 inhibitor that effectively promotes the generation of antigen-specific Foxp3⁺ regulatory T cells. It achieves this by preventing the inactivation of STAT5, a key transcription factor for the Foxp3 gene. This mechanism is IL-2 dependent but TGF-β independent and allows for the conversion of both naïve and effector/memory T cells into pTregs.[3][5] Preclinical studies in mouse models of contact hypersensitivity, type 1 diabetes, and experimental autoimmune encephalomyelitis have demonstrated its therapeutic potential by increasing antigen-specific pTreg populations and suppressing disease.[2][4]

The pTregs generated by this compound in vivo are functionally stable, exhibiting key epigenetic signatures of the Treg lineage.[3][4] This approach offers a significant advantage over polyclonal Treg therapies by generating Tregs specific to the antigens driving the pathology, potentially avoiding systemic immunosuppression.[3]

However, further research is necessary. While the compound showed no discernible toxicity in mice, CDK8/19 inhibitors have been associated with toxicity in other species like rats and dogs.[3] Therefore, comprehensive safety and toxicology studies are critical. Additionally, the long-term stability and efficacy of this compound-induced pTregs within a chronic inflammatory microenvironment require further investigation.[3] Successful development of this compound or similar CDK8/19 inhibitors could provide a novel, cost-effective oral therapy for a wide range of immunological diseases.[3]

References

Methodological & Application

Application Notes and Protocols for In Vitro Treg Differentiation Using AS2863619

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regulatory T cells (Tregs) are critical for maintaining immune homeostasis and preventing autoimmunity. The transcription factor Foxp3 is a key regulator of Treg development and function. The ability to induce Foxp3 expression in conventional T cells (Tconv) to generate induced Tregs (iTregs) in vitro is a valuable tool for studying immune regulation and for the development of cell-based therapies. AS2863619 is a potent and selective inhibitor of cyclin-dependent kinases 8 and 19 (CDK8/19) that has been identified as a powerful inducer of Foxp3 expression in both naïve and effector/memory T cells.[1][2] This induction is dependent on IL-2 and T-cell receptor (TCR) stimulation but notably occurs independently of TGF-β, a cytokine commonly used in other iTreg differentiation protocols.[1][2][3]

These application notes provide a detailed protocol for the in vitro differentiation of Tregs from peripheral blood mononuclear cells (PBMCs) using this compound.

Mechanism of Action

This compound functions by inhibiting the kinase activity of CDK8 and its paralog CDK19.[1] In activated T cells, CDK8/19 normally phosphorylates the serine residue in the PSP (Pro-Ser-Pro) motif of STAT5, which hinders its activity.[2] By inhibiting CDK8/19, this compound prevents this serine phosphorylation and promotes the tyrosine phosphorylation of STAT5 in the C-terminal domain.[1] This altered phosphorylation state enhances the activation of STAT5, leading to its increased binding to regulatory regions of the Foxp3 gene and subsequent induction of Foxp3 expression.[2]

AS2863619_Signaling_Pathway cluster_cell T Cell TCR TCR Stimulation (anti-CD3/anti-CD28) CDK8_19 CDK8/19 TCR->CDK8_19 IL2R IL-2R STAT5 STAT5 IL2R->STAT5 IL2 IL-2 IL2->IL2R pSTAT5_Ser pSTAT5 (Ser) (Inactive) CDK8_19->pSTAT5_Ser Ser P This compound This compound This compound->CDK8_19 pSTAT5_Tyr pSTAT5 (Tyr) (Active) STAT5->pSTAT5_Tyr Tyr P Foxp3 Foxp3 Gene Expression pSTAT5_Tyr->Foxp3 pSTAT5_Ser->Foxp3 Treg Treg Differentiation Foxp3->Treg experimental_workflow start Start: Human PBMCs isolate Isolate CD4+ T Cells (e.g., RosetteSep) start->isolate activate Activate T Cells: - Plate-bound anti-CD3 (1-3 µg/mL) - Soluble anti-CD28 (1 µg/mL) isolate->activate culture Culture for 4-5 Days: - RPMI-1640 + 10% FBS - IL-2 (100 U/mL) - this compound (various conc.) or DMSO activate->culture analyze Analyze Foxp3 Expression: - Intracellular staining - Flow Cytometry culture->analyze end End: Quantify %Foxp3+ CD4+ T Cells analyze->end

References

Optimal Concentration of AS2863619 for T Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS2863619 is a potent and selective small molecule inhibitor of cyclin-dependent kinase 8 (CDK8) and its paralog CDK19. In the context of T cell biology, this compound has emerged as a powerful tool for the in vitro induction of functional Foxp3-expressing regulatory T cells (Tregs) from conventional T cells (Tconv). This process is crucial for research in immunology, autoimmune diseases, and transplantation tolerance. The optimal concentration of this compound is critical for maximizing the efficiency of Treg conversion while maintaining T cell viability and functionality. These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of this compound in T cell culture.

Mechanism of Action

This compound facilitates the conversion of naïve, effector, and memory T cells into Foxp3+ Tregs by inhibiting CDK8 and CDK19.[1][2] This inhibition relieves the suppressive effect of CDK8/19 on the Signal Transducer and Activator of Transcription 5 (STAT5).[1][2] Consequently, STAT5 phosphorylation and nuclear translocation are enhanced, leading to increased binding to the Foxp3 gene locus and subsequent expression of the master Treg transcription factor, Foxp3.[1][2] This induction of Foxp3 is dependent on T cell receptor (TCR) stimulation and the presence of Interleukin-2 (IL-2), but notably, it is independent of Transforming Growth Factor-beta (TGF-β), a classical cytokine used for in vitro Treg differentiation.[1][3]

Signaling Pathway of this compound in T Cells

AS2863619_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR CDK8_19 CDK8/19 TCR->CDK8_19 Activation IL2R IL-2R STAT5 STAT5 IL2R->STAT5 Activation CDK8_19->STAT5 Inhibition (Phosphorylation) pSTAT5 pSTAT5 STAT5->pSTAT5 Phosphorylation Foxp3_gene Foxp3 Gene pSTAT5->Foxp3_gene Transcription Activation This compound This compound This compound->CDK8_19 Inhibition Foxp3_protein Foxp3 Protein (Treg Differentiation) Foxp3_gene->Foxp3_protein Expression

Caption: Signaling pathway of this compound in T cells.

Quantitative Data Summary

The optimal concentration of this compound for inducing Foxp3 in T cells is a balance between achieving a high percentage of Foxp3+ cells and maintaining cell health. The following tables summarize the dose-dependent effects of this compound on T cells based on available data.

Table 1: Dose-Dependent Induction of Foxp3 by this compound

This compound ConcentrationT Cell TypeCulture DurationFoxp3+ Cells (%)Reference
EC50: 32.5 nMConventional T cells (Tconv)Not Specified50% of max induction[4]
1 µMMouse CD4+ T cells22 hoursNot Specified[1]

Table 2: Effect of this compound on T Cell Viability and Proliferation

This compound Concentration RangeEffect on ViabilityEffect on ProliferationReference
Foxp3-inducing rangeNo discernible toxicityDoes not hinder activity[3]

Table 3: Effect of this compound on T Cell Cytokine Production

CytokineEffect of this compound TreatmentReference
IFN-γDecreased ratios of IFN-γ+ cells in vivo[1]
IL-10No increase in transcription[3]
TGF-βNo increase in transcription[3]

Experimental Protocols

Protocol 1: In Vitro Induction of Foxp3 in Mouse CD4+ T Cells with this compound

This protocol describes the conversion of conventional mouse CD4+ T cells into Foxp3+ Tregs using this compound.

Materials:

  • This compound (stock solution in DMSO)

  • CD4+ T cells (isolated from spleen and lymph nodes of mice)

  • T cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, 2-mercaptoethanol, penicillin/streptomycin, and L-glutamine)

  • Anti-CD3 and anti-CD28 antibodies (plate-bound or bead-conjugated)

  • Recombinant mouse IL-2

  • 96-well cell culture plates

  • Flow cytometer

  • Antibodies for flow cytometry (e.g., anti-CD4, anti-Foxp3)

Procedure:

  • Isolate CD4+ T cells from mouse spleen and lymph nodes using a negative selection kit to obtain untouched T cells.

  • Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C or for 2 hours at 37°C. Wash the plate with sterile PBS before use.

  • Alternatively, use anti-CD3/CD28-coated beads at a bead-to-cell ratio of 1:1.

  • Seed the purified CD4+ T cells at a density of 1 x 10^5 to 2 x 10^5 cells per well in 200 µL of T cell culture medium.

  • Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) if using plate-bound anti-CD3.

  • Add recombinant mouse IL-2 to a final concentration of 10-20 ng/mL (or 100-200 U/mL).

  • Prepare a serial dilution of this compound in T cell culture medium from a concentrated stock in DMSO. It is recommended to test a range of concentrations from 10 nM to 1 µM to determine the optimal concentration for your specific experimental conditions. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Add the diluted this compound to the corresponding wells. Include a vehicle control (DMSO only).

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3 to 4 days.

  • After incubation, harvest the cells and stain for surface markers (e.g., CD4) and intracellular Foxp3 using a Foxp3 staining buffer set according to the manufacturer's instructions.

  • Analyze the percentage of Foxp3+ cells within the CD4+ T cell population by flow cytometry.

Treg_Induction_Workflow T_cell_isolation Isolate CD4+ T Cells Activation Activate with anti-CD3/CD28 + IL-2 T_cell_isolation->Activation AS2863619_treatment Add this compound (Dose Range) Activation->AS2863619_treatment Incubation Incubate (3-4 days) AS2863619_treatment->Incubation Staining Stain for CD4 and Foxp3 Incubation->Staining FACS Flow Cytometry Analysis Staining->FACS

Caption: Experimental workflow for in vitro Treg induction.

Protocol 2: Assessment of T Cell Viability and Proliferation

This protocol outlines how to assess the effect of this compound on T cell viability and proliferation.

Materials:

  • Treated T cells from Protocol 1

  • Viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye)

  • Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)

  • Flow cytometer

Procedure for Viability Assessment:

  • Harvest a small aliquot of cells from each concentration of this compound tested in Protocol 1.

  • Stain the cells with a viability dye according to the manufacturer's protocol.

  • Analyze the cells by flow cytometry to determine the percentage of live and dead cells.

Procedure for Proliferation Assessment:

  • Prior to T cell activation (step 3 of Protocol 1), label the purified CD4+ T cells with a cell proliferation dye like CFSE or CellTrace™ Violet according to the manufacturer's instructions.

  • Proceed with the T cell activation and this compound treatment as described in Protocol 1.

  • After the incubation period, harvest the cells.

  • Analyze the cells by flow cytometry. The dilution of the proliferation dye indicates the extent of cell division.

Conclusion

This compound is a valuable tool for the in vitro generation of Foxp3+ Tregs. Based on the available data, an optimal starting concentration for this compound in T cell culture is in the range of 30-100 nM, with the potential to go up to 1 µM. It is crucial for each researcher to perform a dose-response experiment to determine the optimal concentration for their specific T cell source, activation method, and experimental goals. The protocols provided here offer a framework for establishing the optimal conditions for using this compound to advance research in T cell immunology and therapeutic applications.

References

Application Notes and Protocols for AS2863619 in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS2863619 is a potent and orally active inhibitor of cyclin-dependent kinase 8 (CDK8) and CDK19, with IC50 values of 0.61 nM and 4.28 nM, respectively.[1] This small molecule has been identified as a robust inducer of Forkhead box P3 (Foxp3), the master transcription factor for regulatory T cells (Tregs). By inhibiting CDK8/19, this compound enhances the activation of STAT5, leading to the differentiation of both naïve and effector/memory T cells into Foxp3+ Tregs.[2] This unique mechanism of action, which is independent of TGF-β but dependent on IL-2 and T-cell receptor (TCR) stimulation, makes this compound a promising therapeutic candidate for various autoimmune and inflammatory diseases.[1][2] These application notes provide a comprehensive overview of the recommended dosage, administration protocols, and relevant biological effects of this compound for in vivo mouse studies.

Disclaimer: This document is intended for research purposes only and is not a guide for human use. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.

I. Compound Information and Mechanism of Action

Compound: this compound Target: Cyclin-dependent kinase 8 (CDK8) and Cyclin-dependent kinase 19 (CDK19) Biological Activity: Induces Foxp3 expression in T cells, leading to the generation of regulatory T cells (Tregs). Mechanism of Action: this compound inhibits CDK8 and its paralog CDK19.[2] This inhibition prevents the serine phosphorylation of the STAT5 transcription factor, thereby promoting its tyrosine phosphorylation and activation.[1] Activated STAT5 then binds to regulatory regions of the Foxp3 gene, inducing its expression and promoting the conversion of conventional T cells into Foxp3+ Tregs.[2]

Signaling Pathway of this compound

AS2863619_Signaling_Pathway cluster_TCR_IL2R Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR CDK8_19 CDK8/19 TCR->CDK8_19 IL2R IL-2R STAT5 STAT5 IL2R->STAT5 CDK8_19->STAT5  Serine  Phosphorylation (Inhibition) Foxp3_gene Foxp3 Gene STAT5->Foxp3_gene Tyrosine Phosphorylation (Activation) This compound This compound This compound->CDK8_19 Inhibition Foxp3_protein Foxp3 Protein (Treg Differentiation) Foxp3_gene->Foxp3_protein

Caption: this compound inhibits CDK8/19, leading to STAT5 activation and Foxp3 expression.

II. In Vivo Dosage and Administration

Recommended Dosage

The recommended oral dosage of this compound in mice is 30 mg/kg , administered daily.[1] This dosage has been shown to achieve a serum concentration sufficient to induce Foxp3 in vivo without causing discernible toxicity.[1]

Pharmacokinetic Data

Detailed pharmacokinetic studies in BALB/c mice have been performed. While the specific values for Cmax, Tmax, and half-life from the graphical data are not provided here, the study by Akamatsu et al. (2019) in Science Immunology contains this information in supplementary figure S12, showing plasma concentrations at 1, 2, 4, 8, and 24 hours after oral administration of 3, 10, and 30 mg/kg of this compound.[3] Researchers should refer to this publication for the detailed pharmacokinetic profile.

Formulation and Administration

Vehicle: this compound should be suspended in a 0.5% methylcellulose (MC) solution for oral administration. Administration Route: Oral gavage is the recommended route of administration.

III. Experimental Protocols

A. General Protocol for Oral Administration
  • Preparation of this compound Suspension:

    • Calculate the required amount of this compound and 0.5% methylcellulose solution based on the number of mice and their average weight.

    • Weigh the appropriate amount of this compound powder.

    • Gradually add the 0.5% methylcellulose solution to the powder while triturating to ensure a uniform suspension.

    • Vortex the suspension thoroughly before each use.

  • Oral Gavage Procedure:

    • Accurately weigh each mouse to determine the precise volume of the suspension to be administered.

    • Administer the this compound suspension orally using a suitable gavage needle.

    • The typical volume for oral gavage in mice is 5-10 mL/kg.

B. Protocol for a Skin Contact Hypersensitivity Model

This protocol is adapted from studies demonstrating the efficacy of this compound in a 2,4-dinitrofluorobenzene (DNFB)-induced contact hypersensitivity model.[1]

  • Sensitization:

    • On day 0, sensitize mice by applying a solution of DNFB to the shaved abdomen.

  • Elicitation:

    • On day 5, challenge the mice by applying a lower concentration of DNFB solution to one ear. The contralateral ear receives the vehicle as a control.

  • This compound Treatment:

    • Administer 30 mg/kg of this compound orally, once daily, for a period of two weeks, starting from the day of sensitization.[1]

  • Endpoint Measurement:

    • Measure ear swelling at 24, 48, and 72 hours after the challenge.

    • At the end of the experiment, harvest the ears and draining lymph nodes for histological analysis and flow cytometry to assess inflammatory cell infiltration and the frequency of IFN-γ+ cells and KLRG1+ Foxp3+ T cells.[1]

C. Protocol for an Experimental Allergic Encephalomyelitis (EAE) Model

This compound has been shown to suppress EAE in mice.[3]

  • EAE Induction:

    • Induce EAE in susceptible mouse strains (e.g., C57BL/6) by immunization with MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.

  • This compound Treatment:

    • Begin oral administration of 30 mg/kg this compound daily, starting from the day of immunization or at the onset of clinical signs, and continue for the duration of the experiment.

  • Clinical Scoring and Endpoint Analysis:

    • Monitor the mice daily for clinical signs of EAE and score them based on a standardized scale.

    • At the peak of the disease or at the end of the study, collect spinal cords and brains for histological analysis of inflammation and demyelination.

    • Isolate lymphocytes from the spleen and central nervous system to analyze the frequency of Th17 cells and KLRG1+Foxp3+ T cells by flow cytometry.[3]

D. Protocol for a Non-Obese Diabetic (NOD) Mouse Model

This compound has demonstrated therapeutic effects in a spontaneous model of type 1 diabetes in NOD mice.[2]

  • Monitoring and Treatment Initiation:

    • Monitor female NOD mice for the onset of diabetes by measuring blood glucose levels weekly.

    • Once diabetes is confirmed (e.g., two consecutive blood glucose readings >250 mg/dL), initiate treatment.

  • This compound Administration:

    • Administer 30 mg/kg of this compound orally, once daily.

  • Endpoint Evaluation:

    • Continue to monitor blood glucose levels to assess the reversal of hyperglycemia.

    • Analyze the pancreatic draining lymph nodes for the frequency of Th1 cells and KLRG1+Foxp3+ T cells.[3]

IV. Data Presentation

The following tables summarize the key quantitative data related to this compound.

Table 1: In Vitro Potency of this compound

TargetIC50 (nM)
CDK80.61
CDK194.28

Data from reference[1]

Table 2: Recommended In Vivo Dosing Regimen for this compound in Mice

ParameterValue
Dosage30 mg/kg
Administration RouteOral Gavage
FrequencyDaily
Vehicle0.5% Methylcellulose

Data from references[1][3]

V. Experimental Workflow Diagram

Experimental_Workflow cluster_preparation Preparation cluster_disease_induction Disease Model Induction cluster_treatment Treatment cluster_analysis Endpoint Analysis Prep_Compound Prepare 30 mg/kg this compound in 0.5% Methylcellulose Administer Administer this compound (30 mg/kg, p.o., daily) Prep_Compound->Administer Induce_CHS Induce Contact Hypersensitivity (DNFB) Induce_CHS->Administer Induce_EAE Induce EAE (MOG/CFA) Induce_EAE->Administer Induce_T1D Monitor for Spontaneous Diabetes (NOD mice) Induce_T1D->Administer Analysis_CHS Measure Ear Swelling Histology, Flow Cytometry Administer->Analysis_CHS Analysis_EAE Clinical Scoring Histology, Flow Cytometry Administer->Analysis_EAE Analysis_T1D Blood Glucose Monitoring Histology, Flow Cytometry Administer->Analysis_T1D

Caption: General workflow for in vivo mouse studies using this compound.

References

Application Notes and Protocols for Oral Administration of AS2863619 in Autoimmune Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS2863619 is a potent and orally active inhibitor of cyclin-dependent kinase 8 (CDK8) and CDK19. In the context of autoimmune and inflammatory diseases, this compound has demonstrated significant therapeutic potential by promoting the conversion of conventional T cells (Tconv) into regulatory T cells (Tregs) that express the key transcription factor Foxp3. This induction of Tregs is crucial for suppressing aberrant immune responses that characterize autoimmune disorders. Mechanistically, this compound enhances the activity of STAT5, a critical signaling molecule for Treg development, in a manner that is independent of TGF-β but reliant on IL-2 and T-cell receptor (TCR) stimulation.[1][2]

These application notes provide a comprehensive overview of the use of this compound in preclinical autoimmune models, including detailed protocols for its oral administration, relevant quantitative data, and visualization of the key signaling pathway and experimental workflows.

Data Presentation

In Vitro Potency of this compound
TargetIC₅₀ (nM)
CDK80.61
CDK194.28

IC₅₀ values represent the concentration of this compound required to inhibit 50% of the kinase activity.[1]

In Vivo Efficacy of Oral this compound in a Contact Hypersensitivity Model
Animal ModelTreatment GroupDosageDosing ScheduleOutcome
DNFB-induced Contact Hypersensitivity (Mice)Vehicle-Daily for 2 weeksStandard inflammatory response
This compound30 mg/kgDaily for 2 weeksReduced inflammatory cell infiltration and decreased IFN-γ⁺ cells

DNFB: 2,4-dinitrofluorobenzene; IFN-γ: Interferon-gamma.[1]

Signaling Pathway

The mechanism of action of this compound involves the modulation of the STAT5 signaling pathway, leading to the induction of Foxp3 expression.

AS2863619_Signaling_Pathway cluster_inhibition This compound Action cluster_activation STAT5 Activation cluster_treg Treg Induction This compound This compound CDK8_19 CDK8/CDK19 This compound->CDK8_19 Inhibits STAT5 STAT5 CDK8_19->STAT5 Prevents Serine Phosphorylation pSTAT5 pSTAT5 (Tyrosine) STAT5->pSTAT5 Promotes Tyrosine Phosphorylation Foxp3 Foxp3 Gene Expression pSTAT5->Foxp3 Induces Treg Regulatory T cell (Treg) Differentiation Foxp3->Treg EAE_Workflow cluster_induction EAE Induction cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Day0 Day 0: Immunization with MOG₃₅₋₅₅ in CFA Day0_PTX Day 0: Pertussis Toxin (i.p.) Day2_PTX Day 2: Pertussis Toxin (i.p.) Day0_PTX->Day2_PTX Treatment_Start Initiate Oral Gavage (e.g., Day 3 post-immunization) Day2_PTX->Treatment_Start AS2863619_group This compound Group (e.g., 30 mg/kg, daily) Treatment_Start->AS2863619_group Vehicle_group Vehicle Control Group (daily) Treatment_Start->Vehicle_group Clinical_Scoring Daily Clinical Scoring (starting Day 7) Treatment_Start->Clinical_Scoring Endpoint Endpoint Analysis: - Histology (CNS) - Flow Cytometry (Treg) - Cytokine profiling Clinical_Scoring->Endpoint CHS_Workflow cluster_sensitization Sensitization Phase cluster_treatment_chs Treatment cluster_elicitation Elicitation & Measurement Day0_Sens Day 0: Sensitize with DNFB on shaved abdomen Treatment_Start_CHS Initiate Oral Gavage (e.g., Day 1 post-sensitization) Day0_Sens->Treatment_Start_CHS AS2863619_group_CHS This compound Group (30 mg/kg, daily) Treatment_Start_CHS->AS2863619_group_CHS Vehicle_group_CHS Vehicle Control Group (daily) Treatment_Start_CHS->Vehicle_group_CHS Day5_Chal Day 5: Challenge with DNFB on the ear Treatment_Start_CHS->Day5_Chal Measurement 24h Post-Challenge: - Measure ear swelling - Endpoint Analysis Day5_Chal->Measurement

References

Application Notes and Protocols for Converting Effector/Memory T Cells Using AS2863619

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS2863619 is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19. This compound has been identified as a novel agent capable of converting conventional T cells (Tconv), including naïve and effector/memory phenotypes, into Foxp3-expressing regulatory T cells (Tregs). This conversion is of significant interest for the development of therapies for autoimmune diseases, allergic reactions, and other inflammatory conditions. This compound induces Foxp3, the master transcription factor for Tregs, in both CD4+ and CD8+ T cells through an interleukin-2 (IL-2) dependent and transforming growth factor-beta (TGF-β) independent mechanism.[1] The induced Tregs (iTregs) exhibit a stable phenotype and are capable of suppressing inflammatory responses.

Mechanism of Action

This compound exerts its effects by inhibiting the kinase activity of CDK8 and CDK19.[2] In activated T cells, CDK8/19 normally phosphorylates the signal transducer and activator of transcription 5 (STAT5) at a serine residue within the PSP (pro-ser-pro) motif, which inhibits its activity. By inhibiting CDK8/19, this compound prevents this inhibitory phosphorylation, leading to enhanced tyrosine phosphorylation and activation of STAT5.[1][2] Activated STAT5 then translocates to the nucleus and binds to regulatory regions of the Foxp3 gene locus, inducing its expression and promoting the differentiation of T cells into a Treg lineage.[1] Notably, this process does not require the presence of TGF-β, a cytokine often used for in vitro Treg differentiation, and the resulting iTregs are resistant to the pro-inflammatory cytokines IL-12 and IL-6.[1]

Data Presentation

Table 1: In Vitro and In Vivo Efficacy of this compound

ParameterValueReference
IC50 (CDK8) 0.61 nM[2]
IC50 (CDK19) 4.28 nM[2]
EC50 (Foxp3 Induction) 32.5 nM
Effective In Vitro Concentration ~1 µM[2]
Effective In Vivo Dosage (mouse) 30 mg/kg (oral administration)[2]

Table 2: Dose-Dependent Induction of Foxp3 in Mouse Naïve CD4+ T Cells by this compound

This compound Concentration (µM)Percentage of Foxp3+ Cells (%)
0< 5
0.01~10
0.1~30
1~50
10~55

Note: The data in this table is synthesized from graphical representations in the cited literature and represents an approximate dose-response relationship.

Experimental Protocols

Protocol 1: In Vitro Conversion of Effector/Memory T Cells to Tregs

This protocol describes the in vitro conversion of mouse effector/memory CD4+ T cells into Foxp3+ Tregs using this compound.

Materials:

  • This compound (dissolved in DMSO)

  • Effector/memory CD4+ T cells (isolated from mouse spleen or lymph nodes, e.g., CD44highCD62Llow)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 50 µM β-mercaptoethanol)

  • Anti-CD3/CD28 Dynabeads™

  • Recombinant mouse IL-2

  • 96-well round-bottom culture plates

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Antibodies for flow cytometry (e.g., anti-CD4, anti-Foxp3)

  • Foxp3/Transcription Factor Staining Buffer Set

Procedure:

  • T Cell Isolation: Isolate effector/memory CD4+ T cells from mouse spleens and lymph nodes using a commercially available isolation kit.

  • Cell Plating: Seed the isolated T cells at a density of 1 x 105 cells per well in a 96-well round-bottom plate in 200 µL of complete RPMI-1640 medium.

  • T Cell Activation: Add anti-CD3/CD28 Dynabeads™ at a 1:1 bead-to-cell ratio.

  • Cytokine and Compound Addition: Add recombinant mouse IL-2 to a final concentration of 100 U/mL. Add this compound to the desired final concentration (e.g., a range from 0.01 µM to 10 µM for dose-response experiments, with a typical effective concentration of 1 µM). Include a DMSO vehicle control.

  • Incubation: Culture the cells for 3-4 days at 37°C in a humidified incubator with 5% CO2.

  • Analysis: After incubation, harvest the cells and stain for CD4 and intracellular Foxp3 using a Foxp3/Transcription Factor Staining Buffer Set according to the manufacturer's protocol. Analyze the percentage of Foxp3+ cells within the CD4+ population by flow cytometry.

Protocol 2: Flow Cytometry Analysis of Foxp3 Expression

This protocol outlines the steps for intracellular staining of Foxp3 for flow cytometry analysis.

Procedure:

  • Cell Harvest: Harvest the cultured T cells and wash them with flow cytometry staining buffer.

  • Surface Staining: Resuspend the cells in the staining buffer containing a fluorescently conjugated anti-CD4 antibody. Incubate for 30 minutes at 4°C in the dark.

  • Wash: Wash the cells twice with staining buffer.

  • Fixation and Permeabilization: Resuspend the cells in 1 mL of freshly prepared fixation/permeabilization buffer and incubate for 30-60 minutes at 4°C in the dark.

  • Wash: Wash the cells twice with 1X permeabilization buffer.

  • Intracellular Staining: Resuspend the cells in the permeabilization buffer containing a fluorescently conjugated anti-Foxp3 antibody. Incubate for at least 30 minutes at 4°C in the dark.

  • Wash: Wash the cells twice with permeabilization buffer.

  • Acquisition: Resuspend the cells in staining buffer and acquire the data on a flow cytometer.

Mandatory Visualization

AS2863619_Signaling_Pathway cluster_cytoplasm Cytoplasm TCR TCR CDK8_19 CDK8/19 TCR->CDK8_19 Activates IL2R IL-2R STAT5 STAT5 IL2R->STAT5 Activates CDK8_19->STAT5 Inhibitory Phosphorylation (Ser) STAT5_P_Ser pSTAT5 (Ser) STAT5_P_Tyr pSTAT5 (Tyr) (Active) Foxp3_gene Foxp3 Gene STAT5_P_Tyr->Foxp3_gene Binds to Promoter STAT5->STAT5_P_Tyr Tyrosine Phosphorylation This compound This compound This compound->CDK8_19 Inhibits Foxp3_protein Foxp3 Protein (Treg Differentiation) Foxp3_gene->Foxp3_protein Experimental_Workflow Start Start Isolate Isolate Effector/Memory CD4+ T Cells Start->Isolate Plate Plate T Cells Isolate->Plate Activate Activate with Anti-CD3/CD28 Beads and IL-2 Plate->Activate Treat Treat with this compound (or vehicle control) Activate->Treat Culture Culture for 3-4 Days Treat->Culture Analyze Analyze Foxp3 Expression by Flow Cytometry Culture->Analyze End End Analyze->End

References

Application Notes and Protocols: AS2863619 for the Treatment of Experimental Autoimmune Encephalomyelitis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS).[1] EAE models are critical for understanding the pathophysiology of MS and for the preclinical evaluation of novel therapeutic agents. The disease is characterized by an autoimmune response against myelin antigens in the central nervous system (CNS), leading to inflammation, demyelination, axonal damage, and progressive paralysis. A key cellular player in the regulation of this autoimmune response is the regulatory T cell (Treg), which expresses the transcription factor Foxp3 and functions to suppress aberrant immune responses.[2]

AS2863619 is a novel small molecule inhibitor of cyclin-dependent kinase 8 (CDK8) and 19 (CDK19).[1][3] By inhibiting these kinases, this compound promotes the conversion of conventional T cells into Foxp3-expressing regulatory T cells (Tregs).[1][3][4] This induction of Tregs is independent of TGF-β, a cytokine commonly used to generate Tregs in vitro. The mechanism of action involves the activation of the STAT5 signaling pathway, which is crucial for Foxp3 expression.[1] Preclinical studies have demonstrated that oral administration of this compound can ameliorate the clinical signs of EAE, highlighting its potential as a therapeutic agent for autoimmune diseases like MS.[3][4]

These application notes provide a summary of the preclinical data on this compound in the EAE model, detailed protocols for its use, and a visualization of the underlying signaling pathway.

Data Presentation

The following tables summarize representative quantitative data on the efficacy of this compound in a myelin oligodendrocyte glycoprotein (MOG)-induced EAE model in C57BL/6 mice. The data presented is based on the findings reported by Akamatsu et al., 2019 and is intended to be illustrative of the expected experimental outcomes.

Table 1: Effect of this compound on Clinical Score in MOG-induced EAE

Days Post-ImmunizationMean Clinical Score (Vehicle Control)Mean Clinical Score (this compound, 30 mg/kg, p.o., daily)
00.00.0
70.00.0
100.50.0
121.50.5
142.51.0
163.01.5
183.01.5
202.81.2
222.51.0
252.51.0

Clinical Scoring Scale: 0, no clinical signs; 1, limp tail; 2, hind limb weakness; 3, complete hind limb paralysis; 4, hind and forelimb paralysis; 5, moribund or dead.[5]

Table 2: Immune Cell Populations in the Spinal Cord of EAE Mice at Day 18 Post-Immunization

Treatment Group% CD4+ T cells% Foxp3+ of CD4+ T cells (Tregs)% IFN-γ+ of CD4+ T cells (Th1)% IL-17+ of CD4+ T cells (Th17)
Vehicle Control25.4 ± 3.18.2 ± 1.515.6 ± 2.35.1 ± 0.9
This compound (30 mg/kg)18.1 ± 2.520.5 ± 2.87.8 ± 1.22.3 ± 0.5

Data are presented as mean ± SEM and are representative of expected results.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation in an EAE model.

AS2863619_Signaling_Pathway cluster_inhibition This compound Action cluster_activation Downstream Effects This compound This compound CDK8_19 CDK8/19 This compound->CDK8_19 Inhibits STAT5 STAT5 CDK8_19->STAT5 No longer inhibits Foxp3 Foxp3 Gene Expression STAT5->Foxp3 Activates Treg Regulatory T cell (Treg) Differentiation & Function Foxp3->Treg Drives Autoimmunity Autoimmune Response Treg->Autoimmunity Suppresses EAE_Workflow cluster_induction EAE Induction Phase cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Day0 Day 0: Immunization with MOG35-55/CFA & Pertussis Toxin (i.p.) Day2 Day 2: Pertussis Toxin (i.p.) Day0->Day2 Treatment Daily Oral Gavage: - Vehicle Control - this compound (30 mg/kg) Day2->Treatment Monitoring Daily Monitoring: - Clinical Score - Body Weight Treatment->Monitoring Analysis Endpoint Analysis (e.g., Day 18-25): - Spinal Cord Histology - Immune Cell Profiling (Flow Cytometry) - Cytokine Analysis Monitoring->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Foxp3 Induction with AS2863619

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AS2863619. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments involving the induction of Forkhead box P3 (Foxp3) expression using the novel CDK8/19 inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce Foxp3 expression?

This compound is a potent and orally active small molecule that inhibits cyclin-dependent kinase 8 (CDK8) and its paralog CDK19.[1][2] Its primary mechanism in T cells is the induction of Foxp3, a key transcription factor for regulatory T cells (Tregs).[1][2] this compound facilitates the conversion of conventional T cells (Tconv), including naïve and effector/memory T cells, into Foxp3+ Tregs.[3][4] This induction is dependent on Interleukin-2 (IL-2) and T-cell receptor (TCR) stimulation but, notably, occurs independently of Transforming growth factor-beta (TGF-β).[1][3][4][5]

The core mechanism involves the inhibition of CDK8/19, which in turn enhances the activation of Signal Transducer and Activator of Transcription 5 (STAT5).[3][4] Specifically, this compound treatment suppresses the serine phosphorylation of STAT5 while promoting its activating tyrosine phosphorylation.[1][2] Activated STAT5 then binds to regulatory regions of the Foxp3 gene, primarily the conserved non-coding sequence (CNS) 0, to drive Foxp3 expression.[3]

Troubleshooting Guide: Low or No Foxp3 Induction

This guide addresses common issues that may lead to suboptimal Foxp3 induction when using this compound in in vitro experiments.

Q2: I am not observing any significant increase in Foxp3+ cells after treating my CD4+ T cells with this compound. What are the possible reasons?

Several factors could contribute to low or no Foxp3 induction. Please review the following critical experimental parameters:

  • Suboptimal TCR Stimulation: this compound-mediated Foxp3 induction requires TCR stimulation.[1][5] Insufficient activation of T cells will result in poor induction.

    • Recommendation: Ensure adequate coating of anti-CD3 antibodies on your culture plates or use an optimal concentration of anti-CD3/CD28 beads. The strength of TCR signaling can be a critical variable; very high doses of antigen have been shown to potentially inhibit iTreg differentiation.[6][7]

  • Insufficient IL-2 Signaling: The induction of Foxp3 by this compound is strictly dependent on IL-2.[3][4][5]

    • Recommendation: Ensure that a sufficient concentration of exogenous IL-2 is present in your culture medium. The IL-2/STAT5 signaling pathway is crucial for Foxp3 expression.[8][9][10] The absence or low levels of IL-2 will abrogate the effect of this compound.

  • Incorrect this compound Concentration: The dose-dependent effect of this compound means that a suboptimal concentration will lead to poor results.

    • Recommendation: Perform a dose-response titration to determine the optimal concentration for your specific cell type and experimental conditions. A concentration of 1 µM has been shown to be effective in mouse CD4+ T cells.[1][11]

  • Cell Viability and Purity: Low viability or purity of the starting T cell population can negatively impact the experiment.

    • Recommendation: Assess the viability of your cells before and during the experiment. Ensure high purity of the naïve or effector/memory T cell population you are starting with.

Q3: My Foxp3 induction is inconsistent between experiments. What could be the cause?

In addition to the factors mentioned above, experimental variability can be caused by:

  • This compound Stability: Improper storage and handling of this compound can lead to its degradation.

    • Recommendation: Store the compound as a solid powder at -20°C for up to 12 months.[5] Once dissolved in a solvent like DMSO, it is recommended to store aliquots at -80°C for up to 6 months.[2] Avoid repeated freeze-thaw cycles.

  • Reagent Variability: Differences in lots of antibodies, cytokines, or serum can contribute to inconsistent results.

    • Recommendation: Qualify new lots of critical reagents before use in large-scale experiments. If using fetal bovine serum (FBS), be aware that some batches may contain endogenous levels of TGF-β, although this compound's mechanism is TGF-β independent.[12]

  • T Cell Activation State: The initial activation state of the T cells can influence their responsiveness to this compound.

    • Recommendation: Use a consistent protocol for T cell isolation and ensure the starting population is well-defined (e.g., naïve CD44lowCD62Lhigh or effector/memory CD44highCD62Llow).[4]

Q4: Can I use this compound to induce Foxp3 in the presence of inflammatory cytokines?

Yes, one of the advantages of this compound is its ability to induce Foxp3 even in the presence of inflammatory cytokines like IL-4, IL-6, and IFN-γ, which are known to inhibit TGF-β-dependent Foxp3 induction.[4][11]

Q5: Does this compound induce stable Foxp3 expression?

In vitro, this compound-induced Tregs may lack the Treg-specific DNA hypomethylation that is characteristic of naturally occurring Tregs and is required for stable Foxp3 expression.[3][11] However, in vivo studies have shown that this compound-induced Foxp3+ T cells can gradually acquire these stable epigenetic modifications.[3][11]

Quantitative Data Summary

ParameterValueCell Type/SystemReference
This compound IC50 (CDK8) 0.61 nMBiochemical Assay[1][2][5]
This compound IC50 (CDK19) 4.28 nMBiochemical Assay[1][2][5]
This compound EC50 (Foxp3 Induction) 32.5 nMTconv cells[5]
Effect on STAT5 Serine Phosphorylation ~40% of controlMouse CD4+ T cells (1 µM, 22 hrs)[1][2]
Effect on STAT5 Tyrosine Phosphorylation ~160% of controlMouse CD4+ T cells (1 µM, 22 hrs)[1][2]

Experimental Protocols

Protocol 1: In Vitro Induction of Foxp3 in Mouse Naïve CD4+ T Cells

  • Cell Isolation: Isolate naïve CD4+ T cells (CD4+CD44lowCD62Lhigh) from the spleens and lymph nodes of mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • T Cell Stimulation:

    • Coat a 96-well plate with anti-CD3 monoclonal antibody (e.g., clone 2C11, 1-5 µg/mL) in PBS for at least 3 hours at 4°C.[12] Wash the plate with PBS before adding cells.

    • Alternatively, use anti-CD3/CD28 mAb-coated beads at a bead-to-cell ratio of 1:1.[4]

  • Cell Culture:

    • Resuspend the isolated naïve T cells in complete RPMI-1640 medium supplemented with 10% FBS, penicillin-streptomycin, and 2-mercaptoethanol.

    • Plate the cells at a density of 2.5 x 10^5 cells/well in the anti-CD3 coated plate.[12]

    • Add soluble anti-CD28 mAb (1 µg/mL) if not using beads.[12]

    • Add recombinant human IL-2 to a final concentration of 50 U/mL.[4]

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.[5][11]

    • Add this compound to the cell culture at the desired final concentration (a titration from 10 nM to 1 µM is recommended). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

  • Incubation: Culture the cells for 3-5 days at 37°C in a humidified incubator with 5% CO2.

  • Analysis: Harvest the cells and stain for surface markers (e.g., CD4, CD25) and intracellular Foxp3 using a standard flow cytometry protocol.

Visualizations

Signaling Pathway of this compound in Foxp3 Induction

AS2863619_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR CDK8_19 CDK8/19 TCR->CDK8_19 Induces IL2R IL-2R STAT5 STAT5 IL2R->STAT5 Activates This compound This compound This compound->CDK8_19 Inhibits CDK8_19->STAT5 Serine Phosphorylation pSTAT5_Ser pSTAT5 (Ser) (Inactive) STAT5->pSTAT5_Ser pSTAT5_Tyr pSTAT5 (Tyr) (Active) STAT5->pSTAT5_Tyr Tyrosine Phosphorylation Foxp3_locus Foxp3 Locus pSTAT5_Tyr->Foxp3_locus Binds to Foxp3_exp Foxp3 Expression Foxp3_locus->Foxp3_exp Induces

Caption: this compound inhibits CDK8/19, promoting STAT5 tyrosine phosphorylation and Foxp3 gene expression.

Experimental Workflow for Foxp3 Induction

experimental_workflow start Isolate Naïve T Cells (CD4+CD44lowCD62Lhigh) stim Stimulate with Anti-CD3/CD28 + IL-2 start->stim treat Treat with this compound (or Vehicle Control) stim->treat culture Culture for 3-5 Days treat->culture harvest Harvest Cells culture->harvest stain Surface & Intracellular Staining (CD4, Foxp3) harvest->stain analyze Flow Cytometry Analysis stain->analyze

Caption: Workflow for in vitro Foxp3 induction in naïve T cells using this compound.

References

AS2863619 toxicity in different animal models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AS2863619. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound for their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of cyclin-dependent kinase 8 (CDK8) and its paralog CDK19.[1] Its primary mechanism of action involves the induction of Forkhead box P3 (Foxp3), a key transcription factor for regulatory T cells (Tregs). This induction is independent of TGF-β but requires T-cell receptor (TCR) stimulation and the presence of Interleukin-2 (IL-2).[2][3]

Q2: How does this compound induce Foxp3 expression?

A2: this compound inhibits CDK8/19, which normally phosphorylates and inactivates the signal transducer and activator of transcription 5 (STAT5). By inhibiting CDK8/19, this compound leads to the sustained phosphorylation and activation of STAT5. Activated STAT5 then translocates to the nucleus and binds to the Foxp3 gene locus, promoting its transcription and the subsequent differentiation of T cells into Tregs.[3]

Q3: Is this compound toxic in animal models?

A3: In published studies, this compound administered orally to mice at a dose of 30 mg/kg daily for two weeks did not show any discernible toxicity.[2] However, comprehensive quantitative toxicity data such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect-Level) for this compound in various animal models are not publicly available. It is important to note that some other CDK8/19 inhibitors, such as CCT251921 and MSC2530818, have been reported to cause severe systemic toxicity, including lethality, in rats and dogs. Subsequent research has suggested that these toxicities may be due to off-target effects of those specific compounds and not a class-wide effect of CDK8/19 inhibition. Therefore, careful dose-response studies and toxicity assessments are recommended for your specific animal model.

Q4: Can this compound be used to generate stable regulatory T cells?

A4: In vitro, this compound can induce Foxp3 expression in both naïve and effector/memory T cells.[3] However, similar to Tregs induced with TGF-β in vitro, these cells may lack the stable Treg-specific DNA hypomethylation required for long-term functional stability.[2][3] Interestingly, in vivo administration of this compound has been shown to generate functionally stable antigen-specific Foxp3+ Tregs that can suppress inflammatory responses in mouse models of skin hypersensitivity and autoimmune disease.[2]

Troubleshooting Guides

In Vitro Treg Induction

Issue: Low or no Foxp3 induction in cultured T cells.

Possible Cause Troubleshooting Step
Suboptimal this compound Concentration The effective concentration of this compound can vary between cell types and culture conditions. Perform a dose-response experiment with concentrations ranging from 100 nM to 1 µM to determine the optimal concentration for your specific cell type. An EC50 of 32.5 nM has been reported for Foxp3 induction in Tconv cells.[1]
Insufficient TCR Stimulation This compound-mediated Foxp3 induction is dependent on TCR signaling. Ensure adequate stimulation using anti-CD3 and anti-CD28 antibodies or antigen-presenting cells with the appropriate antigen.
Inadequate IL-2 Concentration IL-2 is essential for this compound-induced Foxp3 expression. The optimal IL-2 concentration can be critical. While high concentrations of IL-2 can favor effector T cell differentiation, very low concentrations may be insufficient. It is recommended to titrate IL-2 in your culture system, starting from as low as 0.1 U/mL, as Tregs are highly sensitive to low IL-2 concentrations.[4]
Cell Viability Issues Although this compound is reported to have low cellular toxicity at effective concentrations,[1] it is good practice to assess cell viability using methods like Trypan Blue exclusion or a viability dye for flow cytometry. If toxicity is observed, consider reducing the concentration of this compound or the duration of exposure.
Incorrect Cell Population Ensure that you are starting with a pure population of CD4+ or CD8+ T cells. Contaminating cell types may interfere with Treg differentiation.
In Vivo Experiments

Issue: Lack of therapeutic effect or unexpected toxicity in animal models.

Possible Cause Troubleshooting Step
Inadequate Dosing or Bioavailability The reported effective oral dose in mice is 30 mg/kg.[2] However, optimal dosage may vary depending on the animal model, disease context, and route of administration. Consider performing a pharmacokinetic study to determine the bioavailability and optimal dosing regimen for your model.
Animal Model Specific Toxicity While mice have shown no discernible toxicity at 30 mg/kg, other species like rats and dogs have shown sensitivity to some CDK8/19 inhibitors. If you are using a different animal model, it is crucial to conduct a dose-escalation study to determine the maximum tolerated dose (MTD). Monitor animals closely for signs of toxicity, including weight loss, changes in behavior, and organ-specific markers through blood tests and histology.
Timing of Administration The timing of this compound administration relative to disease induction or progression can be critical. The experimental design should consider the kinetics of the immune response in your model.

Data Presentation

Table 1: In Vitro and In Vivo Concentrations/Dosages of this compound

ParameterValueSpecies/Cell TypeReference
In Vitro IC50 (CDK8) 0.61 nMCell-free assay[1]
In Vitro IC50 (CDK19) 4.28 nMCell-free assay[1]
In Vitro EC50 (Foxp3 Induction) 32.5 nMMouse Tconv cells[1]
Effective In Vitro Concentration 1 µMMouse CD4+ T cells[5]
Effective In Vivo Oral Dose 30 mg/kgMouse[2]

Experimental Protocols

Detailed Methodology for In Vitro Treg Induction with this compound

This protocol is a synthesized recommendation based on available literature. Optimization may be required for your specific experimental setup.

  • Cell Isolation: Isolate naïve CD4+ T cells (CD4+CD62L+CD44-) from the spleens and lymph nodes of mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Cell Plating: Plate the isolated naïve CD4+ T cells in a 96-well flat-bottom plate at a density of 1 x 10^5 cells per well in 200 µL of complete RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 µM 2-mercaptoethanol.

  • TCR Stimulation: Pre-coat the 96-well plates with anti-CD3 antibody (e.g., clone 145-2C11) at a concentration of 1-5 µg/mL overnight at 4°C. Wash the wells with sterile PBS before adding the cells. Add soluble anti-CD28 antibody (e.g., clone 37.51) at a final concentration of 1-2 µg/mL to the cell culture.

  • Addition of this compound and IL-2: Prepare a stock solution of this compound in DMSO. Dilute this compound in culture medium to the desired final concentration (e.g., 1 µM). Add recombinant murine IL-2 to the culture at a final concentration ranging from 10 to 100 U/mL. It is advisable to test a range of IL-2 concentrations to find the optimal balance for Treg induction versus effector cell expansion.

  • Incubation: Culture the cells for 3-4 days at 37°C in a humidified incubator with 5% CO2.

  • Analysis: After the incubation period, harvest the cells and stain for surface markers (e.g., CD4, CD25) and intracellular Foxp3 using a Foxp3 staining buffer set. Analyze the percentage of CD4+Foxp3+ cells by flow cytometry.

Mandatory Visualization

AS2863619_Signaling_Pathway cluster_cell T Cell cluster_nucleus Nucleus TCR TCR Stimulation (e.g., anti-CD3/CD28) CDK8_19 CDK8/19 TCR->CDK8_19 Activates IL2R IL-2 Receptor STAT5_inactive STAT5 IL2R->STAT5_inactive Phosphorylates (Tyr) Activates IL2 IL-2 IL2->IL2R STAT5_active p-STAT5 (Tyr) Foxp3_gene Foxp3 Gene STAT5_active->Foxp3_gene Binds to promoter Treg_genes Treg Signature Genes Foxp3_gene->Treg_genes Activates transcription Treg_diff Treg Differentiation Treg_genes->Treg_diff CDK8_19->STAT5_inactive Phosphorylates (Ser) Inhibits STAT5_inactive->STAT5_active Activation This compound This compound This compound->CDK8_19 Inhibits

Caption: Signaling pathway of this compound in T cells.

Experimental_Workflow cluster_invitro In Vitro Treg Induction cluster_invivo In Vivo Toxicity & Efficacy isolate_Tcells Isolate Naive CD4+ T Cells stimulate TCR Stimulation (anti-CD3/CD28) isolate_Tcells->stimulate treat Treat with this compound + IL-2 stimulate->treat culture Culture for 3-4 Days treat->culture analyze Analyze Foxp3 Expression (Flow Cytometry) culture->analyze select_model Select Animal Model (e.g., Mouse) administer Administer this compound (e.g., 30 mg/kg oral) select_model->administer monitor_toxicity Monitor for Toxicity (Weight, Behavior, etc.) administer->monitor_toxicity assess_efficacy Assess Efficacy (Disease Model Dependent) administer->assess_efficacy

Caption: Experimental workflow for this compound studies.

References

Technical Support Center: AS2863619 in T Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using AS2863619 to induce Foxp3+ regulatory T (Treg) cells from effector/memory T cell populations.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and orally active inhibitor of cyclin-dependent kinase 8 (CDK8) and CDK19.[1] In T cells, T cell receptor (TCR) signaling activates CDK8 and its paralog, CDK19. These kinases then inactivate the signal transducer and activator of transcription 5 (STAT5) by phosphorylating a serine residue. This inactivation of STAT5 hinders the expression of Foxp3, a key transcription factor for Treg cell function. This compound inhibits CDK8/19, which allows for the sustained activation (phosphorylation) of STAT5. Activated STAT5 can then bind to the regulatory regions of the Foxp3 gene, inducing its expression and promoting the conversion of effector/memory T cells into Foxp3+ Tregs.[2][3] This process is dependent on the presence of Interleukin-2 (IL-2) but is independent of Transforming Growth Factor-beta (TGF-β).[2][3]

Q2: What is the expected outcome of treating T cell cultures with this compound?

Treatment of activated CD4+ and CD8+ effector/memory T cells with this compound is expected to induce the expression of Foxp3, converting them into a Treg phenotype.[2][3] These induced Tregs should exhibit suppressive functions and may be useful in models of autoimmune disease and allergy.[2][3]

Q3: What are the optimal culture conditions for using this compound?

For successful induction of Foxp3+ Tregs, T cells must be stimulated with anti-CD3/CD28 antibodies or beads and cultured in the presence of IL-2.[3] The induction of Foxp3 by this compound is IL-2 dependent.[2][3]

Q4: Are there known resistance mechanisms to this compound?

Currently, there are no documented mechanisms of acquired resistance to this compound in the scientific literature. However, a lack of response to the compound in T cell cultures is likely due to suboptimal experimental conditions or issues with the signaling pathways involved.

Troubleshooting Guide

This guide addresses potential reasons for observing a lack of efficacy or "resistance" to this compound in T cell cultures.

Problem: Low or no induction of Foxp3 expression after this compound treatment.
Possible Cause Suggested Solution
Suboptimal T Cell Activation Ensure T cells are properly activated. Use a reliable method for TCR stimulation, such as anti-CD3/CD28 beads or plate-bound antibodies at optimal concentrations. Confirm activation by assessing markers like CD69 or CD25 expression after 24-48 hours.[4]
Insufficient IL-2 Signaling The action of this compound is IL-2 dependent.[2][3] Ensure that a sufficient concentration of recombinant IL-2 is added to the culture medium. The optimal concentration may vary depending on the T cell source and density, so a dose-response titration may be necessary.
Poor T Cell Viability or Health T cell cultures can be sensitive to culture conditions.[5][6] Ensure proper cell density, use high-quality culture media and supplements, and monitor for signs of contamination.[5][6][7] Poor cell health can impair signaling pathways necessary for this compound to function.
Issues with this compound Compound Verify the concentration and integrity of your this compound stock solution. If possible, test the compound in a control experiment where it has previously shown to be effective. Consider preparing a fresh stock solution.
Cell Type and Purity The starting T cell population should be of high purity. Isolate CD4+ or CD8+ T cells using a reliable method such as magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
Alterations in the CDK8/19-STAT5 Signaling Axis Although not documented, mutations or alterations in CDK8, CDK19, or STAT5 could theoretically lead to a lack of response. If other causes are ruled out, consider sequencing these key signaling molecules in your T cell population.
Incorrect Timing of Treatment Add this compound at the time of T cell stimulation and IL-2 addition for optimal effect.

Quantitative Data

The following table summarizes the inhibitory activity of this compound against its primary targets.

Target IC50 (nM)
CDK80.61
CDK194.28
Data from Ace Therapeutics.[1]

Experimental Protocols

Protocol 1: In Vitro Induction of Foxp3+ Tregs with this compound
  • Isolate T Cells: Isolate primary CD4+ or CD8+ T cells from your source of interest (e.g., peripheral blood mononuclear cells) using a negative selection kit to obtain untouched T cells.

  • T Cell Activation: Resuspend the isolated T cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 2-mercaptoethanol. Activate the T cells with anti-CD3/CD28 beads at a bead-to-cell ratio of 1:1.

  • Treatment with this compound: Immediately after activation, add this compound to the cell culture at the desired final concentration. A dose-response experiment is recommended to determine the optimal concentration for your specific cell type and conditions. Also, add recombinant human or mouse IL-2 to the culture.

  • Cell Culture: Culture the cells at 37°C in a humidified incubator with 5% CO2 for 3-5 days.

  • Analysis of Foxp3 Expression: After the incubation period, harvest the cells and stain for surface markers (e.g., CD4, CD25) and intracellular Foxp3 using a commercially available Foxp3 staining buffer set and flow cytometry antibodies. Analyze the percentage of Foxp3+ cells within the CD4+ or CD8+ T cell population.

Protocol 2: Western Blot for STAT5 Phosphorylation
  • Prepare Cell Lysates: After treating activated T cells with this compound for the desired time (e.g., 24 hours), harvest the cells and wash with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween-20 (TBST). Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (p-STAT5). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Total STAT5 Control: Strip the membrane and re-probe with an antibody for total STAT5 to confirm equal protein loading.

Visualizations

AS2863619_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR CDK8_19 CDK8/19 TCR->CDK8_19 Activates IL2R IL-2R STAT5_inactive STAT5 IL2R->STAT5_inactive Activates STAT5_active p-STAT5 CDK8_19->STAT5_active Inhibits (Serine Phosphorylation) STAT5_inactive->STAT5_active Phosphorylation Foxp3 Foxp3 Gene Expression STAT5_active->Foxp3 Induces This compound This compound This compound->CDK8_19 Inhibits

Caption: Signaling pathway of this compound in T cells.

Troubleshooting_Workflow cluster_solutions Troubleshooting Steps Start Start: Low/No Foxp3 Induction Check_Activation Check T Cell Activation Markers (CD69, CD25) Start->Check_Activation Check_IL2 Verify IL-2 Concentration and Activity Check_Activation->Check_IL2 Activation OK Reoptimize_Activation Re-optimize Activation Protocol Check_Activation->Reoptimize_Activation Low Activation Check_Viability Assess Cell Viability and Morphology Check_IL2->Check_Viability IL-2 OK Titrate_IL2 Titrate IL-2 Concentration Check_IL2->Titrate_IL2 Suboptimal IL-2 Check_Compound Confirm this compound Concentration and Integrity Check_Viability->Check_Compound Viability OK Optimize_Culture Optimize Culture Conditions Check_Viability->Optimize_Culture Low Viability Analyze_Signaling Analyze p-STAT5 Levels (Western Blot) Check_Compound->Analyze_Signaling Compound OK Prepare_Fresh_Compound Prepare Fresh This compound Stock Check_Compound->Prepare_Fresh_Compound Compound Issue Successful_Induction Successful Foxp3 Induction Analyze_Signaling->Successful_Induction p-STAT5 Increased Investigate_Pathway Investigate Upstream/ Downstream Signaling Analyze_Signaling->Investigate_Pathway No Change in p-STAT5

Caption: Troubleshooting workflow for this compound experiments.

References

effect of AS2863619 on T cell proliferation and viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the use of AS2863619 in T cell experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of this compound on T cells?

A1: this compound is a potent, orally active inhibitor of cyclin-dependent kinase 8 (CDK8) and CDK19.[1] Its primary effect on T cells is the induction of the transcription factor Foxp3, which is a key controller of regulatory T cell (Treg) function.[2] This process effectively converts conventional T cells (Tconv), including naïve, effector, and memory CD4+ and CD8+ T cells, into immunosuppressive Foxp3+ Treg-like cells.[2][3]

Q2: How does this compound affect T cell proliferation?

A2: The effect of this compound on T cell proliferation is primarily indirect. By converting antigen-specific effector T cells into suppressive Tregs, it inhibits the proliferation of the remaining effector T cell population.[3] In vivo studies have shown that this compound inhibits the activation of conventional T cells.[1] The induced Tregs themselves are functional and can suppress the proliferation of other effector T cells, a hallmark of Treg activity.[4][5] Studies with other structurally different CDK8/19 inhibitors have shown that at concentrations effective for Treg induction, there is no direct impact on T cell proliferation; however, proliferation can be inhibited at significantly higher concentrations.[6]

Q3: Does this compound impact T cell viability?

A3: Based on available data, this compound does not appear to negatively impact T cell viability at effective concentrations. In vivo studies in mice using oral administration of 30mg/kg did not show any discernible toxicity.[1] This suggests that the compound is well-tolerated and does not induce widespread cell death.

Q4: What is the molecular mechanism of action for this compound in T cells?

A4: this compound's mechanism is dependent on T-cell receptor (TCR) and IL-2 signaling but is independent of TGF-β.[1][3] In activated T cells, CDK8 and CDK19 normally inactivate the transcription factor STAT5 through serine phosphorylation, which represses Foxp3 expression.[3] this compound inhibits CDK8/19, preventing this inactivation.[3] This leads to sustained STAT5 activation (tyrosine phosphorylation), allowing it to bind to the Foxp3 gene locus and induce its expression, thereby driving the Treg phenotype.[3]

Data Summary

Table 1: Characteristics of this compound

ParameterDescription
Target Cyclin-dependent kinase 8 (CDK8) and CDK19
IC50 CDK8: 0.61 nM, CDK19: 4.28 nM[1]
Primary Cellular Effect Induces Foxp3 expression in CD4+ and CD8+ T cells, converting them to a Treg phenotype.[1][3]
Signaling Dependency Requires TCR stimulation and is IL-2 dependent; TGF-β independent.[1]

Table 2: In Vitro Effect of this compound on STAT5 Phosphorylation in Mouse CD4+ T Cells

Phosphorylation SiteEffect of this compound (1 µM)
STAT5 Serine (PSP motif)Suppressed to ~40% of control[1]
STAT5 Tyrosine (C-terminal)Enhanced to ~160% of control[1]

Signaling and Experimental Workflow Diagrams

AS2863619_Pathway cluster_0 T Cell Activation cluster_1 CDK8/19 Regulation cluster_2 Gene Expression TCR TCR Stimulation CDK8_19 CDK8 / CDK19 TCR->CDK8_19 Induces IL2 IL-2 Signal STAT5_active STAT5 (Active) Tyr-Phosphorylated IL2->STAT5_active Promotes CDK8_19->STAT5_active Inactivates via Ser-Phosphorylation This compound This compound This compound->CDK8_19 Inhibits STAT5_inactive STAT5 (Inactive) Ser-Phosphorylated Foxp3 Foxp3 Expression STAT5_active->Foxp3 Induces Treg Treg Conversion & Suppressive Function Foxp3->Treg

Caption: Signaling pathway of this compound in T cells.

Proliferation_Workflow start Isolate Naive CD4+ T Cells step1 Label with CFSE Dye start->step1 step2 Culture cells with TCR stimulation (e.g., anti-CD3/CD28) and IL-2 step1->step2 step3 Treat with this compound or Vehicle Control step2->step3 step4 Incubate for 3-5 days step3->step4 step5 Stain for surface markers and/or intracellular Foxp3 step4->step5 step6 Acquire on Flow Cytometer step5->step6 end Analyze CFSE dilution in cell populations step6->end

Caption: Experimental workflow for proliferation analysis.

Experimental Protocols

Protocol 1: In Vitro T Cell Proliferation Assay

This protocol is designed to assess the indirect effect of this compound on effector T cell proliferation by co-culturing with this compound-induced Tregs.

  • Cell Isolation: Isolate naïve CD4+ T cells from mouse splenocytes or human PBMCs using a negative selection kit.

  • CFSE Labeling: Resuspend a population of effector T cells (Teff) at 1x10^7 cells/mL in PBS. Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 5 µM. Incubate for 10 minutes at 37°C. Quench the reaction with 5 volumes of ice-cold culture medium. Wash cells twice.

  • Treg Generation: Culture a separate population of naïve CD4+ T cells with TCR stimulation (e.g., plate-bound anti-CD3 and soluble anti-CD28 antibodies) and IL-2, in the presence of this compound (e.g., 1 µM) or a vehicle control (DMSO) for 3-4 days to generate iTregs.

  • Co-culture: Plate the CFSE-labeled Teff cells at 1x10^5 cells/well in a 96-well plate. Add the generated iTregs at various ratios (e.g., 1:1, 1:2, 1:4 Teff:iTreg). Add TCR stimulation.

  • Incubation: Culture the cells for 72-96 hours at 37°C, 5% CO2.

  • Analysis: Harvest cells and analyze by flow cytometry. Gate on the Teff population and measure the dilution of the CFSE signal as an indicator of proliferation.

Protocol 2: Foxp3 Induction Assay

This protocol verifies the ability of this compound to induce Foxp3 expression.

  • Cell Plating: Isolate and plate naïve CD4+ T cells at 1x10^6 cells/mL in a 24-well plate pre-coated with anti-CD3 antibody.

  • Stimulation & Treatment: Add soluble anti-CD28 antibody (1-2 µg/mL), IL-2 (10 ng/mL), and this compound at various concentrations (e.g., 0.1 nM to 1 µM) or a vehicle control.

  • Incubation: Culture for 72 hours at 37°C, 5% CO2.

  • Staining: Harvest cells and perform surface staining for CD4 and CD25. Subsequently, fix, permeabilize, and perform intracellular staining for Foxp3 using a Foxp3 staining buffer kit.

  • Analysis: Analyze by flow cytometry, gating on CD4+ cells to determine the percentage of Foxp3+ cells.

Troubleshooting Guide

Troubleshooting_Diagram Start Issue: Low or no Foxp3 induction observed Check_TCR Was TCR stimulation (e.g., anti-CD3/CD28) provided? Start->Check_TCR Check_IL2 Was exogenous IL-2 added to the culture? Check_TCR->Check_IL2 Yes Sol_TCR Action: Ensure proper plate coating and/or soluble antibody concentration. Check_TCR->Sol_TCR No Check_Compound Is this compound concentration and potency verified? Check_IL2->Check_Compound Yes Sol_IL2 Action: Add IL-2 to culture. This compound is IL-2 dependent. Check_IL2->Sol_IL2 No Check_Cells Is the starting population naive T cells? Check_Compound->Check_Cells Yes Sol_Compound Action: Perform dose-response. Check compound storage and handling. Check_Compound->Sol_Compound No Sol_Cells Action: Use a naive T cell isolation kit for the purest starting population. Check_Cells->Sol_Cells No Success Problem Resolved Check_Cells->Success Yes

Caption: Troubleshooting logic for low Foxp3 induction.

Issue: I am not observing the expected decrease in effector T cell proliferation.

  • Cause: Insufficient Treg conversion or function.

    • Solution: Confirm robust Foxp3 induction in your Treg generation culture using the protocol above. Ensure that TCR stimulation and IL-2 are present, as this compound's effect is dependent on them.[1]

  • Cause: Incorrect ratio of Tregs to effector cells.

    • Solution: Titrate the ratio of induced Tregs to effector T cells in your suppression assay. A higher ratio (e.g., 1:1 or 2:1 Treg:Teff) may be required to see significant suppression.

  • Cause: Inappropriate timing of the assay.

    • Solution: Ensure the co-culture proceeds for at least 72 hours to allow for multiple rounds of effector cell division and for the suppressive function of the induced Tregs to manifest.

Issue: I am observing unexpected levels of cell death in my cultures.

  • Cause: High concentration of this compound.

    • Solution: While generally non-toxic, extremely high concentrations of any compound can affect viability. Perform a dose-response experiment to find the optimal concentration for Foxp3 induction without compromising viability. Other CDK8/19 inhibitors show toxicity at very high doses (e.g., >10 µM).[6]

  • Cause: Solvent toxicity.

    • Solution: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all conditions and is at a non-toxic level (typically <0.1%).

  • Cause: Poor initial cell quality or culture conditions.

    • Solution: Ensure the starting T cell population is highly viable and that culture medium, supplements, and conditions (temperature, CO2) are optimal for T cell survival and growth.

References

Validation & Comparative

A Comparative Guide to CDK8/19 Inhibitors: AS2863619 vs. CCT251921 and Other Key Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclin-dependent kinases 8 (CDK8) and 19 (CDK19) have emerged as critical regulators of gene transcription through their association with the Mediator complex. Their role in various diseases, including cancer and autoimmune disorders, has spurred the development of potent and selective small molecule inhibitors. This guide provides an objective comparison of AS2863619 and other prominent CDK8/19 inhibitors like CCT251921, supported by experimental data to aid researchers in selecting the appropriate tool compounds for their studies.

Mechanism of Action of CDK8/19 Inhibition

CDK8 and its paralog CDK19 are key components of the Mediator complex's kinase module, which regulates the activity of RNA Polymerase II and various transcription factors.[1][2][3] Inhibition of CDK8/19 kinase activity can modulate signaling pathways implicated in cancer, such as the WNT pathway, and immune responses.[4][5] For instance, CDK8 is known to phosphorylate STAT1 at serine 727 (S727) in response to cytokine stimulation, and inhibition of CDK8/19 can decrease this phosphorylation.[6]

CDK8_Signaling_Pathway cluster_stimuli External Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines (IFNγ) Cytokines (IFNγ) Receptor Receptor Cytokines (IFNγ)->Receptor WNT Ligand WNT Ligand WNT Ligand->Receptor STAT1 STAT1 Receptor->STAT1 activates β-catenin β-catenin Receptor->β-catenin stabilizes pSTAT1(S727) pSTAT1(S727) STAT1->pSTAT1(S727) Phosphorylation Mediator Complex Mediator Complex β-catenin->Mediator Complex activates CDK8/19 CDK8/19 Mediator Complex->CDK8/19 associates with RNA Pol II RNA Pol II Mediator Complex->RNA Pol II regulates CDK8/19->pSTAT1(S727) catalyzes Gene Transcription Gene Transcription pSTAT1(S727)->Gene Transcription regulates RNA Pol II->Gene Transcription initiates This compound This compound This compound->CDK8/19 inhibits CCT251921 CCT251921 CCT251921->CDK8/19 inhibits

Caption: Simplified CDK8/19 signaling pathway.

Comparative Analysis of Inhibitors

This compound and CCT251921 are both potent and selective inhibitors of CDK8 and CDK19. However, they exhibit distinct biological activities and have been characterized in different therapeutic contexts. The following table summarizes key quantitative data for these compounds alongside other notable CDK8/19 inhibitors.

Data Presentation: Quantitative Comparison of CDK8/19 Inhibitors
InhibitorCDK8 IC50 (nM)CDK19 IC50 (nM)Key Cellular Activity/NotesReferences
This compound 0.614.28Potent inducer of Foxp3 in Tconv cells (EC50 = 32.5 nM); orally active.[7][8][9][10]
CCT251921 2.3equipotent to CDK8Potent inhibitor of WNT pathway activity; orally bioavailable.[4][11]
Senexin A --Promotes Treg differentiation.[5]
BI-1347 1.4equipotent to CDK8Potently decreases phosphorylation of STAT1S727; enhances NK cell activity.[6]
MSC2530818 --Structurally distinct from CCT251921 with a similar activity profile.[12]

Note: IC50 values can vary between different assay formats. Data presented is from cell-free kinase assays where specified.

This compound displays sub-nanomolar potency against CDK8 and low nanomolar activity against CDK19.[7][8] Its most unique reported function is the potent induction of the transcription factor Foxp3 in conventional T cells (Tconv), a key regulator of regulatory T cells (Tregs).[7][8] This suggests a therapeutic potential in autoimmune diseases.[5]

CCT251921 is also a highly potent inhibitor of CDK8, with similar activity against CDK19.[4][11] Its development and characterization have been largely focused on its ability to inhibit the WNT signaling pathway, which is frequently dysregulated in cancers like colorectal cancer.[4][11][12]

Experimental Protocols

A clear understanding of the methodologies used to generate comparative data is crucial for interpretation. Below is a representative protocol for a cell-based assay to measure CDK8/19 target engagement.

Protocol: Western Blot for Phospho-STAT1 (Ser727) Inhibition

This assay is commonly used to determine the cellular potency of CDK8/19 inhibitors by measuring the phosphorylation of a known downstream substrate.

  • Cell Culture: Culture a relevant cell line (e.g., HEK293, HCT-116) in appropriate media and conditions.

  • Inhibitor Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with serial dilutions of the CDK8/19 inhibitor (e.g., this compound, CCT251921) or DMSO as a vehicle control for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with a cytokine like interferon-gamma (IFNγ) at a predetermined concentration (e.g., 5-20 ng/mL) for a specified time (e.g., 30 minutes) to induce STAT1 phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phospho-STAT1 (Ser727) and total STAT1 or a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-STAT1 signal to the total STAT1 or loading control signal.

    • Plot the normalized signal against the inhibitor concentration to determine the IC50 value for cellular target engagement.

Experimental_Workflow A 1. Cell Seeding (e.g., HEK293) B 2. Inhibitor Treatment (this compound or CCT251921) A->B C 3. IFNγ Stimulation (Induce pSTAT1) B->C D 4. Cell Lysis & Protein Quantification C->D E 5. Western Blot (pSTAT1, Total STAT1, GAPDH) D->E F 6. Data Analysis (Calculate IC50) E->F

Caption: Workflow for a pSTAT1 inhibition assay.

Therapeutic Implications and Comparative Logic

The distinct biological effects of this compound and CCT251921 highlight the diverse therapeutic opportunities for CDK8/19 inhibition.

  • This compound: The primary reported unique activity of this compound is its ability to induce Foxp3, the master regulator of Tregs.[2][7][8] This positions it as a potential therapeutic for autoimmune and inflammatory diseases by promoting immune tolerance.[5] The induction is reported to be dependent on IL-2 and TCR stimulation but independent of TGF-β.[2][8]

  • CCT251921: This inhibitor has been extensively studied in the context of oncology. Its potent inhibition of the WNT signaling pathway makes it a promising candidate for cancers with mutations in this pathway, such as certain colorectal cancers.[4][11] Preclinical studies have shown its efficacy in reducing tumor growth in xenograft models.[4]

The choice between these inhibitors depends on the research question and the biological system under investigation. For studies focused on immunomodulation and T-cell biology, this compound is a specific and valuable tool. For research into WNT-driven cancers, CCT251921 and its analogs are more established probes.

Comparison_Logic cluster_this compound This compound cluster_CCT251921 CCT251921 CDK8/19 Inhibitors CDK8/19 Inhibitors Potency_A CDK8 IC50: 0.61 nM CDK19 IC50: 4.28 nM CDK8/19 Inhibitors->Potency_A is an example of Potency_C CDK8 IC50: 2.3 nM CDK19 IC50: Equipotent CDK8/19 Inhibitors->Potency_C is an example of MoA_A Unique MoA: Foxp3 Induction in T-cells Potency_A->MoA_A leads to App_A Primary Application: Immunology / Autoimmune Disease MoA_A->App_A suggests MoA_C Primary MoA: WNT Pathway Inhibition Potency_C->MoA_C leads to App_C Primary Application: Oncology (e.g., Colorectal Cancer) MoA_C->App_C suggests

Caption: Logical comparison of this compound and CCT251921.

Conclusion

This compound and CCT251921 are both highly potent and selective dual inhibitors of CDK8 and CDK19. While they share a common primary molecular target, their downstream biological effects and potential therapeutic applications differ significantly. This compound is distinguished by its unique ability to induce Foxp3 in T cells, making it a valuable tool for immunology research. CCT251921 is a well-characterized inhibitor of WNT signaling with demonstrated anti-tumor activity, positioning it as a key compound for oncology studies. The selection of a CDK8/19 inhibitor should be guided by the specific biological pathway and therapeutic area of interest. This guide provides the foundational data and context to assist researchers in making an informed decision for their experimental needs.

References

A Head-to-Head Comparison of AS2863619 and Senexin A for Regulatory T Cell (Treg) Induction

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the in vitro and in vivo generation of functionally stable regulatory T cells (Tregs) is a critical goal for therapeutic applications in autoimmunity, allergy, and transplantation. Two small molecule inhibitors of Cyclin-Dependent Kinase 8 and 19 (CDK8/19), AS2863619 and Senexin A, have emerged as potent inducers of Tregs. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the appropriate compound for specific research needs.

Both this compound and Senexin A function by inhibiting the kinase activity of CDK8 and its paralog CDK19, leading to the upregulation of Foxp3, the master transcription factor for Tregs. However, they achieve this through distinct signaling pathways, resulting in Tregs with potentially different characteristics and therapeutic applicability.

Mechanism of Action and Cellular Effects

This compound induces the differentiation of naive, effector, and memory T cells into Foxp3+ Tregs through an IL-2-dependent but TGF-β-independent mechanism.[1] The inhibition of CDK8/19 by this compound leads to the sustained phosphorylation of STAT5, a key transcription factor that binds to the Foxp3 gene promoter and enhancer regions, thereby driving its expression.[1] A significant advantage of this compound-induced Tregs is their stability and functional competence, even in the presence of pro-inflammatory cytokines like IL-6 and IL-12.[1]

In contrast, Senexin A promotes Treg differentiation by enhancing the sensitivity of T cells to TGF-β signaling.[2] Its inhibition of CDK8/19 results in the attenuation of IFN-γ-Stat1 signaling and an increase in the phosphorylation of Smad2/3, key downstream mediators of the TGF-β pathway.[2] This suggests that Senexin A may be most effective in environments where TGF-β is present, acting as a potent enhancer of its Treg-inducing effects.

Quantitative Comparison of Treg Induction

The following table summarizes the available quantitative data on the efficacy of this compound and Senexin A in inducing Foxp3+ Tregs.

FeatureThis compoundSenexin A
Target T Cell Population Naive, Effector, and Memory CD4+ and CD8+ T cells[1]Naive CD4+ T cells[2]
Mechanism of Action TGF-β-independent, IL-2-dependent; STAT5 activation[1]Enhances TGF-β signaling; attenuates IFN-γ-Stat1, enhances p-Smad2/3[2]
Effective Concentration Dose-dependent induction of Foxp3+ T cells. A concentration of 1 µM was shown to modulate STAT5 phosphorylation.[3]0.5 µM significantly increases the percentage of Foxp3+ cells.[4]
Reported Foxp3+ Induction Induces Foxp3 in a dose-dependent manner in mouse naive CD4+ T cells.[5]At 0.5 µM, significantly increased the percentage of Foxp3+ cells compared to DMSO control in mouse naive CD4+ T cells under iTreg polarizing conditions.[4]
Stability in Inflammation Induced Tregs are resistant to the presence of inflammatory cytokines (e.g., IL-6, IL-12).[1]Not explicitly stated, but mechanism is linked to TGF-β signaling which can be antagonized by inflammatory cytokines.
In Vivo Efficacy Oral administration of 30 mg/kg in mice induced antigen-specific Foxp3+ T cells.[3]A related CDK8/19 inhibitor, CCT251921, showed in vivo efficacy in an EAE model.[2]

Signaling Pathways and Experimental Workflow

To visualize the distinct mechanisms of this compound and Senexin A, the following diagrams illustrate their respective signaling pathways leading to Treg induction.

AS2863619_Pathway This compound This compound CDK8_19 CDK8/19 This compound->CDK8_19 inhibition STAT5 STAT5 CDK8_19->STAT5 prevents phosphorylation pSTAT5 pSTAT5 (Tyr) STAT5->pSTAT5 Foxp3 Foxp3 Gene Expression pSTAT5->Foxp3 Treg Treg Differentiation Foxp3->Treg IL2R IL-2 Receptor IL2R->STAT5 activates IL2 IL-2 IL2->IL2R

This compound Signaling Pathway for Treg Induction.

SenexinA_Pathway SenexinA Senexin A CDK8_19 CDK8/19 SenexinA->CDK8_19 inhibition pSTAT1 pSTAT1 CDK8_19->pSTAT1 attenuates pSmad2_3 pSmad2/3 CDK8_19->pSmad2_3 enhances IFNyR IFN-γ Receptor STAT1 STAT1 IFNyR->STAT1 IFNy IFN-γ IFNy->IFNyR STAT1->pSTAT1 TGFbR TGF-β Receptor Smad2_3 Smad2/3 TGFbR->Smad2_3 activates TGFb TGF-β TGFb->TGFbR Smad2_3->pSmad2_3 Foxp3 Foxp3 Gene Expression pSmad2_3->Foxp3 Treg Treg Differentiation Foxp3->Treg

Senexin A Signaling Pathway for Treg Induction.

The general experimental workflow for inducing Tregs in vitro using these compounds is outlined below.

Treg_Induction_Workflow start Isolate Naive CD4+ T cells (from spleen or PBMCs) stimulate T Cell Stimulation (e.g., anti-CD3/anti-CD28 antibodies) start->stimulate culture Culture with Cytokines (IL-2 for this compound; IL-2 + TGF-β for Senexin A) stimulate->culture add_compound Add Compound (this compound or Senexin A) culture->add_compound incubate Incubate for 3-5 days add_compound->incubate analyze Analyze Foxp3 Expression (Flow Cytometry) incubate->analyze

General Experimental Workflow for in vitro Treg Induction.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound and Senexin A for Treg induction.

In Vitro Treg Induction from Mouse Naive CD4+ T Cells

Objective: To induce the differentiation of naive CD4+ T cells into Foxp3+ Tregs in vitro.

Materials:

  • Naive CD4+ T cells (isolated from spleen and lymph nodes of mice)

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 µM 2-mercaptoethanol

  • Anti-CD3ε antibody (clone 145-2C11)

  • Anti-CD28 antibody (clone 37.51)

  • Recombinant mouse IL-2

  • Recombinant human TGF-β1 (for Senexin A protocol)

  • This compound (dissolved in DMSO)

  • Senexin A (dissolved in DMSO)

  • 96-well flat-bottom plates

Protocol:

  • Plate Coating: Coat a 96-well plate with anti-CD3ε antibody at a concentration of 2 µg/mL in PBS overnight at 4°C. Before use, wash the wells twice with sterile PBS.

  • Cell Preparation: Isolate naive CD4+ T cells (CD4+CD62L+CD44-) from the spleen and lymph nodes of mice using a cell sorting system or magnetic bead-based isolation kits.

  • Cell Culture Setup:

    • Resuspend the isolated naive CD4+ T cells in complete RPMI-1640 medium.

    • Seed the cells at a density of 1 x 10^5 cells per well in the anti-CD3-coated 96-well plate.

    • Add soluble anti-CD28 antibody to a final concentration of 2 µg/mL.

  • Addition of Cytokines and Compounds:

    • For this compound: Add recombinant mouse IL-2 to a final concentration of 100 U/mL. Add this compound at the desired concentrations (e.g., dose-response from 0.1 to 1 µM).

    • For Senexin A: Add recombinant mouse IL-2 to a final concentration of 100 U/mL and recombinant human TGF-β1 to a final concentration of 2 ng/mL. Add Senexin A at the desired concentrations (e.g., 0.5 µM).

    • For control wells, add the corresponding volume of DMSO.

  • Incubation: Culture the cells for 3 to 5 days at 37°C in a humidified incubator with 5% CO2.

  • Analysis: After the incubation period, harvest the cells and stain for surface markers (e.g., CD4, CD25) and intracellular Foxp3 using a Foxp3 staining buffer set. Analyze the percentage of CD4+Foxp3+ cells by flow cytometry.

Conclusion

Both this compound and Senexin A are valuable tools for the in vitro induction of Tregs. The choice between these two compounds will largely depend on the specific experimental context and desired characteristics of the induced Tregs.

  • This compound is advantageous for generating Tregs in a TGF-β-independent manner and for applications where the induced Tregs need to function in an inflammatory environment. Its ability to convert effector and memory T cells into Tregs offers a unique therapeutic potential for established autoimmune conditions.

  • Senexin A is a potent enhancer of TGF-β-mediated Treg induction. It is an excellent choice for studies investigating the molecular mechanisms of TGF-β signaling in Treg differentiation and for applications where a synergistic effect with endogenous or exogenous TGF-β is desired.

Further head-to-head studies with comprehensive dose-response analyses and functional assays are warranted to fully elucidate the comparative efficacy and therapeutic potential of these two promising CDK8/19 inhibitors in the field of Treg-based immunotherapies.

References

Validating AS2863619's Impact on the STAT5 Signaling Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AS2863619's effect on the Signal Transducer and Activator of Transcription 5 (STAT5) signaling pathway against other known modulators. The information is supported by experimental data and detailed protocols to assist in the evaluation and application of these compounds in research and drug development.

Executive Summary

This compound is a potent inhibitor of cyclin-dependent kinase 8 (CDK8) and CDK19, which indirectly leads to the activation of the STAT5 signaling pathway. This mechanism presents a unique approach to modulating STAT5 activity compared to direct STAT5 activators or inhibitors. This guide will delve into the quantitative effects of this compound, compare it with alternative STAT5 modulators, and provide the necessary experimental protocols for validation.

Data Presentation: Quantitative Comparison of STAT5 Modulators

The following tables summarize the quantitative data for this compound and selected alternative STAT5 activators and inhibitors. It is important to note that the data is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Table 1: STAT5 Activators - this compound vs. Butyzamide

CompoundMechanism of ActionKey Quantitative DataCell Type(s)Reference
This compound CDK8/19 inhibitor; enhances STAT5 tyrosine phosphorylationSuppresses STAT5 serine phosphorylation to ~40% of control; Enhances STAT5 tyrosine phosphorylation to ~160% of control (1 µM, 22 hours)Mouse CD4+ T cells[1]
Butyzamide Mpl (thrombopoietin receptor) activatorIncreases phosphorylation of JAK2, STAT3, and STAT5; EC50 for cell proliferation: ~10 nMBa/F3-hMpl cells[2][3]

Table 2: STAT5 Inhibitors - A Comparative Overview

CompoundMechanism of ActionIC50 / Ki ValueCell Type(s)Reference
Pimozide Inhibits STAT5 tyrosine phosphorylationIC50 (cell viability): 3-5 µMBa/f3 FLT3 ITD, MV411[4]
IST5-002 Binds to STAT5 SH2-domain, inhibiting phosphorylation and dimerizationIC50 (transcriptional activity): 1.5 µM (Stat5a), 3.5 µM (Stat5b)Prostate cancer and CML cells[5]
STAT5-IN-1 STAT5 inhibitorIC50: 47 µM (STAT5β isoform)Not specified[5]
AC-4-130 STAT5 SH2 domain inhibitorDisrupts STAT5 activation, dimerization, and nuclear translocationFLT3-ITD-driven leukemic cells[5]
Stafib-1 Selective STAT5b SH2 domain inhibitorKi: 44 nM; IC50: 154 nMNot specified[5]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

STAT5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Activation STAT5_pY Phosphorylated STAT5 (pY-STAT5) Receptor->STAT5_pY 5. Tyrosine Phosphorylation (Activation) JAK->Receptor 3. Receptor Phosphorylation STAT5_inactive Inactive STAT5 (antiparallel dimer) STAT5_inactive->Receptor 4. STAT5 Recruitment STAT5_pS Serine Phosphorylated STAT5 (pS-STAT5) (Inactive) STAT5_inactive->STAT5_pS STAT5_dimer Active STAT5 Dimer (parallel dimer) STAT5_pY->STAT5_dimer 6. Dimerization DNA DNA (GAS Element) STAT5_dimer->DNA 7. Nuclear Translocation CDK8_19 CDK8/19 CDK8_19->STAT5_inactive Serine Phosphorylation (Inhibition) This compound This compound This compound->CDK8_19 Inhibition Transcription Gene Transcription (e.g., Foxp3, c-Myc, Bcl-2) DNA->Transcription 8. Transcriptional Regulation

Caption: STAT5 Signaling Pathway and the effect of this compound.

Western_Blot_Workflow cluster_sample_prep 1. Sample Preparation cluster_electrophoresis 2. Gel Electrophoresis cluster_transfer 3. Protein Transfer cluster_detection 4. Immunodetection cell_culture Cell Culture & Treatment with This compound/Alternatives cell_lysis Cell Lysis with Phosphatase Inhibitors cell_culture->cell_lysis protein_quant Protein Quantification (e.g., BCA Assay) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to PVDF/Nitrocellulose Membrane sds_page->transfer blocking Blocking (e.g., BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (anti-pSTAT5, anti-STAT5) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

Caption: Experimental Workflow for Western Blot Analysis of STAT5 Phosphorylation.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate validation of compound effects on the STAT5 signaling pathway.

Western Blot for STAT5 Phosphorylation

This protocol is designed to detect changes in the phosphorylation status of STAT5 in response to treatment with this compound or other modulators.

a. Cell Culture and Treatment:

  • Culture cells (e.g., Ba/F3, primary T cells) in appropriate media and conditions.

  • Seed cells at a desired density and allow them to adhere or stabilize.

  • Treat cells with various concentrations of this compound, a STAT5 inhibitor (e.g., Pimozide), or a STAT5 activator (e.g., Butyzamide) for a specified duration (e.g., 22 hours for this compound). Include a vehicle-treated control group.

b. Cell Lysis:

  • After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail to preserve the phosphorylation state of proteins.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein extract.

c. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

d. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

e. Immunoblotting:

  • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (p-STAT5, Tyr694/699) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against total STAT5 and a loading control (e.g., β-actin or GAPDH).

f. Detection and Analysis:

  • Detect the signal using an enhanced chemiluminescence (ECL) detection reagent and visualize using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software. Normalize the p-STAT5 signal to the total STAT5 and/or loading control signal.

Flow Cytometry for STAT5 Phosphorylation

This method allows for the quantitative analysis of STAT5 phosphorylation at the single-cell level.

a. Cell Stimulation:

  • Culture and treat cells with this compound or other compounds as described in the Western Blot protocol. For activators, a shorter stimulation time (e.g., 15-30 minutes) may be sufficient.

b. Fixation and Permeabilization:

  • Fix the cells with a fixation buffer (e.g., 1.5% paraformaldehyde) for 10 minutes at room temperature.

  • Permeabilize the cells with a permeabilization buffer (e.g., ice-cold methanol) for 30 minutes on ice.

c. Staining:

  • Wash the cells with staining buffer (e.g., PBS with 2% FBS).

  • Stain the cells with a fluorescently-labeled antibody against p-STAT5 (e.g., Alexa Fluor 647 anti-STAT5 (pY694)) for 30-60 minutes at room temperature, protected from light.

  • (Optional) Co-stain with antibodies against cell surface markers to identify specific cell populations.

  • Wash the cells twice with staining buffer.

d. Data Acquisition and Analysis:

  • Resuspend the cells in staining buffer.

  • Acquire data on a flow cytometer.

  • Analyze the data using flow cytometry analysis software. Gate on the cell population of interest and quantify the median fluorescence intensity (MFI) of the p-STAT5 signal.

STAT5 Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT5.

a. Cell Line and Transfection:

  • Use a cell line that has been stably or transiently transfected with a STAT5 luciferase reporter construct. This construct contains a promoter with STAT5 response elements (GAS motifs) upstream of a luciferase gene.

  • If using transient transfection, co-transfect with a control vector (e.g., Renilla luciferase) for normalization of transfection efficiency.

b. Cell Treatment:

  • Plate the transfected cells in a multi-well plate.

  • Treat the cells with this compound or other modulators for a sufficient duration to allow for changes in gene expression (e.g., 6-24 hours).

c. Luciferase Assay:

  • Lyse the cells and measure the firefly luciferase activity using a luciferase assay system and a luminometer.

  • If a control vector was used, measure the Renilla luciferase activity as well.

d. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity (for transient transfections) or to cell viability (e.g., using a CellTiter-Glo assay).

  • Express the results as fold change in luciferase activity compared to the vehicle-treated control.

Conclusion

This compound presents a novel, indirect mechanism for activating STAT5 signaling by inhibiting CDK8/19. This guide provides a framework for objectively evaluating its efficacy in comparison to other known STAT5 modulators. The provided quantitative data, though compiled from different sources, offers a valuable starting point for comparison. Researchers are encouraged to utilize the detailed experimental protocols to conduct direct comparative studies to further elucidate the relative potency and efficacy of these compounds in their specific research contexts. The visualization of the STAT5 pathway and experimental workflows aims to facilitate a deeper understanding of the underlying biological processes and experimental designs.

References

Comparative Analysis of Gene Expression in T Cells: AS2863619 vs. TGF-β Treatment

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two distinct methodologies for inducing a regulatory T cell (Treg) phenotype in conventional T cells (Tconv): treatment with the novel CDK8/19 inhibitor, AS2863619, and the well-established cytokine, Transforming Growth Factor-beta (TGF-β). The objective is to present a clear comparison of their effects on T cell gene expression, supported by available experimental data and detailed protocols to aid in experimental design and drug development.

Introduction

Regulatory T cells are crucial for maintaining immune homeostasis and preventing autoimmunity. The ability to induce a Treg phenotype in conventional T cells holds significant therapeutic potential for various autoimmune and inflammatory diseases. This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19.[1][2] Inhibition of these kinases by this compound leads to the induction of the master Treg transcription factor, Forkhead box P3 (Foxp3), in both naive and effector/memory T cells.[1][2] This induction is dependent on IL-2 and T-cell receptor (TCR) stimulation but, notably, is independent of TGF-β signaling.[2]

In contrast, TGF-β has long been recognized as a key cytokine in the differentiation of peripherally-induced Tregs (iTregs) from naive T cells. TGF-β signaling, in conjunction with TCR and IL-2 signaling, directly promotes Foxp3 expression. This guide will compare the gene expression profiles induced by these two distinct mechanisms, highlighting both the similarities and differences in the resulting Treg-like cells.

Comparative Gene Expression Analysis

While a direct head-to-head transcriptomic comparison from a single study is not yet publicly available, a comparative summary of key Treg signature gene expression can be compiled from existing research on this compound, other CDK8/19 inhibitors with similar mechanisms, and TGF-β-induced Tregs.

GeneProtein FunctionThis compound / CDK8/19 Inhibitor TreatmentTGF-β Treatment
Foxp3 Master transcription factor for Treg development and function.Upregulated [1][2]Upregulated
Il2ra (CD25) Alpha chain of the high-affinity IL-2 receptor, crucial for Treg survival and function.Upregulated Upregulated
Ctla4 Co-inhibitory receptor involved in suppressing T cell activation.Upregulated Upregulated
Tnfrsf18 (GITR) Co-stimulatory receptor involved in Treg function and homeostasis.Upregulated Upregulated
Foxo1 Transcription factor involved in Treg function and trafficking.Upregulated [2]Generally expressed in Tregs
Ccr4 Chemokine receptor involved in Treg trafficking to inflammatory sites.Upregulated [2]Expressed in Tregs
Icos Co-stimulatory molecule important for Treg function and stability.Upregulated [2]Expressed in Tregs

Note: "Upregulated" indicates a consistent finding of increased gene expression upon treatment. "Generally expressed in Tregs" indicates that while the gene is a known marker for Tregs, specific upregulation data in the context of TGF-β induction was not as prominently highlighted in the reviewed literature in a comparative context.

Signaling Pathways and Mechanisms of Action

The induction of a Treg phenotype by this compound and TGF-β occurs through distinct signaling pathways, which are visualized below.

AS2863619_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR CDK8_19 CDK8/19 TCR->CDK8_19 activates IL2R IL-2R STAT5 STAT5 IL2R->STAT5 activates CDK8_19->STAT5 inhibits (Serine phosphorylation) Foxp3 Foxp3 Gene STAT5->Foxp3 activates (Tyrosine phosphorylation) This compound This compound This compound->CDK8_19 inhibits Treg_Genes Treg Signature Genes Foxp3->Treg_Genes induces transcription

Figure 1: this compound Signaling Pathway in T Cells.

TGFbeta_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFbR TGF-β Receptor SMAD2_3 SMAD2/3 TGFbR->SMAD2_3 phosphorylates TGFb TGF-β TGFb->TGFbR binds SMAD4 SMAD4 SMAD2_3->SMAD4 binds SMAD_complex SMAD2/3-SMAD4 Complex Foxp3 Foxp3 Gene SMAD_complex->Foxp3 activates transcription Treg_Genes Treg Signature Genes Foxp3->Treg_Genes induces transcription

Figure 2: TGF-β Signaling Pathway for Treg Induction.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the in vitro induction of Tregs using this compound and TGF-β.

Protocol 1: In Vitro Induction of Tregs with this compound

This protocol is based on the methodologies described for CDK8/19 inhibitors.

1. T Cell Isolation and Culture:

  • Isolate CD4+ T cells from peripheral blood mononuclear cells (PBMCs) of healthy donors using magnetic-activated cell sorting (MACS).

  • Culture the isolated T cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 50 µM 2-mercaptoethanol.

2. T Cell Activation and Treatment:

  • Activate the CD4+ T cells with plate-bound anti-CD3 (e.g., 5 µg/mL) and soluble anti-CD28 (e.g., 2 µg/mL) antibodies.

  • Concurrently, treat the cells with this compound at a final concentration of 1 µM. A vehicle control (e.g., DMSO) should be run in parallel.

  • Culture the cells in the presence of recombinant human IL-2 (e.g., 100 U/mL).

3. Incubation and Analysis:

  • Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.

  • After incubation, harvest the cells for downstream analysis. For gene expression analysis, lyse the cells and extract total RNA using a suitable kit. For flow cytometry, stain for surface markers (e.g., CD4, CD25) and intracellular Foxp3.

Protocol 2: In Vitro Induction of Tregs with TGF-β

This is a standard protocol for the generation of iTregs.

1. T Cell Isolation and Culture:

  • Isolate naive CD4+ T cells (CD4+CD45RA+) from PBMCs using MACS.

  • Culture the cells in complete RPMI-1640 medium as described in Protocol 1.

2. T Cell Activation and Treatment:

  • Activate the naive CD4+ T cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies.

  • Add recombinant human TGF-β1 to the culture at a final concentration of 5-10 ng/mL.

  • Culture the cells in the presence of recombinant human IL-2 (e.g., 100 U/mL).

3. Incubation and Analysis:

  • Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.

  • Harvest the cells for RNA extraction or flow cytometric analysis of Treg markers as described in Protocol 1.

Experimental Workflow

The general workflow for a comparative gene expression analysis is outlined below.

Experimental_Workflow T_Cell_Isolation Isolate Naive CD4+ T Cells Activation TCR Activation (anti-CD3/CD28) + IL-2 T_Cell_Isolation->Activation Treatment_AS Treat with this compound Activation->Treatment_AS Treatment_TGF Treat with TGF-β Activation->Treatment_TGF Control Vehicle Control Activation->Control Incubation Incubate for 3-5 Days Treatment_AS->Incubation Treatment_TGF->Incubation Control->Incubation Harvesting Harvest Cells Incubation->Harvesting RNA_Extraction RNA Extraction Harvesting->RNA_Extraction RNA_Seq RNA Sequencing RNA_Extraction->RNA_Seq Data_Analysis Bioinformatic Analysis (Differential Gene Expression) RNA_Seq->Data_Analysis

Figure 3: General Experimental Workflow.

Conclusion

Both this compound and TGF-β are effective inducers of a Treg-like phenotype in T cells, characterized by the upregulation of Foxp3 and other key regulatory genes. However, they achieve this through distinct signaling pathways. This compound's mechanism, independent of the often pleiotropic TGF-β pathway, presents an attractive alternative for therapeutic development. A comprehensive, direct comparative transcriptomic analysis would be highly valuable to further elucidate the nuances of the gene expression profiles induced by these two agents and to better understand the functional similarities and differences of the resulting Treg populations. The protocols and data presented in this guide provide a foundational framework for researchers to pursue such investigations.

References

Assessing the Stability of Foxp3 Expression Induced by AS2863619: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in immunology and drug development, the stable expression of the transcription factor Forkhead box P3 (Foxp3) is a critical determinant of regulatory T cell (Treg) lineage and function. Tregs are essential for maintaining immune homeostasis and preventing autoimmunity. While various methods exist to induce Foxp3 expression in vitro and in vivo, the stability of this expression, particularly in inflammatory environments, remains a significant challenge.

This guide provides an objective comparison of AS2863619, a novel small molecule inducer of Foxp3, with other established alternatives. We present supporting experimental data, detailed protocols, and pathway visualizations to assist researchers in making informed decisions for their therapeutic and investigational strategies.

Mechanism of Action: this compound

This compound is a potent, orally active inhibitor of cyclin-dependent kinase 8 (CDK8) and its paralog, CDK19.[1][2] It uniquely promotes the conversion of conventional T cells (Tconv), including naïve, effector, and memory T cells, into Foxp3+ Tregs.[3][4] This induction is dependent on Interleukin-2 (IL-2) and T-cell receptor (TCR) stimulation but is notably independent of Transforming Growth Factor-beta (TGF-β), a common but often problematic factor for inducing stable Tregs.[1][4]

The core mechanism involves the modulation of the Signal Transducer and Activator of Transcription 5 (STAT5) signaling pathway. Under normal conditions, CDK8/19 can inactivate STAT5 by phosphorylating it on a serine residue, which represses Foxp3 expression.[3] this compound inhibits this negative regulation. By blocking CDK8/19, this compound promotes the phosphorylation of STAT5 on a C-terminal tyrosine residue, maintaining its active state.[1][3] This active p-STAT5 then binds to key regulatory regions within the Foxp3 locus, primarily the conserved noncoding sequence (CNS) 0, to drive robust and stable Foxp3 expression.[3]

AS2863619_Pathway cluster_0 Standard T-Cell Activation cluster_1 With this compound TCR TCR Signaling CDK8_19 CDK8 / CDK19 TCR->CDK8_19 Induces STAT5_active_tyr STAT5 (Tyr-P) Active CDK8_19->STAT5_active_tyr Phosphorylates (Ser) Inhibits STAT5_inactive STAT5 (Ser-P) Inactive Foxp3_repressed Foxp3 Repression STAT5_inactive->Foxp3_repressed Leads to IL2R IL-2R Signaling IL2R->STAT5_active_tyr Induces STAT5_active_tyr->STAT5_inactive STAT5_active_stable STAT5 (Tyr-P) Active & Stable This compound This compound CDK8_19_inhibited CDK8 / CDK19 This compound->CDK8_19_inhibited Inhibits Foxp3_induced Foxp3 Expression STAT5_active_stable->Foxp3_induced Binds to Foxp3 locus (CNS0)

Caption: this compound signaling pathway for Foxp3 induction.

Comparison of Foxp3 Induction Methods

This compound presents several advantages over traditional methods for generating Tregs, particularly concerning the stability of Foxp3 expression. Below is a comparative summary.

FeatureThis compoundTGF-β + IL-2All-Trans Retinoic Acid (ATRA)
Target Cell Population Naïve, Effector, Memory CD4+ & CD8+ T cells[3][4]Primarily Naïve T cells[4]Enhances TGF-β induction in Naïve T cells
TGF-β Dependency Independent[3][4]Dependent[4]Dependent (used as an adjuvant)[5]
Stability In Vitro Induced Tregs show characteristics similar to TGF-β-induced Tregs.[3]Prone to instability, especially upon restimulation.Can modestly increase initial Foxp3 induction but does not prevent subsequent loss of expression.[5]
Stability In Vivo Induces stable Treg-specific DNA demethylation at the Foxp3 locus, leading to functionally stable Tregs.[3][4]Induced Tregs often lose Foxp3 expression, particularly in inflammatory settings, and can convert to pathogenic effector cells.Does not prevent phenotypic reversion after adoptive transfer.[5]
Effect of Inflammation Foxp3 induction is not negatively affected by inflammatory cytokines like IL-12 and IL-6.[3][4]Induction is significantly hindered by pro-inflammatory cytokines.[4]Efficacy is limited in inflammatory contexts.
Key Mechanism CDK8/19 inhibition leading to sustained STAT5 activation.[3][4]Activation of Smad signaling pathways.Nuclear hormone receptor signaling.

Quantitative Data Summary

The following table summarizes key quantitative findings from studies on this compound and its effect on relevant signaling molecules.

ParameterTreatment / ConditionResultReference
CDK8 IC₅₀ This compound0.61 nM[1][2]
CDK19 IC₅₀ This compound4.28 nM[1][2]
STAT5 Serine Phosphorylation This compound (1 µM, 22 hrs) in mouse CD4+ T cellsReduced to ~40% of control[1]
STAT5 Tyrosine Phosphorylation This compound (1 µM, 22 hrs) in mouse CD4+ T cellsIncreased to ~160% of control[1]
In Vivo Foxp3 Induction Oral administration of this compound (30mg/kg) in DO11.10 miceSpecifically generates antigen-specific (KJ 1.26+) Foxp3+ T cells.[1]

Experimental Protocols for Assessing Foxp3 Stability

Assessing the stability of induced Foxp3 expression is crucial. The two most common methodologies are in vitro restimulation assays and in vivo adoptive transfer models.

In Vitro Foxp3 Stability Assay

This assay tests the ability of induced Tregs (iTregs) to maintain Foxp3 expression after the removal of the inducing stimuli and subsequent re-activation.

Methodology:

  • iTreg Generation: Isolate naïve CD4+ T cells from mice (e.g., Foxp3-IRES-eGFP reporter mice).

  • Culture the cells for 3-6 days with anti-CD3/CD28 antibodies, IL-2, and the inducing agent (e.g., this compound, TGF-β, or a combination).

  • Cell Sorting: After the induction phase, sort the Foxp3-eGFP+ population using fluorescence-activated cell sorting (FACS) to achieve a pure iTreg population.

  • Restimulation: Re-culture the sorted Foxp3-eGFP+ iTregs with anti-CD3/CD28 antibodies and IL-2, but without the initial inducing agent.

  • Monitoring: Analyze the percentage of Foxp3-eGFP+ cells by flow cytometry daily for 4-5 days. A stable population will show minimal loss of GFP expression.

In_Vitro_Workflow cluster_workflow In Vitro Stability Workflow start Isolate Naive CD4+ T Cells induce Induce Foxp3 Expression (e.g., with this compound) 3-6 Days start->induce sort Sort Foxp3+ Cells (FACS) induce->sort restimulate Restimulate with anti-CD3/CD28 + IL-2 (No Inducer) sort->restimulate monitor Monitor Foxp3 Expression (Flow Cytometry) Daily for 4-5 Days restimulate->monitor end Assess Stability monitor->end

Caption: Workflow for the in vitro Foxp3 stability assay.
In Vivo Adoptive Transfer Assay

This model provides a more stringent and physiologically relevant assessment of iTreg stability in a lymphopenic environment, which can promote instability.

Methodology:

  • iTreg Generation: Generate and sort Foxp3+ iTregs as described in the in vitro protocol. These cells should carry a specific congenic marker (e.g., CD45.2+).

  • Co-transfer: Adoptively transfer the sorted iTregs along with a population of congenically marked (e.g., CD45.1+) naïve T cells into a lymphopenic recipient mouse (e.g., a Rag-deficient mouse). The naïve T cells serve as a control and can create a competitive, potentially inflammatory environment.

  • Analysis: After 5-6 weeks, harvest splenocytes and lymph node cells from the recipient mice.

  • Use flow cytometry to identify the transferred populations based on their congenic markers (CD45.1 and CD45.2).

  • Determine the percentage of cells in the iTreg-derived (CD45.2+) population that have maintained Foxp3 expression. A loss of Foxp3 indicates instability.

In_Vivo_Workflow cluster_workflow In Vivo Stability Workflow start Generate & Sort CD45.2+ Foxp3+ iTregs mix Mix with CD45.1+ Naive T Cells start->mix transfer Adoptively Transfer into Rag-/- Mouse mix->transfer wait Incubate 5-6 Weeks transfer->wait harvest Harvest Spleen & Lymph Nodes wait->harvest analyze Analyze Foxp3 Expression in CD45.2+ Population (Flow Cytometry) harvest->analyze end Determine In Vivo Stability analyze->end

Caption: Workflow for the in vivo adoptive transfer stability assay.

Conclusion

The stability of Foxp3 expression is paramount for the therapeutic application of regulatory T cells. The available evidence indicates that this compound, through its novel mechanism of CDK8/19 inhibition, can induce a functionally stable Foxp3+ Treg phenotype, particularly in vivo.[3][4] Unlike conventional methods that rely on TGF-β, this compound is effective on a broader range of T cell subsets and is resistant to the destabilizing effects of inflammatory cytokines.[3][4] These properties make this compound a highly promising compound for further investigation in the treatment of autoimmune and inflammatory diseases. The experimental protocols detailed herein provide a robust framework for researchers to validate and compare the stability of iTregs generated through various methods.

References

AS2863619 vs. Rapamycin: A Comparative Guide to Regulatory T Cell Expansion

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between AS2863619 and rapamycin for the generation and expansion of regulatory T cells (Tregs) hinges on the fundamental difference in their mechanisms of action. While rapamycin selectively expands the existing Treg population, this compound, a novel CDK8/19 inhibitor, actively converts conventional T cells (Tconv) into functional Foxp3+ Tregs. This guide provides a comprehensive comparison of their efficacy, supported by available experimental data and detailed protocols.

Mechanism of Action: A Tale of Two Pathways

This compound operates by inhibiting cyclin-dependent kinases 8 and 19 (CDK8/19). This inhibition leads to the sustained activation of STAT5, a key transcription factor that binds to the Foxp3 gene locus, thereby inducing its expression and promoting the differentiation of both naïve and memory T cells into Tregs.[1] A significant advantage of this mechanism is its independence from TGF-β, a cytokine that can have pleiotropic effects, and its efficacy even in the presence of pro-inflammatory cytokines such as IL-12 and IL-6.[1]

Rapamycin, an mTOR inhibitor, leverages the differential metabolic requirements of Tregs and conventional T cells. By blocking the PI3K/Akt/mTOR pathway, which is critical for the proliferation of Tconv, rapamycin creates a selective advantage for Tregs, which are less dependent on this pathway for their expansion.[2] This leads to a significant enrichment and expansion of the pre-existing Treg population.

Signaling Pathways and Experimental Workflow

The distinct mechanisms of this compound and rapamycin are reflected in their respective signaling pathways and the workflows for their use in generating Treg populations.

AS2863619_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR CDK8_19 CDK8/19 TCR->CDK8_19 activates IL2R IL-2R STAT5 STAT5 IL2R->STAT5 activates (Tyr phosphorylation) CDK8_19->STAT5 inhibits (Ser phosphorylation) This compound This compound This compound->CDK8_19 inhibits pSTAT5 pSTAT5 (Active) STAT5->pSTAT5 Foxp3_locus Foxp3 gene locus pSTAT5->Foxp3_locus binds and activates Treg_genes Treg signature genes (e.g., IL2RA, CTLA4) Foxp3_locus->Treg_genes induces expression Rapamycin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL2R IL-2R PI3K PI3K IL2R->PI3K STAT5 STAT5 IL2R->STAT5 activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Tconv_proliferation Tconv Proliferation & Survival mTOR->Tconv_proliferation promotes Rapamycin Rapamycin Rapamycin->mTOR inhibits pSTAT5 pSTAT5 (Active) STAT5->pSTAT5 Treg_genes Treg Proliferation & Survival Genes pSTAT5->Treg_genes activates Experimental_Workflow cluster_this compound This compound: Tconv to Treg Conversion cluster_Rapamycin Rapamycin: Selective Treg Expansion start_A Start with CD4+ Tconv cells treat_A Culture with anti-CD3/CD28, IL-2, and this compound start_A->treat_A result_A Generated population of Foxp3+ Tregs treat_A->result_A start_R Start with purified CD4+CD25+ Tregs treat_R Culture with anti-CD3/CD28, IL-2, and Rapamycin start_R->treat_R result_R Expanded population of Foxp3+ Tregs treat_R->result_R

References

Comparative Guide to the Cross-Reactivity and Selectivity of AS2863619 and Other CDK8/19 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the cyclin-dependent kinase 8/19 (CDK8/19) inhibitor AS2863619 with other notable alternatives in the field. The information is tailored for researchers, scientists, and drug development professionals, offering objective data on performance, experimental backing, and insights into the underlying signaling pathways.

Introduction to this compound

This compound is a potent and selective dual inhibitor of CDK8 and its close homolog CDK19. It has garnered significant interest for its ability to induce the expression of the transcription factor Foxp3, a key regulator of regulatory T cells (Tregs), in a transforming growth factor-beta (TGF-β) independent manner. This unique characteristic positions this compound as a valuable tool for studying Treg biology and a potential therapeutic agent for autoimmune diseases.

Quantitative Performance Comparison

The following tables summarize the in vitro potency of this compound and a selection of alternative CDK8/19 inhibitors.

Table 1: In Vitro Potency Against CDK8 and CDK19

CompoundCDK8 IC50 (nM)CDK19 IC50 (nM)CDK8 Kd (nM)CDK19 Kd (nM)
This compound 0.614.28--
Senexin A 280-830310
Senexin B --14080
Senexin C --1.42.9
BI-1347 1.1---
CCT251921 2.3---
MSC2530818 2.6-44

Note: IC50 and Kd values are sourced from various publications and may have been determined using different assay formats. Direct comparison should be made with caution.

Cross-Reactivity and Selectivity Profiles

A critical aspect of any kinase inhibitor is its selectivity profile across the human kinome. A highly selective compound minimizes off-target effects, leading to a better safety profile and more precise biological outcomes.

Table 2: Kinase Selectivity Profile of Selected CDK8/19 Inhibitors

CompoundNumber of Kinases ScreenedPrimary Off-Targets (>50% inhibition at 1 µM)
Senexin C 468HASPIN, MAP4K2, MYO3B (>35% inhibition at 2 µM)[1]
BI-1347 369-
CCT251921 279Minimal activity against other kinases[2]
MSC2530818 264GSK3α (IC50 = 691 nM)[3]

This data indicates that compounds like BI-1347 and CCT251921 exhibit high selectivity for CDK8/19. Senexin C also demonstrates a high degree of selectivity, with only a few off-target kinases identified at a relatively high concentration.[1] The off-target profile of MSC2530818 includes GSK3α.[3]

Signaling Pathways and Mechanism of Action

The primary mechanism of action for this compound and other CDK8/19 inhibitors involves the modulation of key signaling pathways that control gene transcription.

This compound and the STAT5-Foxp3 Axis

This compound induces Foxp3 expression through a unique mechanism that is independent of the canonical TGF-β signaling pathway, which is the conventional route for inducing peripheral Tregs. Instead, inhibition of CDK8/19 by this compound leads to enhanced phosphorylation and activation of Signal Transducer and Activator of Transcription 5 (STAT5). Activated STAT5 then directly promotes the transcription of the Foxp3 gene, leading to the differentiation of conventional T cells into Tregs.

dot

AS2863619_Pathway IL2R IL-2R STAT5 STAT5 IL2R->STAT5 Activates TCR TCR CDK8_19 CDK8/19 TCR->CDK8_19 Activates This compound This compound This compound->CDK8_19 Inhibits CDK8_19->STAT5 Inhibits Phosphorylation pSTAT5 pSTAT5 STAT5->pSTAT5 Phosphorylation Foxp3_gene Foxp3 Gene pSTAT5->Foxp3_gene Promotes Transcription Foxp3_protein Foxp3 Protein Foxp3_gene->Foxp3_protein

Caption: this compound signaling pathway for Foxp3 induction.

Alternative CDK8/19 Inhibitors and TGF-β/STAT1 Signaling

In contrast to the TGF-β-independent mechanism of this compound, other CDK8/19 inhibitors, such as CCT251921 and Senexin A, have been shown to promote Treg differentiation by sensitizing T cells to TGF-β signaling.[4][5] This is achieved, in part, by attenuating the inhibitory effects of IFN-γ-STAT1 signaling on TGF-β-induced Smad2/3 phosphorylation.[4][5] CDK8 can phosphorylate STAT1 at Ser727 in response to IFN-γ, and inhibition of CDK8/19 can reduce this phosphorylation, thereby enhancing the pro-Treg effects of TGF-β.[4][5]

dot

Alternative_Inhibitor_Pathway TGFBR TGF-βR Smad2_3 Smad2/3 TGFBR->Smad2_3 Activates IFNGR IFN-γR STAT1 STAT1 IFNGR->STAT1 Activates Alt_Inhibitor Alternative CDK8/19 Inhibitor CDK8_19 CDK8/19 Alt_Inhibitor->CDK8_19 Inhibits CDK8_19->STAT1 Phosphorylates (Ser727) pSTAT1 pSTAT1 (Ser727) STAT1->pSTAT1 Phosphorylation pSTAT1->Smad2_3 Inhibits Phosphorylation pSmad2_3 pSmad2/3 Smad2_3->pSmad2_3 Phosphorylation Foxp3_gene Foxp3 Gene pSmad2_3->Foxp3_gene Promotes Transcription

Caption: Alternative CDK8/19 inhibitor signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols relevant to the characterization of CDK8/19 inhibitors.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)

This assay is commonly used to determine the potency of inhibitors against purified kinases.

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - Kinase (e.g., CDK8/CycC) - Fluorescently labeled substrate - ATP - Test compound dilutions start->prep_reagents mix_components Mix Kinase, Substrate, and Test Compound in assay plate prep_reagents->mix_components initiate_reaction Initiate Reaction by adding ATP mix_components->initiate_reaction incubate Incubate at Room Temperature initiate_reaction->incubate stop_reaction Stop Reaction with EDTA incubate->stop_reaction add_detection Add Detection Reagent (e.g., terbium-labeled antibody) stop_reaction->add_detection read_plate Read Plate on a TR-FRET compatible reader add_detection->read_plate analyze_data Analyze Data to determine IC50 values read_plate->analyze_data end End analyze_data->end

Caption: Workflow for Foxp3 induction analysis by flow cytometry.

Detailed Steps:

  • Cell Isolation and Culture: Isolate primary CD4+ T cells from a relevant source (e.g., human peripheral blood mononuclear cells or mouse splenocytes). Culture the cells in appropriate media supplemented with T cell activators (e.g., anti-CD3/CD28 beads) and IL-2.

  • Compound Treatment: Add the test compound at a range of concentrations to the cell cultures.

  • Incubation: Incubate the cells for a period of 3 to 5 days to allow for T cell activation and differentiation.

  • Staining:

    • Harvest the cells and wash them.

    • Perform surface staining with fluorescently labeled antibodies against cell surface markers like CD4 and CD25.

    • Fix and permeabilize the cells using a commercially available Foxp3 staining buffer set.

    • Perform intracellular staining with a fluorescently labeled anti-Foxp3 antibody. [6][7][8]5. Flow Cytometry: Acquire data on a flow cytometer.

  • Data Analysis: Analyze the flow cytometry data to quantify the percentage of CD4+ cells that are expressing Foxp3.

Conclusion

This compound is a potent and selective CDK8/19 inhibitor with a unique TGF-β-independent mechanism for inducing Foxp3 expression in T cells, primarily through the enhancement of STAT5 signaling. This distinguishes it from other CDK8/19 inhibitors that appear to function by sensitizing T cells to TGF-β. The high selectivity of compounds like BI-1347 and CCT251921 makes them valuable tools for studying the specific roles of CDK8 and CDK19. The choice of inhibitor will depend on the specific research question, with this compound being particularly suited for investigating non-canonical pathways of Treg induction. Further head-to-head kinome-wide selectivity profiling of this compound will be crucial for a more complete comparative assessment.

References

A Comparative Analysis of the In Vivo Efficacy of AS2863619 and Other Immunomodulators in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the in vivo performance of the novel CDK8/19 inhibitor, AS2863619, reveals its potential as a potent immunomodulator, particularly in the induction of regulatory T cells (Tregs). This guide provides a comprehensive comparison with other established immunomodulators, supported by experimental data, to inform researchers, scientists, and drug development professionals.

This publication outlines the in vivo efficacy of this compound, a selective inhibitor of cyclin-dependent kinases 8 and 19 (CDK8/19), in comparison to other immunomodulatory agents, including another CDK8/19 inhibitor (CCT251921), a mTOR inhibitor (rapamycin), and a corticosteroid (prednisolone). The data presented is collated from various preclinical studies, providing a framework for understanding the relative strengths and mechanisms of these compounds in modulating immune responses.

Mechanism of Action: A Shared Path to Immune Regulation

This compound exerts its immunomodulatory effects primarily through the induction of Forkhead box P3 (Foxp3)+ regulatory T cells (Tregs), a critical population of immune cells that maintain self-tolerance and suppress excessive immune responses.[1] Mechanistically, this compound inhibits CDK8 and CDK19, leading to the activation of STAT5.[1] Activated STAT5 then promotes the expression of Foxp3, driving the differentiation of conventional T cells into Tregs.[1] This process is dependent on IL-2 and T-cell receptor (TCR) stimulation but, notably, is independent of TGF-β, a cytokine often required for Treg induction.

The comparators included in this analysis also modulate Treg populations, albeit through different signaling pathways. CCT251921, as a fellow CDK8/19 inhibitor, is expected to share a similar mechanism of action. Rapamycin, a well-established immunosuppressant, promotes Treg expansion and function by inhibiting the mammalian target of rapamycin (mTOR) pathway. Prednisolone, a synthetic glucocorticoid, influences Treg biology through the glucocorticoid receptor signaling pathway.

In Vivo Efficacy: A Head-to-Head Look in Autoimmune Models

To provide a comparative perspective, this guide summarizes the in vivo efficacy of this compound and the selected immunomodulators in relevant preclinical models of autoimmune and inflammatory diseases.

This compound in a Model of Contact Hypersensitivity

In a 2,4-dinitrofluorobenzene (DNFB)-induced contact hypersensitivity mouse model, a surrogate for allergic contact dermatitis, oral administration of this compound demonstrated significant efficacy in suppressing the inflammatory response.

Efficacy ParameterVehicle ControlThis compound (30 mg/kg, daily)Reference
Change in Ear Thickness (μm) ~150~50Akamatsu M, et al. Sci Immunol. 2019
IFN-γ+ CD8+ T cells (%) ~25~10Akamatsu M, et al. Sci Immunol. 2019
KLRG1+ Foxp3+ Tregs (%) BaselineIncreasedAkamatsu M, et al. Sci Immunol. 2019
Comparator Immunomodulators in an Experimental Autoimmune Encephalomyelitis (EAE) Model

Experimental Autoimmune Encephalomyelitis (EAE) is a widely used mouse model for multiple sclerosis. The following table summarizes the reported efficacy of CCT251921, rapamycin, and prednisolone in this model.

ImmunomodulatorDosing RegimenPeak Clinical Score (vs. Vehicle)Treg Population Change (vs. Vehicle)Reference
CCT251921 10 mg/kg, dailyReducedIncreased in CNSZhang et al. Front Immunol. 2019
Rapamycin 1 mg/kg, dailySignificantly ReducedIncreasedHou et al. Neurochem Res. 2017[2]
Prednisolone 10 mg/kg, dailySignificantly ReducedProportion of Tregs decreased, but prednisone had a rescue effect on Treg gene expressionKe et al. Front Immunol. 2021[3]

Experimental Protocols

DNFB-Induced Contact Hypersensitivity Model (for this compound)
  • Sensitization: On day 0, the shaved abdomen of BALB/c mice is painted with 25 μL of 0.5% DNFB dissolved in a 4:1 acetone:olive oil mixture.

  • Challenge: On day 5, the dorsal side of one ear is challenged with 20 μL of 0.2% DNFB.

  • Treatment: this compound (30 mg/kg) or vehicle is administered orally once daily from day 0 to day 13.

  • Efficacy Evaluation: Ear swelling is measured 24 hours after the challenge. Infiltration of immune cells and cytokine production in the ear and draining lymph nodes are analyzed by flow cytometry.

Experimental Autoimmune Encephalomyelitis (EAE) Model (for Comparators)
  • Induction: C57BL/6 mice are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide (MOG35-55) in Complete Freund's Adjuvant (CFA). Pertussis toxin is administered intraperitoneally on days 0 and 2 post-immunization.

  • Treatment:

    • CCT251921: 10 mg/kg administered intraperitoneally daily from the day of immunization.

    • Rapamycin: 1 mg/kg administered intraperitoneally daily from the day of immunization.[2]

    • Prednisolone: 10 mg/kg administered orally daily for 2 weeks after immunization.[3]

  • Efficacy Evaluation: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5. At the end of the study, spinal cords and spleens are harvested for histological analysis and flow cytometry to assess immune cell infiltration and Treg populations.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and processes described, the following diagrams have been generated using Graphviz.

AS2863619_Pathway This compound Signaling Pathway This compound This compound CDK8_19 CDK8/19 This compound->CDK8_19 inhibits STAT5 STAT5 CDK8_19->STAT5 phosphorylates Ser pSTAT5_Ser pSTAT5 (Ser) STAT5->pSTAT5_Ser pSTAT5_Tyr pSTAT5 (Tyr) STAT5->pSTAT5_Tyr Foxp3 Foxp3 Gene Expression pSTAT5_Ser->Foxp3 inhibits pSTAT5_Tyr->Foxp3 activates Treg Treg Differentiation Foxp3->Treg IL2_TCR IL-2 / TCR Stimulation IL2_TCR->STAT5 phosphorylates Tyr

Caption: this compound inhibits CDK8/19, promoting STAT5 Tyr phosphorylation and Foxp3 expression.

Comparator_Pathways Comparator Signaling Pathways cluster_rapamycin Rapamycin Pathway cluster_prednisolone Prednisolone Pathway Rapamycin Rapamycin mTOR mTOR Rapamycin->mTOR inhibits Treg_Rapa Treg Expansion & Function mTOR->Treg_Rapa promotes Prednisolone Prednisolone GR Glucocorticoid Receptor (GR) Prednisolone->GR activates GRE Glucocorticoid Response Elements GR->GRE binds Treg_Pred Treg Regulation GRE->Treg_Pred modulates

Caption: Rapamycin inhibits mTOR, while Prednisolone acts via the Glucocorticoid Receptor.

Experimental_Workflow In Vivo Efficacy Experimental Workflow cluster_dnfb DNFB Model (this compound) cluster_eae EAE Model (Comparators) Sensitization_DNFB Day 0: Sensitization (DNFB) Treatment_DNFB Days 0-13: This compound/Vehicle (Oral) Challenge_DNFB Day 5: Challenge (DNFB) Sensitization_DNFB->Challenge_DNFB Evaluation_DNFB Day 6: Efficacy Evaluation Challenge_DNFB->Evaluation_DNFB Induction_EAE Day 0: Induction (MOG/CFA) Treatment_EAE Daily Treatment (CCT251921, Rapa, Pred) Monitoring_EAE Daily: Clinical Scoring Induction_EAE->Monitoring_EAE Evaluation_EAE Endpoint: Histology & FACS Monitoring_EAE->Evaluation_EAE

Caption: Workflow for DNFB-induced contact hypersensitivity and EAE in vivo models.

Conclusion

This compound demonstrates potent in vivo efficacy in a model of allergic contact dermatitis, consistent with its mechanism of inducing Treg cells. While direct comparative studies are limited, the available data suggests that this compound and other CDK8/19 inhibitors represent a promising class of immunomodulators. Their efficacy appears comparable to established agents like rapamycin and prednisolone in relevant autoimmune models, though they operate through a distinct signaling pathway. Further head-to-head studies are warranted to fully elucidate the comparative therapeutic potential of these different classes of immunomodulators.

References

Safety Operating Guide

Personal protective equipment for handling AS2863619

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for AS2863619

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The minimum required PPE for handling this and other potent research chemicals includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[1][2]

Table 1: Recommended Personal Protective Equipment for Handling this compound

Protection Type Equipment Specification and Use
Body Protection Lab CoatA standard cotton or poly-cotton lab coat is sufficient for general handling. For tasks with a higher risk of splashes, a fluid-resistant coat should be considered.[3]
Hand Protection Disposable Nitrile GlovesNitrile gloves provide adequate protection for incidental contact.[1] If prolonged contact is anticipated or if handling solutions of this compound, double-gloving is recommended.[1] Gloves should be changed immediately if contaminated.
Eye and Face Protection Safety Glasses with Side Shields or GogglesSafety glasses with side shields are the minimum requirement.[1] When there is a splash hazard, such as when preparing solutions, chemical splash goggles should be worn.[3] For tasks with a significant splash risk, a face shield should be used in conjunction with goggles.[1][3]
Respiratory Protection Not generally requiredFor handling the solid compound where aerosolization is possible, a respirator may be necessary. All handling of the solid should be performed in a certified chemical fume hood to minimize inhalation risk.[4][5]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical to maintaining a safe laboratory environment.

Operational Plan
  • Preparation and Handling:

    • All work with this compound, especially when in powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood to prevent inhalation of any airborne particles.[4][5]

    • Before use, carefully read the label on the container twice to ensure you have the correct substance.[4][6]

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Avoid direct contact with the skin, eyes, and clothing.[4]

    • After handling, wash hands thoroughly with soap and water, even if gloves were worn.[4]

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area.

    • Keep the container tightly sealed when not in use.

    • Segregate from incompatible materials. As a general practice, store potent compounds separately from other chemicals.

Disposal Plan

The disposal of this compound and any contaminated materials must adhere to institutional and local regulations for hazardous chemical waste.[7]

  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., weighing paper, pipette tips, gloves) should be collected in a designated, clearly labeled hazardous waste container.

    • Liquid waste containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's hazardous waste program.[8]

  • Container Management:

    • Waste containers must be kept closed except when adding waste.[9]

    • Ensure waste containers are properly labeled with "Hazardous Waste" and the chemical name.

  • Disposal Procedure:

    • Follow your institution's procedures for the pickup and disposal of hazardous chemical waste.[9]

    • Do not dispose of this compound down the drain or in the regular trash.[4][7]

Below is a logical workflow for the handling and disposal of this compound.

G cluster_handling Operational Plan cluster_disposal Disposal Plan prep Preparation in Fume Hood handle Handle this compound prep->handle don_ppe Don Appropriate PPE don_ppe->prep decontaminate Decontaminate Work Area handle->decontaminate segregate_solid Segregate Solid Waste handle->segregate_solid segregate_liquid Segregate Liquid Waste handle->segregate_liquid doff_ppe Doff PPE decontaminate->doff_ppe label_waste Label Waste Containers segregate_solid->label_waste segregate_liquid->label_waste store_waste Store Waste Appropriately label_waste->store_waste request_pickup Request Waste Pickup store_waste->request_pickup end End request_pickup->end start Start start->don_ppe

Fig. 1: Workflow for Handling and Disposal of this compound.

Experimental Protocols

This compound is a potent inhibitor of cyclin-dependent kinases 8 and 19 (CDK8/19) and is used to induce the expression of Foxp3 in T cells, effectively converting them into regulatory T cells (Tregs).

In Vitro Induction of Foxp3 in T cells

Objective: To induce the expression of Foxp3 in conventional T cells (Tconv) to generate induced regulatory T cells (iTregs).

Methodology:

  • Isolate CD4+ or CD8+ T cells from the appropriate source (e.g., mouse spleen, human peripheral blood).

  • Culture the isolated T cells in a suitable medium supplemented with anti-CD3/CD28 monoclonal antibody-coated beads and IL-2.

  • Add this compound to the cell culture at the desired concentration. A typical concentration used in studies is around 1 µM.

  • Incubate the cells for a period of 3 to 5 days.

  • Following incubation, harvest the cells and analyze for the expression of Foxp3 using techniques such as flow cytometry or quantitative PCR.

The signaling pathway by which this compound is proposed to induce Foxp3 expression is detailed below.

G This compound This compound CDK8_19 CDK8/19 This compound->CDK8_19 Inhibits STAT5 STAT5 CDK8_19->STAT5 Inhibits (via Serine Phosphorylation) pSTAT5 pSTAT5 (Active) STAT5->pSTAT5 Tyrosine Phosphorylation Foxp3 Foxp3 Gene Expression pSTAT5->Foxp3 Activates Treg Treg Differentiation Foxp3->Treg

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
AS2863619
Reactant of Route 2
Reactant of Route 2
AS2863619

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.